molecular formula C11H9NO4 B1460431 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid CAS No. 885273-84-7

3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Cat. No.: B1460431
CAS No.: 885273-84-7
M. Wt: 219.19 g/mol
InChI Key: ZDUJICWJBDOFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)8-6-10(11(13)14)16-12-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUJICWJBDOFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651636
Record name 3-(2-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-84-7
Record name 3-(2-Methoxyphenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methoxyphenyl)-5-isoxazolecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and agrochemical research.[1] The isoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6] This document will detail a robust and widely applicable synthetic strategy, grounded in the principles of 1,3-dipolar cycloaddition, offering insights into the reaction mechanism, experimental protocols, and characterization of the target compound.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[4] This structural motif is found in numerous clinically approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[4][7] The unique electronic properties and metabolic stability of the isoxazole ring make it a valuable component in the design of novel therapeutic agents.[1] 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid, in particular, serves as a key building block for the synthesis of more complex molecules targeting a range of biological targets, from neurological disorders to agricultural pests.[1]

Synthetic Strategy: A [3+2] Cycloaddition Approach

The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][7][8] This reaction, often referred to as a Huisgen cycloaddition, provides a highly regioselective route to the isoxazole core.[8] Our strategy for the synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid will proceed in three key stages:

  • Formation of 2-Methoxybenzaldehyde Oxime: The starting material for our nitrile oxide.

  • In Situ Generation of 2-Methoxybenzonitrile Oxide and Cycloaddition: The core isoxazole ring formation.

  • Hydrolysis of the Ester: Conversion of the resulting isoxazole ester to the final carboxylic acid.

This approach is favored for its operational simplicity, use of readily available starting materials, and generally high yields.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from 2-methoxybenzaldehyde and culminating in the target carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Hydrolysis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Hydroxylamine_HCl Hydroxylamine HCl, NaOAc 2-Methoxybenzaldehyde->Hydroxylamine_HCl 2-Methoxybenzaldehyde_Oxime 2-Methoxybenzaldehyde Oxime Hydroxylamine_HCl->2-Methoxybenzaldehyde_Oxime Oxime 2-Methoxybenzaldehyde Oxime Reagents NCS or NaOCl Ethyl Propiolate Oxime->Reagents Ester Ethyl 3-(2-Methoxyphenyl)isoxazole-5-carboxylate Reagents->Ester Ester_hydrolysis Ethyl 3-(2-Methoxyphenyl)isoxazole-5-carboxylate Base NaOH or LiOH Ester_hydrolysis->Base Acid 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid Base->Acid

Caption: Synthetic workflow for 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Methoxybenzaldehyde Oxime

The initial step involves the condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.[9] This reaction is typically straightforward and proceeds in high yield.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Methoxybenzaldehyde136.1510.01.36 g
Hydroxylamine Hydrochloride69.4915.01.04 g
Sodium Acetate (anhydrous)82.0315.01.23 g
Ethanol--20 mL
Water--10 mL

Procedure:

  • To a 100 mL round-bottom flask, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol) and ethanol (20 mL). Stir the mixture until the aldehyde has completely dissolved.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and sodium acetate (1.23 g, 15.0 mmol) in water (10 mL).

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-methoxybenzaldehyde oxime as a white solid.[10]

Expected Yield: >90%

Part 2: Synthesis of Ethyl 3-(2-Methoxyphenyl)isoxazole-5-carboxylate

This step is the core of the synthesis, involving the in-situ generation of 2-methoxybenzonitrile oxide from the oxime, followed by its [3+2] cycloaddition with ethyl propiolate.[11] An oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), is used to convert the oxime to the nitrile oxide.[11]

Cycloaddition_Mechanism cluster_0 Nitrile Oxide Formation cluster_1 [3+2] Cycloaddition Oxime 2-Methoxybenzaldehyde Oxime NCS NCS Oxime->NCS Intermediate [Intermediate Hydroximoyl Chloride] NCS->Intermediate Oxidation Nitrile_Oxide 2-Methoxybenzonitrile Oxide Intermediate->Nitrile_Oxide -HCl Nitrile_Oxide_cyclo 2-Methoxybenzonitrile Oxide Ethyl_Propiolate Ethyl Propiolate Nitrile_Oxide_cyclo->Ethyl_Propiolate Isoxazole_Ester Ethyl 3-(2-Methoxyphenyl)isoxazole-5-carboxylate Ethyl_Propiolate->Isoxazole_Ester Concerted Cycloaddition

Caption: Mechanism of nitrile oxide formation and cycloaddition.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Methoxybenzaldehyde Oxime151.165.00.76 g
N-Chlorosuccinimide (NCS)133.535.50.73 g
Ethyl Propiolate98.106.00.59 g
Triethylamine (TEA)101.196.00.84 mL
Dichloromethane (DCM)--30 mL

Procedure:

  • Dissolve 2-methoxybenzaldehyde oxime (0.76 g, 5.0 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (0.73 g, 5.5 mmol) portion-wise to the stirred solution.

  • After the addition of NCS is complete, add triethylamine (0.84 mL, 6.0 mmol) dropwise to the reaction mixture. The formation of the nitrile oxide is often accompanied by the formation of a precipitate (succinimide).

  • To the in-situ generated nitrile oxide, add ethyl propiolate (0.59 g, 6.0 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate.[11]

Expected Yield: 60-80%

Part 3: Hydrolysis of Ethyl 3-(2-Methoxyphenyl)isoxazole-5-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.[12] This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 3-(2-Methoxyphenyl)isoxazole-5-carboxylate247.253.00.74 g
Sodium Hydroxide (NaOH)40.006.00.24 g
Ethanol--15 mL
Water--5 mL
Hydrochloric Acid (HCl), 1M--As needed

Procedure:

  • Dissolve ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate (0.74 g, 3.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add sodium hydroxide (0.24 g, 6.0 mmol) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid. A precipitate should form.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid.

Expected Yield: >85%

Characterization of the Final Product

The structure and purity of the synthesized 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons from the methoxyphenyl group, a singlet for the isoxazole proton, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances corresponding to the carbons of the isoxazole ring, the methoxyphenyl group, the methoxy carbon, and the carboxylic acid carbonyl.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₉NO₄ (219.05 g/mol ).
FT-IR Characteristic absorption bands for the C=O stretch of the carboxylic acid, O-H stretch of the carboxylic acid, C=N stretch of the isoxazole ring, and C-O stretches of the ether.
Melting Point A sharp melting point, indicating the purity of the compound.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction step can be meticulously monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of reaction completion and the formation of any byproducts. The purification of intermediates and the final product via crystallization and column chromatography ensures the removal of impurities. Finally, the comprehensive characterization of the final compound using a suite of spectroscopic techniques provides definitive confirmation of its identity and purity.

Conclusion

The synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid via a [3+2] cycloaddition pathway represents a reliable and efficient method for accessing this valuable chemical entity. The procedures outlined in this guide, from the preparation of the starting oxime to the final hydrolysis, are based on well-established chemical principles and provide a clear roadmap for researchers in the field. The versatility of the isoxazole scaffold ensures that this compound will continue to be a cornerstone in the development of new pharmaceuticals and agrochemicals.

References

The Strategic Role of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid, a pivotal scaffold in contemporary medicinal chemistry. While direct biological activity of the core molecule is not extensively documented, its value as a versatile building block for the synthesis of potent and specific therapeutic agents is well-established. This document will explore the synthetic pathways leveraging this isoxazole derivative and detail the established biological activities of its progeny, focusing on anticancer and anti-inflammatory applications. By providing a comprehensive overview of its derivatization and subsequent biological evaluation, this guide serves as a critical resource for researchers engaged in the discovery of novel therapeutics.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability, ability to engage in various non-covalent interactions with biological targets, and its synthetic tractability.[1][2] The isoxazole core is present in a number of approved drugs, underscoring its therapeutic relevance. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[3]

This compound, in particular, has emerged as a key intermediate in the synthesis of novel pharmaceutical agents.[1] Its utility lies in the strategic placement of three key functional and structural elements: the isoxazole core, a methoxy-substituted phenyl ring, and a reactive carboxylic acid group. This combination allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Synthetic Utility and Derivatization Strategies

The primary role of this compound in drug discovery is as a starting material for the synthesis of more complex molecules, most notably amides and esters. The carboxylic acid moiety provides a convenient handle for coupling with a wide variety of amines and alcohols, enabling the generation of large and diverse chemical libraries for biological screening.

Amide Synthesis: A Gateway to Bioactive Compounds

The conversion of the carboxylic acid to an amide is a common and highly effective strategy to enhance biological activity and improve drug-like properties. Amide derivatives of isoxazoles have shown significant promise in various therapeutic areas.

Experimental Protocol: General Procedure for Isoxazole-Carboxamide Synthesis [2]

  • Activation of the Carboxylic Acid: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator, like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1N HCl) and a mild base (e.g., saturated NaHCO₃ solution), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

G Isoxazole-Carboxylic_Acid 3-(2-Methoxy-phenyl)- isoxazole-5-carboxylic acid Active_Ester Active Ester Intermediate Isoxazole-Carboxylic_Acid->Active_Ester EDC, DMAP Amide_Product Isoxazole-Amide Derivative Active_Ester->Amide_Product Amine Amine Primary or Secondary Amine Amine->Amide_Product

Biological Activities of this compound Derivatives

While the parent compound is primarily a synthetic intermediate, its derivatives have been shown to possess significant biological activities. The following sections detail the established anticancer and anti-inflammatory/analgesic properties of these derivatives.

Anticancer Activity

Derivatives of isoxazole-4-carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][4][5] These studies reveal that the nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency.

Table 1: Cytotoxic Activity of Representative Isoxazole-Amide Derivatives [2]

Compound IDAmine MoietyCancer Cell LineIC₅₀ (µg/mL)
2d 4-tert-ButylanilineHeLa15.48
Hep3B~23
2e 2,5-DimethoxyanilineHep3B~23

Note: The core structure in this study was 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a close analogue of the topic compound.

Mechanism of Action Insights:

Studies on related isoxazole amides have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, compounds 2d and 2e were found to induce a delay in the G2/M phase of the cell cycle and shift the mode of cell death from necrosis to apoptosis in Hep3B cells.[4][5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [4]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G Cancer_Cells Cancer Cells in Culture Compound_Treatment Treatment with Isoxazole Derivative Cancer_Cells->Compound_Treatment Incubation Incubation (48-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Anti-inflammatory and Analgesic Activity

The isoxazole scaffold is a known pharmacophore for anti-inflammatory and analgesic agents. Derivatives of this compound are being explored for their potential in treating inflammatory conditions and pain.[1]

Studies on structurally related isoxazole carboxamides have demonstrated significant anti-nociceptive (analgesic) effects in animal models.[3] The mechanism of action for the anti-inflammatory effects of some isoxazole derivatives may involve the inhibition of proteinase-activated receptors (PAR-2), which are implicated in inflammatory diseases like rheumatoid arthritis.[6]

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity [3]

  • Animal Acclimatization: Use male albino mice and allow them to acclimatize to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard analgesic drug (e.g., diclofenac).

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.

  • Observation: Immediately after the acetic acid injection, place the animals in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

The derivatization of the carboxylic acid group of this compound is a key strategy in SAR studies.[7] By systematically modifying this position with a variety of amines and alcohols, researchers can probe the binding pocket of the biological target and optimize interactions. Key considerations in the SAR of isoxazole derivatives include:

  • Lipophilicity: Conversion of the carboxylic acid to esters or amides generally increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.

  • Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Introducing different substituents on the amide nitrogen can introduce new hydrogen bonding opportunities.

  • Steric Effects: The size and shape of the substituent on the amide or ester can influence how the molecule fits into the target's binding site, affecting potency and selectivity.

Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug discovery. While not a therapeutic agent in its own right, it serves as a highly valuable and versatile starting point for the synthesis of a wide range of biologically active molecules. The established anticancer and anti-inflammatory potential of its derivatives underscores the importance of the isoxazole core in medicinal chemistry.

Future research should continue to explore the derivatization of this scaffold, employing both traditional and modern synthetic techniques. The use of computational modeling and structure-based drug design can further guide the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued investigation of the biological targets and mechanisms of action of these compounds will be crucial for their translation into clinically effective therapeutics.

References

3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Preamble: The Isoxazole Scaffold as a Privileged Pharmacophore

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile scaffold in the design of a wide array of therapeutic agents.[1][2][3][4] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key structural feature in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide.[1] The isoxazole moiety's electronic properties and rigid planar structure allow it to participate in various non-covalent interactions with biological targets, making it a "privileged pharmacophore" in drug discovery.[1][5] This guide will provide an in-depth analysis of the potential mechanisms of action for the specific, yet lesser-studied compound, this compound, by drawing inferences from the well-established biological activities of its structural analogs.

Compound Profile: this compound

While extensive research on the specific biological activities of this compound is not yet prevalent in the public domain, its chemical structure allows for informed hypotheses regarding its potential mechanisms of action. The molecule can be deconstructed into three key components: the isoxazole-5-carboxylic acid core, the phenyl ring at the 3-position, and the methoxy substituent at the ortho-position of the phenyl ring. Each of these components is known to influence the pharmacological profile of related compounds. This compound is recognized as a versatile building block in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.[6]

PropertyValue
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
Core Structure Isoxazole-5-carboxylic acid
Key Substituents 2-Methoxyphenyl group

Hypothesized Mechanisms of Action

Based on the extensive literature on phenyl-isoxazole-carboxylic acid derivatives, we can propose several plausible mechanisms of action for this compound. These are presented below, along with the scientific rationale and suggested experimental validation protocols.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A significant number of isoxazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][5][7] The structural similarities between our target compound and known COX-2 inhibitors like Valdecoxib make this a primary hypothesized mechanism.

Scientific Rationale:

The general structure of many selective COX-2 inhibitors features a central heterocyclic ring with vicinal aryl rings. The carboxylic acid moiety on the isoxazole ring could mimic the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, allowing it to interact with the active site. The 3-phenyl group can fit into a hydrophobic pocket within the COX-2 active site, and substituents on this ring are known to influence potency and selectivity.[2] For instance, some sulfonylmethyl groups on the phenyl ring have been shown to be crucial for selective COX-2 inhibition.[2]

Proposed Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Target_Compound 3-(2-Methoxy-phenyl)- isoxazole-5-carboxylic acid Target_Compound->COX2 Inhibition

Caption: Proposed inhibitory action on the COX-2 pathway.

Experimental Validation Workflow:

A step-by-step protocol to determine the COX-inhibitory activity of the compound:

  • Enzyme Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 enzyme immunoassay kits.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of concentrations.

    • Incubate each enzyme (COX-1 and COX-2) with the compound at various concentrations for a specified time.

    • Add arachidonic acid to initiate the enzymatic reaction.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

  • Cell-Based Assay:

    • Use a cell line that expresses COX-2 upon stimulation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

    • Pre-treat the cells with varying concentrations of the target compound.

    • Stimulate the cells with LPS to induce COX-2 expression and prostaglandin production.

    • Measure the levels of PGE2 in the cell culture supernatant using ELISA.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

Experimental_Workflow_COX cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme_Prep Prepare COX-1 & COX-2 Incubation Incubate Enzyme + Compound Enzyme_Prep->Incubation Compound_Dilution Serial Dilution of Compound Compound_Dilution->Incubation Reaction Add Arachidonic Acid Incubation->Reaction Measurement Measure PGE2 Production Reaction->Measurement IC50_Calc Calculate IC50 & Selectivity Measurement->IC50_Calc Cell_Culture Culture RAW 264.7 Cells Pre_treatment Pre-treat with Compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Viability Assess Cell Viability (MTT) Stimulation->Viability ELISA Measure PGE2 via ELISA Supernatant_Collection->ELISA Anticancer_Mechanism cluster_pathways Potential Cellular Targets cluster_effects Cellular Outcomes Target_Compound 3-(2-Methoxy-phenyl)- isoxazole-5-carboxylic acid Kinases Protein Kinases (e.g., CDK4) Target_Compound->Kinases Inhibition Tubulin Tubulin Polymerization Target_Compound->Tubulin Inhibition Signaling Signaling Pathways (e.g., NF-κB) Target_Compound->Signaling Inhibition CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Kinases->CellCycleArrest Tubulin->CellCycleArrest Signaling->CellCycleArrest Apoptosis Induction of Apoptosis (Caspase Activation) CellCycleArrest->Apoptosis

References

spectral data for 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Introduction

3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid (Molecular Formula: C₁₁H₉NO₄, Molecular Weight: 219.19 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring an isoxazole core linked to a methoxy-substituted phenyl ring and a carboxylic acid moiety, makes it a valuable scaffold for synthesizing novel therapeutic agents.[1] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]

A thorough characterization of the molecular structure is the bedrock of any drug discovery program. Spectroscopic analysis provides the definitive evidence for chemical identity, purity, and conformation. This guide offers a comprehensive overview of the expected spectral data for 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid, grounded in the fundamental principles of each major analytical technique. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on established chemical shift theory, fragmentation patterns, and vibrational frequencies of its constituent functional groups, supported by data from analogous structures.

The insights herein are intended for researchers, chemists, and drug development professionals to aid in the synthesis, identification, and quality control of this important chemical entity.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is to deconstruct the molecule into its core components to anticipate their spectroscopic signatures.

G parent [M-H]⁻ m/z = 218.05 frag1 Loss of CO₂ (Decarboxylation) parent->frag1 child1 [C₁₀H₈NO₂]⁻ m/z = 174.06 frag1->child1 frag2 Further Fragmentation (e.g., ring cleavage) child1->frag2 child2 Smaller Fragments frag2->child2 G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation synthesis Synthesize & Purify Compound ms Mass Spectrometry (ESI-MS) Confirm Molecular Weight synthesis->ms ir Infrared Spectroscopy (ATR-FTIR) Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H & ¹³C) Elucidate C-H Framework ir->nmr confirm Confirm Structure Correlate all spectral data nmr->confirm

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through the detailed interpretation of its NMR data. The principles discussed herein are grounded in established spectroscopic theory and supported by comparative data from analogous structures, offering a robust framework for understanding the molecule's spectral characteristics.

Introduction: The Structural Significance of Substituted Isoxazoles

Isoxazoles are a class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to participate in various non-covalent interactions make them valuable scaffolds in the design of novel therapeutic agents and functional materials.[2] The specific compound, 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid, combines the isoxazole core with a methoxy-substituted phenyl ring and a carboxylic acid moiety, presenting a rich system for NMR analysis. Understanding the precise chemical environment of each proton and carbon atom is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity and biological interactions.

Predicted NMR Spectra and Structural Assignments

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the following numbering scheme is adopted for 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid:

Caption: Molecular structure and atom numbering for 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, which is typical for carboxylic acids in DMSO-d₆.
~8.00dd1HH6'The ortho position to the isoxazole ring and meta to the methoxy group is expected to be deshielded. The coupling will be to H5' (ortho, J ≈ 7-8 Hz) and H4' (meta, J ≈ 1-2 Hz).
~7.65ddd1HH4'This proton is ortho to the methoxy group and para to the isoxazole ring. It will show coupling to H3', H5', and H6'.
~7.50s1HH4The proton on the isoxazole ring (H4) typically appears as a singlet in the aromatic region. Its exact position is influenced by the substituents at C3 and C5.[3]
~7.25d1HH3'Ortho to the methoxy group, this proton is expected to be shielded relative to the other aromatic protons. It will show ortho coupling to H4'.
~7.10t1HH5'This proton is meta to both the isoxazole and methoxy groups and will appear as a triplet due to coupling with H4' and H6'.
~3.90s3HOCH₃The methoxy group protons will appear as a sharp singlet in this region, a characteristic chemical shift for aryl methyl ethers.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum is detailed in the table below.

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165.0C(OOH)The carbonyl carbon of the carboxylic acid is expected at a significantly downfield chemical shift.
~162.0C5The C5 carbon of the isoxazole ring, attached to the carboxylic acid, is highly deshielded.
~158.0C3The C3 carbon of the isoxazole ring, attached to the phenyl group, is also significantly deshielded.
~156.0C2'The carbon of the phenyl ring bearing the methoxy group (C2') is expected to be highly deshielded due to the electronegativity of the oxygen atom.
~132.0C4'Aromatic CH carbon.
~130.0C6'Aromatic CH carbon.
~121.0C5'Aromatic CH carbon.
~118.0C1'The quaternary carbon of the phenyl ring attached to the isoxazole (C1') will be downfield.
~112.0C3'Aromatic CH carbon, shielded by the ortho-methoxy group.
~108.0C4The C4 carbon of the isoxazole ring is typically found in this region.
~56.0OCH₃The carbon of the methoxy group has a characteristic chemical shift in this range.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid, the following experimental workflow is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh ~10-20 mg of sample Solvent Dissolve in ~0.7 mL of DMSO-d6 Sample->Solvent Transfer Transfer to 5 mm NMR tube Solvent->Transfer Spectrometer Insert sample into 500 MHz NMR spectrometer Transfer->Spectrometer Lock Lock on deuterium signal of DMSO-d6 Spectrometer->Lock Shim Shim for optimal magnetic field homogeneity Lock->Shim H1_acq Acquire 1H spectrum (e.g., 16 scans) Shim->H1_acq C13_acq Acquire 13C spectrum (e.g., 1024 scans) H1_acq->C13_acq FT Fourier Transform C13_acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate for 1H Reference Reference to TMS (0 ppm) Baseline->Reference Assign_H1 Assign 1H signals (chemical shift, multiplicity, integration) Reference->Assign_H1 Assign_C13 Assign 13C signals (chemical shift) Reference->Assign_C13 Structure_Confirm Confirm molecular structure Assign_H1->Structure_Confirm Assign_C13->Structure_Confirm

Caption: Recommended workflow for NMR data acquisition and analysis.

In-Depth Spectral Interpretation and Causality

The predicted chemical shifts and coupling patterns are a direct consequence of the molecule's electronic structure.

  • ¹H NMR Interpretation: The aromatic protons of the 2-methoxyphenyl ring are expected to exhibit a complex splitting pattern due to ortho, meta, and para couplings. The methoxy group at the C2' position exerts a significant electronic influence, generally causing a shielding effect (upfield shift) on the ortho (H3') and para (H5') protons through its electron-donating resonance effect. The proton on the isoxazole ring (H4) is anticipated to be a singlet, as it lacks adjacent proton neighbors for coupling. The carboxylic acid proton's chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding effects.

  • ¹³C NMR Interpretation: The chemical shifts of the carbon atoms are primarily influenced by the electronegativity of neighboring atoms and hybridization state. The carbonyl carbon of the carboxylic acid is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. The carbons of the isoxazole ring (C3 and C5) are also significantly downfield, characteristic of carbons in heteroaromatic systems. Within the phenyl ring, the carbon attached to the electron-donating methoxy group (C2') is deshielded due to the inductive effect of the oxygen, while the carbons ortho and para to the methoxy group may experience some shielding from its resonance effect.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid. By leveraging established NMR principles and comparative data from analogous compounds, a comprehensive interpretation of the expected spectral features has been presented. The provided experimental workflow offers a standardized approach for acquiring high-quality NMR data for this and similar compounds. A thorough understanding of the NMR spectra is crucial for the unambiguous structural confirmation and further development of this promising heterocyclic compound in various scientific applications.

References

A Technical Guide to the Structural Elucidation of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid. While the definitive crystal structure of this specific compound has not been publicly reported, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural elucidation. By leveraging established crystallographic principles and drawing parallels from structurally related isoxazole derivatives, we present anticipated molecular geometries, intermolecular interactions, and a complete experimental workflow. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering both a practical protocol and a deeper understanding of the causality behind key experimental decisions.

Introduction: The Rationale for Structural Analysis

This compound is a heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical research.[1] Its constituent parts—an isoxazole core, a methoxy-substituted phenyl ring, and a carboxylic acid moiety—suggest a rich potential for forming specific, directed intermolecular interactions, which are critical for molecular recognition in biological systems and for controlling solid-state properties in materials.

The determination of its three-dimensional structure via single-crystal X-ray diffraction (SC-XRD) is paramount.[2] An unambiguous crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation.[3] Furthermore, it reveals the intricate network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack in the crystalline state. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective drug candidates.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

  • Crystal Engineering: Designing novel materials with tailored physical and chemical properties.

This guide will therefore proceed not as a report of a known structure, but as a detailed protocol for its discovery and analysis.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A prerequisite for SC-XRD is the availability of high-purity material and the successful growth of single crystals of adequate size and quality (typically >0.1 mm in all dimensions).[4]

Proposed Synthesis

While various synthetic routes to substituted isoxazoles exist, a reliable method involves a [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester.[5] A plausible pathway is outlined below.

  • Step 1: Aldoxime Formation. To a solution of 2-methoxybenzaldehyde (1.0 eq) in a 1:1 ethanol/water mixture, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq). Stir at room temperature for 4 hours until TLC indicates completion. Extract the resulting 2-methoxybenzaldoxime with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.[5]

  • Step 2: Hydroximoyl Chloride Generation. Chlorinate the aldoxime from Step 1 using a suitable agent like N-chlorosuccinimide (NCS) in a solvent such as DMF to generate the corresponding hydroximoyl chloride in situ.

  • Step 3: [3+2] Cycloaddition. In a separate flask, prepare the sodium salt of ethyl 2,4-dioxobutanoate (ethyl acetopyruvate). Slowly add the in situ generated 2-methoxyphenyl hydroximoyl chloride to this solution. The cycloaddition should proceed at room temperature.

  • Step 4: Saponification. Upon completion of the cycloaddition, add an aqueous solution of sodium hydroxide (NaOH) and heat the mixture to hydrolyze the ethyl ester to the corresponding carboxylic acid.

  • Step 5: Purification. After cooling, acidify the reaction mixture with HCl to precipitate the crude this compound. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to achieve high purity.

Growing Single Crystals

The growth of diffraction-quality crystals is often the most challenging step. For a carboxylic acid, several techniques can be employed, all aiming to achieve slow, controlled supersaturation.

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).[6] An ideal solvent is one in which the compound is moderately soluble and where solubility shows a strong temperature dependence.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly over several days at a constant temperature in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., DMF or DMSO) in a small, open inner vial.[6][7]

    • Place this inner vial inside a larger, sealed jar containing a more volatile "poor" solvent (antisolvent, e.g., diethyl ether or hexane) in which the compound is insoluble.[7]

    • Over time, the vapor of the poor solvent will diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[7]

  • Solvent Layering:

    • Prepare a concentrated solution of the compound in a dense, "good" solvent (e.g., DCM or DMF) at the bottom of a narrow test tube.

    • Carefully layer a less dense, miscible "poor" solvent (e.g., hexane or toluene) on top, creating a distinct interface.[6]

    • Slow diffusion at the interface will initiate crystal growth over days or weeks.

Crystal Structure Determination: The SC-XRD Workflow

Once a suitable crystal is obtained, the process of determining its structure involves data collection, solution, and refinement.[8]

Data Collection

This is the final experimental stage where the crystal's interaction with X-rays is measured.[9]

  • Crystal Mounting: Select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher-quality diffraction data.[10]

  • Diffractometer Setup: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or pixel array).[10]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software will auto-index these reflections to determine the crystal's unit cell parameters and Bravais lattice.[2]

  • Data Collection Strategy: Based on the determined lattice symmetry, the software calculates an optimal strategy (a series of goniometer movements) to collect a complete and redundant dataset.

  • Full Data Collection: Execute the strategy. This typically involves rotating the crystal through a range of angles while exposing it to a monochromatic X-ray beam, collecting hundreds of diffraction images.[11]

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal Mount & Cryo-cool Single Crystal (100 K) diffractometer Place in X-ray Beam (Diffractometer) crystal->diffractometer images Collect Diffraction Images (Rotation Method) diffractometer->images integrate Integrate Images (Spot Intensities) images->integrate scale Scale & Merge Data (Unique Reflections) integrate->scale solve Solve Phase Problem (Direct Methods) scale->solve refine Refine Atomic Model (Least-Squares) solve->refine validate Validate & Analyze (Final Structure) refine->validate caption Fig 1. Single-Crystal X-ray Diffraction Workflow.

Caption: Fig 1. Single-Crystal X-ray Diffraction Workflow.

Structure Solution and Refinement

This computational process transforms the raw diffraction intensities into a final, accurate 3D atomic model.

  • Data Reduction: The collected images are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz-polarization).[8] This yields a list of unique reflections with their corresponding intensities.

  • Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the crystal's space group.

  • Structure Solution: For small molecules, the phase problem is typically solved using direct methods, a computational approach that uses statistical relationships between the most intense reflections to generate an initial electron density map.[10] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[12] Using a least-squares algorithm, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|).[13][14] Hydrogen atoms are typically added at calculated positions and refined using a riding model.

  • Validation: The final model is validated using metrics like the R-factor (R1) and by checking for any unusual geometric features or unresolved electron density.

Anticipated Structural Features and Analysis

Based on published crystal structures of similar isoxazole derivatives, we can predict the key structural features of this compound.[15]

Molecular Geometry

The molecule is expected to be largely planar. The dihedral angle between the isoxazole and the 2-methoxyphenyl rings will be a key feature. In some related structures, this angle is small, indicating a nearly coplanar arrangement, while in others it can be larger due to steric hindrance.[15] The carboxylic acid group is expected to be nearly coplanar with the attached isoxazole ring to maximize conjugation.

Parameter Anticipated Value Range Justification / Comparable Compound
Crystal System Monoclinic or TriclinicCommon for small, non-symmetrical organic molecules.
Space Group P2₁/c or P-1Centrosymmetric space groups are prevalent for achiral molecules.
Dihedral Angle 5° - 20°The 2-methoxy group may cause some twisting relative to the isoxazole ring. In ethyl 5-phenylisoxazole-3-carboxylate, this angle is only 0.5(1)°.[15]
C=O Bond Length ~1.21 ÅTypical for a carboxylic acid carbonyl group.
C-O (acid) Bond ~1.31 ÅTypical for a carboxylic acid hydroxyl group.
N-O (isoxazole) ~1.42 ÅCharacteristic of the isoxazole ring bond.
Intermolecular Interactions & Crystal Packing

The packing of molecules in the crystal lattice will be dominated by strong hydrogen bonds from the carboxylic acid groups.

  • Hydrogen Bonding: It is highly probable that the molecules will form centrosymmetric carboxylic acid dimers via strong O-H···O hydrogen bonds. This is a very common and stable supramolecular synthon.

  • Other Interactions: Weaker C-H···O or C-H···N interactions are also likely to be present, linking the dimers into a larger 3D network.[16] π-π stacking interactions between the phenyl and/or isoxazole rings of adjacent molecules may also contribute to the packing stability.

G cluster_0 Molecule A cluster_1 Molecule B A R-C(=O)O-H B H-O(O=)C-R A_O_H B_O_C A_O_H->B_O_C O-H···O A_C_O B_H_O B_H_O->A_C_O O···H-O caption Fig 2. Anticipated Carboxylic Acid Dimer.

Caption: Fig 2. Anticipated Carboxylic Acid Dimer.

Hirshfeld Surface Analysis

To further quantify the intermolecular contacts, Hirshfeld surface analysis should be performed.[17] This analysis maps the close contacts a molecule makes with its neighbors. The resulting 2D fingerprint plots provide a percentage contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing, offering a powerful visualization of the forces holding the crystal together.[16][17] For similar structures, H···H, O···H, and C···H contacts are typically the most significant.[15]

Conclusion

This guide provides a comprehensive, step-by-step methodology for determining the crystal structure of this compound. By following these field-proven protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution, unambiguous three-dimensional structure. The anticipated findings—a largely planar molecule forming robust hydrogen-bonded dimers—will provide critical insights for applications in drug design and materials science. The successful elucidation of this structure will be a valuable addition to the structural database, enabling further computational and experimental studies.

References

3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic Acid and Its Derivatives

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical overview of the synthesis of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid, a key building block for novel therapeutics and agrochemicals.[4] We will dissect the core synthetic strategies, focusing on the prevalent 1,3-dipolar cycloaddition pathway, and provide field-proven insights into reaction mechanisms, experimental design, and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The five-membered isoxazole ring is a cornerstone of modern pharmacophores, prized for its unique electronic properties and its ability to act as a versatile bioisostere.[3][5] The nitrogen and adjacent oxygen atoms create a distinct dipole moment and offer sites for hydrogen bonding, while the aromatic ring contributes to π-π stacking interactions with biological targets.[3] This combination of features has led to the incorporation of the isoxazole core into numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1][5]

The target molecule, 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid, is of particular interest. The 2-methoxyphenyl substituent at the 3-position and the carboxylic acid at the 5-position provide two distinct points for diversification, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. The carboxylic acid moiety, in particular, serves as a crucial handle for forming amide, ester, and other derivatives, significantly expanding the chemical space accessible from this core structure.[6][7]

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 3,5-disubstituted isoxazole ring can be approached through several synthetic routes. However, the most robust and widely adopted method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][3][8] An alternative, classical approach involves the cyclization of a β-ketoester with hydroxylamine.[9]

Strategy 1: 1,3-Dipolar Cycloaddition

This strategy is the cornerstone of modern isoxazole synthesis due to its high regioselectivity and functional group tolerance.[8][10] The reaction involves the concerted cycloaddition of a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[1][8]

Causality Behind the Choice: The 1,3-dipolar cycloaddition is often preferred because it builds the heterocyclic core in a single, highly predictable step. The regioselectivity, which dictates the placement of substituents at the 3- and 5-positions, is well-controlled by the electronics of the reacting partners, typically yielding the 3,5-disubstituted product exclusively.[11]

Workflow Diagram:

G cluster_0 Part A: Nitrile Oxide Generation cluster_1 Part B: Cycloaddition cluster_2 Part C: Hydrolysis A 2-Methoxybenzaldehyde C 2-Methoxybenzaldoxime A->C NaOAc, EtOH/H2O B Hydroxylamine (NH2OH·HCl) B->C E 2-Methoxyphenyl Nitrile Oxide (In Situ) C->E Base (e.g., Et3N) D Oxidant (e.g., NCS, NaOCl) D->E G Ethyl 3-(2-methoxyphenyl)- isoxazole-5-carboxylate E->G [3+2] Cycloaddition F Ethyl Propiolate (Dipolarophile) F->G I 3-(2-Methoxyphenyl)- isoxazole-5-carboxylic Acid G->I Saponification H Base (e.g., LiOH, NaOH) H->I

Caption: Synthetic workflow for 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid via 1,3-dipolar cycloaddition.

Mechanistic Insights:

The key to a successful cycloaddition is the controlled, in situ generation of the nitrile oxide intermediate.[12] Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most common side reaction.[12]

Mechanism Diagram:

G cluster_main 1,3-Dipolar Cycloaddition Mechanism cluster_side Side Reaction: Dimerization Oxime Ar-CH=N-OH (2-Methoxybenzaldoxime) Chloroxime Ar-C(Cl)=N-OH (Hydroximoyl Chloride) Oxime->Chloroxime NCS NitrileOxide Ar-C≡N⁺-O⁻ (Nitrile Oxide Dipole) Chloroxime->NitrileOxide -HCl (Base) Isoxazole 3-Ar, 5-COOEt Isoxazole NitrileOxide->Isoxazole Concerted [3+2] Cycloaddition Alkyne H-C≡C-COOEt (Ethyl Propiolate) Alkyne->Isoxazole NitrileOxide2 2x Ar-C≡N⁺-O⁻ Furoxan Furoxan Dimer NitrileOxide2->Furoxan Dimerization

Caption: Mechanism of isoxazole formation and the competing nitrile oxide dimerization.

To mitigate dimerization, the oxidant (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite) is added slowly to a mixture of the aldoxime and the alkyne.[12] This ensures the concentration of the transient nitrile oxide remains low, favoring the intermolecular reaction with the abundant dipolarophile over self-condensation.[12]

Strategy 2: Condensation of a β-Ketoester with Hydroxylamine

An alternative, classical route involves the reaction of a suitably substituted β-ketoester with hydroxylamine.[9]

Causality Behind the Choice: This method is valuable when the required alkyne for the cycloaddition is unstable or commercially unavailable. It relies on readily accessible 1,3-dicarbonyl compounds. However, a significant challenge is controlling the regioselectivity, as reaction with hydroxylamine can potentially lead to two isomeric isoxazole products or the formation of an isoxazol-5-one byproduct.[9][12]

Workflow Diagram:

G A 2-Methoxybenzoic Acid Derivative C Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (β-Ketoester) A->C Claisen Condensation B Ethyl Acetate B->C E Ethyl 3-(2-methoxyphenyl)- isoxazole-5-carboxylate C->E Condensation/ Cyclization D Hydroxylamine (NH2OH·HCl) D->E F 3-(2-Methoxyphenyl)- isoxazole-5-carboxylic Acid E->F Saponification

Caption: Synthetic workflow via the β-ketoester condensation route.

Careful control of pH is critical in this synthesis. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, whereas neutral or basic conditions can promote the formation of the isomeric 5-isoxazolone.[12]

Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of the target compound from 2-methoxybenzaldehyde.

Part A: Synthesis of 2-Methoxybenzaldoxime

  • Setup: To a 250 mL round-bottom flask, add 2-methoxybenzaldehyde (10.0 g, 73.4 mmol), hydroxylamine hydrochloride (5.60 g, 80.7 mmol), and sodium acetate (6.63 g, 80.7 mmol).

  • Reaction: Add a 1:1 mixture of ethanol and water (100 mL). Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).[2]

  • Workup: Once complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oxime is often a solid and can be purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.

Part B: Synthesis of Ethyl 3-(2-methoxyphenyl)-isoxazole-5-carboxylate

  • Setup: In a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the 2-methoxybenzaldoxime (10.0 g, 66.1 mmol) and ethyl propiolate (8.15 g, 83.1 mmol, 1.25 eq.) in 150 mL of dichloromethane (DCM).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add triethylamine (10.1 mL, 72.7 mmol, 1.1 eq.).

  • Nitrile Oxide Generation: Prepare a solution of N-chlorosuccinimide (NCS) (9.72 g, 72.7 mmol, 1.1 eq.) in 100 mL of DCM. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.[12]

  • Cycloaddition: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the consumption of the nitrile oxide intermediate by TLC.

  • Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to yield the product as a pale yellow oil or solid.

Part C: Saponification to 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic Acid

  • Setup: Dissolve the purified ethyl ester (e.g., 10.0 g, 40.4 mmol) in a mixture of tetrahydrofuran (THF) and water (100 mL, 2:1 ratio).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.54 g, 60.6 mmol, 1.5 eq.). Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid as an off-white solid.[4]

Synthesis of Derivatives: Amide Coupling

The carboxylic acid is a versatile handle for creating derivatives. A common transformation is the formation of amides, which are prevalent in bioactive molecules.[6]

G Acid 3-(2-Methoxyphenyl)- isoxazole-5-carboxylic Acid ActiveEster Activated Ester Intermediate (e.g., O-Acyl-isourea) Acid->ActiveEster Coupling Agent (EDC, HATU) Amide 3-(2-Methoxyphenyl)-isoxazole- 5-carboxamide Derivative ActiveEster->Amide Nucleophilic Acyl Substitution Amine Amine (R-NH2) Amine->Amide

Caption: General workflow for the synthesis of isoxazole-5-carboxamide derivatives.

Protocol: General Amide Coupling

  • Activation: Dissolve 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid (1.0 eq.) in DCM or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq.).[6] Stir at room temperature for 30 minutes to form the activated ester.

  • Coupling: Add the desired amine (1.1 eq.) to the mixture.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

Troubleshooting and Optimization

Problem Probable Cause Solution Reference
Low yield in cycloaddition Dimerization of the nitrile oxide to form a furoxan byproduct.Generate the nitrile oxide in situ by slow addition of the oxidant to the mixture of aldoxime and alkyne. Lowering the reaction temperature can also help.[12]
Formation of 5-isoxazolone byproduct (from β-ketoester route) Reaction conditions (pH) favor the undesired cyclization pathway.Maintain acidic conditions during the cyclization step. Careful selection of the base and solvent system is crucial.[12]
Incomplete saponification Steric hindrance around the ester; insufficient base or reaction time.Increase the amount of LiOH or NaOH to 2-3 equivalents. Increase the reaction temperature or prolong the reaction time. Use a co-solvent like methanol to improve solubility.
Difficulty purifying final acid Contamination with unreacted starting material or byproducts.Ensure the preceding step (ester synthesis) goes to completion. Wash the basic aqueous solution thoroughly with an organic solvent before acidification to remove neutral impurities.

Conclusion

The synthesis of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid is a well-established process, with the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne representing the most efficient and reliable route. This method offers high regioselectivity and tolerates a wide range of functional groups. By carefully controlling the in situ generation of the reactive nitrile oxide intermediate, common side reactions such as dimerization can be effectively minimized. The resulting carboxylic acid serves as a highly valuable platform for the synthesis of diverse libraries of amide and ester derivatives, making it a critical building block in the ongoing quest for novel pharmaceuticals and agrochemicals.

References

The Isoxazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Versatility of the Isoxazole Ring

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique electronic properties and structural rigidity allow for diverse, specific interactions with a wide array of biological targets, making it a "privileged scaffold" in drug design.[5] The incorporation of the isoxazole moiety can significantly enhance a molecule's pharmacokinetic profile, improve efficacy, and reduce toxicity.[1][5] This guide provides a comprehensive exploration of the key therapeutic targets of isoxazole-containing compounds, delving into their mechanisms of action, supporting quantitative data, and the experimental workflows essential for their validation. The broad spectrum of biological activities demonstrated by isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores their vast therapeutic potential.[1][3][6][7]

I. Targeting the Inflammatory Cascade: Isoxazoles as Modulators of Key Enzymes

Chronic inflammation is a hallmark of numerous diseases, and enzymes within the inflammatory cascade are prime targets for therapeutic intervention. Isoxazole derivatives have proven to be particularly effective in modulating the activity of cyclooxygenase (COX) enzymes and other key inflammatory mediators.[2][8]

A. Cyclooxygenase (COX) Inhibition: A Mainstay of Anti-inflammatory Therapy

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][10] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is inducible and its expression is elevated during inflammation.[9][10] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[9]

A notable example of an isoxazole-containing selective COX-2 inhibitor is Valdecoxib.[1][2] The diaryl-substituted isoxazole scaffold is a common feature in selective COX-2 inhibitors.[11][12] The larger active site of COX-2, featuring a side pocket, can accommodate the bulkier aryl groups often attached to the isoxazole ring, a feature that is key to its selectivity over COX-1.[11]

Mechanism of Action: Isoxazole-based COX-2 inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, arachidonic acid. This blockade halts the production of pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory potency of isoxazole compounds against COX-1 and COX-2 is the colorimetric inhibitor screening assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: Isoxazole test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Assay Reaction:

    • The assay is performed in a 96-well plate.

    • To each well, add the assay buffer, heme, and the test compound at various concentrations.

    • The enzyme (either COX-1 or COX-2) is then added to each well.

    • The plate is incubated to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric substrate.

  • Detection: The peroxidase activity of COX is measured by monitoring the absorbance of the oxidized colorimetric substrate using a plate reader.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Other Key Inflammatory Enzyme Targets

Beyond COX, isoxazole derivatives have shown inhibitory activity against other enzymes involved in inflammation:

  • Lipoxygenase (LOX): Certain isoxazole compounds have demonstrated significant inhibitory activity against lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[13]

  • p38 MAP Kinase: Substituted isoxazoles have been developed as potent inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14]

II. Isoxazoles in Oncology: A Multi-pronged Attack on Cancer Pathophysiology

The versatility of the isoxazole scaffold has been extensively leveraged in the development of anticancer agents that target various hallmarks of cancer.[15][16][17]

A. Kinase Inhibition: Disrupting Cancer Cell Signaling

Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a common driver of cancer.[18] Isoxazole derivatives have been successfully designed as small molecule kinase inhibitors.[18]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[19] Isoxazole-based compounds have been identified as potent VEGFR-2 inhibitors, thereby inhibiting tumor growth and metastasis.[19][20]

  • EGFR-TK Inhibition: The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is another important target in cancer therapy. Certain isoxazole derivatives have shown high inhibitory activity against EGFR-TK.[20]

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many oncoproteins.[5] NVP-AUY922 is an example of an isoxazole-based Hsp90 inhibitor that has been investigated in clinical trials.[1]

Mechanism of Action: Isoxazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway.[18]

Experimental Workflow: Validating Kinase Inhibitors

G cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models enzymatic Enzymatic Assay (e.g., Kinase-Glo) proliferation Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) enzymatic->proliferation binding Binding Assay (e.g., TR-FRET) binding->proliferation western Western Blot (Phospho-protein levels) proliferation->western apoptosis Apoptosis Assay (e.g., Caspase-Glo) western->apoptosis xenograft Xenograft Tumor Models apoptosis->xenograft

B. Other Anticancer Mechanisms

Isoxazole derivatives exhibit a broad range of anticancer activities through various other mechanisms:[16]

  • Tubulin Polymerization Inhibition: Some isoxazole compounds interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[5]

  • Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair, and their inhibition by isoxazole derivatives can lead to DNA damage and cell death.[16]

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors can alter gene expression to induce anti-tumor effects, and isoxazole-containing compounds have been explored for this purpose.[5][16]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is involved in DNA repair. While no isoxazole-based PARP inhibitors are currently approved, their potential in this area is being actively researched.[21]

III. Neuroprotection and Neuromodulation: Isoxazoles in the Central Nervous System

The isoxazole scaffold is also present in drugs targeting the central nervous system (CNS), demonstrating its ability to cross the blood-brain barrier and interact with neuronal targets.[1][6]

A. Targeting Neurotransmitter Receptors
  • D2/5HT2A Receptor Antagonism: Risperidone, an atypical antipsychotic containing a fused isoxazole ring, acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][22] This dual antagonism is believed to be responsible for its efficacy in treating schizophrenia.[22]

B. Enzyme Inhibition in Neurodegenerative Diseases
  • Monoamine Oxidase (MAO) Inhibition: Isoxazole derivatives have been investigated as inhibitors of MAO, an enzyme that metabolizes neurotransmitters like dopamine and serotonin.[6] MAO inhibitors can increase the levels of these neurotransmitters in the brain, which can be beneficial in conditions like depression and Parkinson's disease.

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy for treating Alzheimer's disease. Some isoxazole compounds have shown potential as AChE inhibitors.[6]

IV. Other Notable Therapeutic Targets

The therapeutic reach of isoxazole compounds extends to other important biological targets:

  • Carbonic Anhydrase (CA) Inhibition: Several isoxazole derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[23][24]

  • Farnesoid X Receptor (FXR) Agonism: Novel isoxazole derivatives have been identified as potent agonists of FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis and has been validated as a target for liver diseases.[25]

Conclusion: The Future of Isoxazole-Based Drug Discovery

The isoxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][3] The diverse range of validated and potential therapeutic targets for isoxazole compounds, from enzymes and receptors to protein-protein interactions, ensures their continued prominence in drug discovery programs across multiple disease areas.[26][27] As our understanding of disease biology deepens, the rational design of new isoxazole derivatives will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety.

References

The Ascendant Scaffold: A Technical Guide to 3-Aryl-Isoxazole-5-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of biologically active molecules. Among the various substituted isoxazoles, the 3-aryl-isoxazole-5-carboxylic acid core has emerged as a particularly fruitful template for the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse biological activities of this important class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: Forging the 3-Aryl-Isoxazole-5-Carboxylic Acid Core

The construction of the 3-aryl-isoxazole-5-carboxylic acid scaffold can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. A predominant and versatile approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Key Synthetic Pathway: 1,3-Dipolar Cycloaddition

A widely employed and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] This reaction is highly regioselective, yielding the desired isoxazole isomer. The carboxylic acid functionality at the C5 position is typically introduced by using an appropriate propiolate ester as the dipolarophile, followed by hydrolysis.

G cluster_start Starting Materials cluster_reaction Reaction Sequence ArylAldoxime Aryl Aldoxime NitrileOxide In situ generated Aryl Nitrile Oxide ArylAldoxime->NitrileOxide Oxidation (e.g., NaOCl) PropiolateEster Ethyl Propiolate Cycloaddition [3+2] Cycloaddition PropiolateEster->Cycloaddition NitrileOxide->Cycloaddition IsoxazoleEster Ethyl 3-Aryl-isoxazole- 5-carboxylate Cycloaddition->IsoxazoleEster Hydrolysis Hydrolysis (e.g., NaOH, H₂O) IsoxazoleEster->Hydrolysis FinalProduct 3-Aryl-isoxazole- 5-carboxylic acid Hydrolysis->FinalProduct G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Isoxazole 3-Aryl-isoxazole-5-carboxamide (VEGFR2 Inhibitor) Isoxazole->VEGFR2 Inhibition Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling CellularResponse Angiogenesis, Cell Proliferation, Survival Signaling->CellularResponse

References

Methodological & Application

Application Notes & Protocols: Leveraging 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, ability to engage in diverse non-covalent interactions, and synthetic tractability.[1][2][3][4] This guide focuses on a particularly valuable building block: 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid . We will explore its strategic importance, core reactivity, and provide detailed, field-proven protocols for its derivatization. As a case study, we will demonstrate its application in the rational design and synthesis of a potential inhibitor targeting the PIM1 kinase, a crucial proto-oncogene implicated in numerous cancers.[5][6][7] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this scaffold for therapeutic innovation.

Introduction: The Strategic Value of the Isoxazole Core

Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, the five-membered isoxazole ring is particularly significant.[8] Its unique electronic and structural features, including a weak N-O bond susceptible to cleavage under specific metabolic or synthetic conditions, make it a dynamic component in drug design.[4] The integration of an isoxazole ring can enhance physicochemical properties, improve pharmacokinetic profiles, and provide a rigid framework for orienting substituents to interact with biological targets.[1]

The subject of this guide, This compound , offers a trifecta of desirable features for a medicinal chemistry building block:

  • A Stable Aromatic Core: The isoxazole ring serves as a robust, planar anchor.

  • A Modifiable Vector: The C5-carboxylic acid is the primary handle for synthetic diversification, most commonly through amide bond formation, allowing for the exploration of vast chemical space.

  • A Key Recognition Moiety: The 3-(2-methoxyphenyl) group provides specific steric and electronic properties. The ortho-methoxy group can act as a hydrogen bond acceptor and influence the dihedral angle of the phenyl ring, which can be critical for precise binding within a target's active site.

Physicochemical & Handling Properties

A thorough understanding of a building block's properties is fundamental to successful experimental design.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[9]
Molecular Weight 219.19 g/mol [9]
Appearance Off-white crystalline solid[9]
Melting Point 175-182 °C[9]
Purity ≥ 96% (HPLC)[9]
Storage Conditions Store at 0-8 °C[9]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), and sparingly soluble in DCM, THF.General chemical knowledge
CAS Number 885273-84-7[9][10]

Safety & Handling:

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) for complete safety information.

Core Synthetic Application: Amide Bond Formation

The carboxylic acid moiety is primed for activation and subsequent reaction with a nucleophile, most commonly a primary or secondary amine, to form a stable amide bond. This is the most prevalent reaction in medicinal chemistry for linking molecular fragments.[11][12]

The Causality of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature as it forms a non-reactive ammonium carboxylate salt.[13][14] To overcome this, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic "activated ester" intermediate that is readily attacked by the amine.[11]

Recommended Coupling Reagent: HATU

For reliability, high yield, and suppression of side reactions (especially racemization in chiral substrates), we recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is a third-generation uronium salt-based coupling reagent that is superior to many older reagents, particularly for challenging or sterically hindered substrates.[15][16]

Why HATU?

  • High Efficiency: It rapidly forms the highly reactive OAt-active ester.[17]

  • Low Racemization: The 7-aza-benzotriazole (HOAt) moiety is known to effectively suppress racemization.[16]

  • Favorable Mechanism: The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect, accelerating the reaction.

Workflow for Amide Coupling

The general workflow involves pre-activation of the carboxylic acid with HATU and a non-nucleophilic base, followed by the addition of the amine.

G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Amine Addition & Coupling cluster_2 Step 3: Workup & Purification A Carboxylic Acid (Building Block) E Stir 15-30 min @ RT A->E B HATU B->E C DIPEA (Base) C->E D Solvent (DMF) D->E F Activated Ester Intermediate E->F Formation of OAt-Active Ester H Stir 1-4 hours @ RT F->H G Primary/Secondary Amine G->H I Aqueous Workup H->I J Column Chromatography I->J K Final Amide Product J->K

Caption: General workflow for HATU-mediated amide coupling.

Case Study: Targeting PIM1 Kinase for Cancer Therapy

Biological Rationale

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that are proto-oncogenes.[18] PIM1, in particular, is overexpressed in a wide range of hematological and solid tumors, including prostate cancer and leukemia.[5][7] Its expression is often associated with poor prognosis and resistance to therapy.[6][19][20]

PIM1 is a key regulator of multiple oncogenic pathways, promoting cell survival, proliferation, and cell cycle progression while inhibiting apoptosis.[19][21][22] It does this by phosphorylating a host of downstream substrates, including CDC25A, p21, and components of the apoptosis machinery.[19] Therefore, inhibiting PIM1 kinase is a highly validated and promising strategy for cancer therapy.[6][7]

PIM1 Signaling Pathway

PIM1 is constitutively active and its activity is primarily regulated at the transcriptional level, often downstream of the JAK/STAT pathway.[18][23]

G cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT3/5 jak->stat Phosphorylates pim1_gene PIM1 Gene Transcription stat->pim1_gene Translocates to nucleus Activates transcription pim1_protein PIM1 Kinase pim1_gene->pim1_protein Translation bad BAD (pro-apoptotic) pim1_protein->bad Phosphorylates (Inhibits) p21 p21 (Cell Cycle Inhibitor) pim1_protein->p21 Phosphorylates (Inhibits) myc c-Myc (Oncogene) pim1_protein->myc Phosphorylates (Stabilizes) inhibitor Isoxazole-Amide Inhibitor inhibitor->pim1_protein Blocks ATP Binding Site apoptosis Apoptosis bad->apoptosis proliferation Cell Proliferation & Survival p21->proliferation Inhibits myc->proliferation

Caption: Simplified PIM1 signaling pathway and point of inhibition.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorobenzyl)-3-(2-methoxyphenyl)isoxazole-5-carboxamide

This protocol details the synthesis of a representative amide derivative using 4-fluorobenzylamine as the coupling partner. This substituent is chosen for its prevalence in medicinal chemistry, where the fluorine atom can enhance binding affinity and improve metabolic stability.

Materials:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • 4-Fluorobenzylamine (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine (Saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 219 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (approx. 5 mL) and stir until all solids are dissolved.

  • Activation: Add HATU (418 mg, 1.1 mmol, 1.1 eq) to the solution. Follow with the addition of DIPEA (0.52 mL, 3.0 mmol, 3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution may change color. This is the pre-activation step where the OAt-active ester is formed.[17]

  • Amine Addition: Add 4-fluorobenzylamine (122 µL, 1.05 mmol, 1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching & Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc (50 mL).

    • Wash the organic layer sequentially with 5% aqueous LiCl (2 x 25 mL) to remove DMF.

    • Wash with saturated aqueous NaHCO₃ (1 x 25 mL) to remove any remaining acidic components.

    • Wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20-50% EtOAc in hexanes) to yield the pure N-(4-fluorobenzyl)-3-(2-methoxyphenyl)isoxazole-5-carboxamide as a solid.

Protocol 2: PIM1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a typical in vitro biochemical assay to determine the potency (IC₅₀) of the synthesized compound against PIM1 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Synthesized inhibitor compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Recombinant human PIM1 kinase.

  • PIMtide (ARKRRRHPSGPPTA), a known PIM1 substrate peptide.

  • ATP (Adenosine Triphosphate).

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Low-volume 384-well white assay plates.

Procedure:

  • Compound Plating: Create a serial dilution of the inhibitor compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into the assay plate wells using an acoustic dispenser. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

  • Kinase Addition: Prepare a solution of PIM1 kinase in kinase reaction buffer. Add the kinase solution (e.g., 5 µL) to all wells except the 100% inhibition controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a solution of the PIMtide substrate and ATP in kinase reaction buffer. Add this solution (e.g., 5 µL) to all wells to start the reaction. The final ATP concentration should be at or near its Km for PIM1.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent (10 µL) to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (20 µL) to all wells. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a high-value, versatile starting material for medicinal chemistry campaigns. Its well-defined structure and reliable reactivity at the C5-carboxylic acid position make it an ideal scaffold for generating libraries of diverse amides. As demonstrated in the case study targeting PIM1 kinase, this building block can be rationally employed to construct potent and specific inhibitors for validated therapeutic targets. The protocols provided herein offer a robust foundation for researchers to synthesize and evaluate novel isoxazole-based compounds, accelerating the discovery of new medicines.

References

Application Notes and Protocols for Amide Coupling of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Bond Formation with Isoxazole Scaffolds

The isoxazole motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The synthesis of amide derivatives from isoxazole carboxylic acids, such as 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid, is a critical step in the development of novel drug candidates.[2] This document, authored for the discerning researcher, provides a detailed guide to the amide coupling of this specific substrate, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.

Physicochemical Properties of 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid

A thorough understanding of the starting material is fundamental to designing a robust synthetic protocol.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₄
Molecular Weight219.19 g/mol
AppearanceSolid
Predicted pKa~2.29 (unsubstituted isoxazole-5-carboxylic acid)[3]

The isoxazole ring is generally stable, but its reactivity can be influenced by pH and temperature.[4] The predicted pKa of the carboxylic acid is a crucial parameter, indicating that it is a relatively strong acid. This acidity necessitates the use of a non-nucleophilic base during the coupling reaction to prevent the formation of unreactive carboxylate salts.

The Mechanism of Amide Bond Formation: A Tale of Two Reagents

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow. Therefore, the carboxylic acid must first be activated. Here, we detail the mechanisms of two of the most reliable and widely used coupling reagents in modern organic synthesis: EDC in combination with HOBt, and HATU.

EDC/HOBt: The Carbodiimide Workhorse

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea. To prevent this and to minimize racemization of chiral substrates, an additive such as 1-hydroxybenzotriazole (HOBt) is employed. HOBt intercepts the O-acylisourea to form a more stable active ester, which then readily reacts with the amine to yield the desired amide.[5]

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

HATU: The Modern Powerhouse

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, especially for challenging substrates.[4] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive O-acyl-tetramethylisouronium salt. This is rapidly converted to a HOAt active ester, which then reacts with the amine to form the amide with minimal side products and low rates of racemization.[5]

HATU_Mechanism Carboxylic_Acid R-COOH + Base Active_Ester HOAt Active Ester Carboxylic_Acid->Active_Ester + HATU HATU HATU Amide Amide Product Active_Ester->Amide + Amine TMU Tetramethylurea Active_Ester->TMU Amine R'-NH2

Caption: Mechanism of HATU mediated amide coupling.

Comparative Analysis of Coupling Reagents

The choice between EDC/HOBt and HATU often depends on the specific requirements of the synthesis.

ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective; water-soluble urea byproduct simplifies workup.[3]Slower reaction times compared to HATU; may be less effective for sterically hindered or electron-deficient substrates.[5]
HATU High yields and fast reaction times; highly effective for challenging substrates; low racemization.[4][5]Higher cost.[3]

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and reagents are critical for the success of these reactions.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is adapted from a similar procedure for the synthesis of isoxazole-carboxamide derivatives.[6]

Materials:

  • 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Rapid Amide Coupling using HATU

Materials:

  • 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) at room temperature, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15-30 minutes to allow for the formation of the active ester.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dissolve_Acid Dissolve Carboxylic Acid in Anhydrous Solvent Add_Reagents Add Coupling Reagent and Base Dissolve_Acid->Add_Reagents Pre-activation Pre-activation/ Activation Add_Reagents->Pre-activation Add_Amine Add Amine Pre-activation->Add_Amine Stir Stir at RT Add_Amine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Dilute and Wash Monitor->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Amide

Caption: General experimental workflow for amide coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Use a more powerful coupling reagent like HATU. Ensure anhydrous conditions.
Deactivation of the amine by protonation.Ensure sufficient non-nucleophilic base is present.
Steric hindrance.Increase reaction temperature or switch to a less hindered coupling partner if possible.
Presence of Byproducts Formation of N-acylurea (with EDC).Ensure HOBt is used and consider lowering the reaction temperature.
Unreacted starting materials.Increase reaction time or temperature. Check the purity of reagents.

Conclusion

The successful amide coupling of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid is readily achievable with a careful selection of reagents and adherence to rigorous experimental technique. For routine syntheses where cost is a consideration, the EDC/HOBt protocol provides a reliable method. For more challenging substrates or when reaction speed and yield are paramount, HATU is the reagent of choice. By understanding the mechanistic underpinnings of these powerful transformations, researchers can confidently and efficiently synthesize novel isoxazole-based amides for the advancement of drug discovery and development.

References

Application Notes & Protocols: 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The isoxazole heterocyclic ring is a privileged scaffold in modern agrochemistry, forming the core of several commercially successful products.[1] Its utility stems from its favorable metabolic profile, synthetic accessibility, and the ability to adopt conformations that interact with a range of biological targets. A notable example is isoxaflutole, a pre-emergence herbicide that controls a wide spectrum of weeds in corn and sugarcane.[2][3] Isoxaflutole and related compounds function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's carotenoid biosynthesis pathway.[4][5] Inhibition of HPPD leads to the depletion of plastoquinone, which is a necessary cofactor for phytoene desaturase, an enzyme essential for carotenoid production.[4][6] The absence of carotenoids results in the photo-destruction of chlorophyll, causing the characteristic "bleaching" symptoms in susceptible plants, followed by necrosis and death.[7][8]

The subject of this guide, 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid, represents a novel investigational compound designed with these principles in mind. The rationale for its design is threefold:

  • The Isoxazole Core: Provides a proven chemical framework with known herbicidal potential.[1]

  • The 2-Methoxy-phenyl Substituent: Introduces specific steric and electronic properties at the 3-position, which can influence binding affinity to the target enzyme and modulate the molecule's uptake and translocation within the plant.

  • The 5-Carboxylic Acid Moiety: This functional group can significantly impact the molecule's physicochemical properties, such as water solubility and logP, which are critical for its behavior as a pre- or post-emergence herbicide.[9] Furthermore, a carboxylic acid group may serve as a key binding feature within the active site of a target enzyme, potentially mimicking a substrate or transition state.

This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis, characterization, and systematic screening of this compound as a potential agrochemical lead. The protocols are designed to be self-validating, incorporating necessary controls and logical progression from initial synthesis to targeted biological evaluation.

Synthesis and Characterization

The synthesis of 3-aryl-isoxazole-5-carboxylic acids is reliably achieved through a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) reaction.[10][11][12] This strategy involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne dipolarophile.

Synthesis Workflow Diagram

SynthesisWorkflow A Starting Materials: 2-Methoxybenzaldehyde Hydroxylamine HCl B Step 1: Oxime Formation (2-Methoxybenzaldehyde oxime) A->B NaOH, EtOH/H₂O C Step 2: Nitrile Oxide Generation (In situ via chlorination/elimination) B->C NCS, Pyridine E Step 3: 1,3-Dipolar Cycloaddition C->E D Starting Material: Ethyl propiolate D->E F Intermediate: Ethyl 3-(2-methoxyphenyl) isoxazole-5-carboxylate E->F G Step 4: Saponification (Base Hydrolysis) F->G 1. LiOH, THF/H₂O H Step 5: Acidification G->H 2. HCl (aq) I Final Product: 3-(2-Methoxyphenyl)isoxazole- 5-carboxylic acid H->I J Purification & Characterization (Recrystallization, NMR, MS) I->J

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Ethyl propiolate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Protocol:

  • Step 1: Synthesis of 2-Methoxybenzaldehyde Oxime

    • In a 250 mL round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.2 eq) in water dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

    • Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

  • Step 2 & 3: Cycloaddition to form Ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate

    • Dissolve the crude 2-methoxybenzaldehyde oxime (1.0 eq) in dichloromethane (DCM).

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) in portions, keeping the temperature below 30 °C. Stir for 1 hour to form the hydroximoyl chloride intermediate.

    • To this mixture, add ethyl propiolate (1.2 eq).

    • Add pyridine (1.1 eq) dropwise at 0 °C. The pyridine acts as a base to generate the nitrile oxide in situ, which is immediately trapped by the ethyl propiolate.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl (2x) and brine (1x).

    • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude ester by flash column chromatography (e.g., 10-30% EtOAc in hexanes).

  • Step 4 & 5: Hydrolysis to 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid

    • Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

    • Concentrate the mixture to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Agrochemical Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activity of the compound. This cascade prioritizes broad, high-throughput assays first, followed by more detailed, resource-intensive studies for promising results.

Screening Cascade Workflow Diagram

ScreeningCascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & MoA A Test Compound (100-200 µM) B Herbicidal Screen (Pre- & Post-emergence) A->B C Fungicidal Screen (In vitro mycelial growth) A->C D Insecticidal Screen (Contact & Ingestion) A->D E Dose-Response Analysis (Determine EC₅₀) B->E >80% activity F Weed Spectrum Analysis E->F H HPPD Enzyme Inhibition Assay E->H G Crop Selectivity Study (e.g., Corn, Soybean) F->G

Caption: Tiered screening cascade for agrochemical lead discovery.

Protocol: Primary Herbicidal Screening

This protocol is designed to assess broad-spectrum herbicidal activity.

Plant Species:

  • Monocots: Avena fatua (wild oat), Setaria faberi (giant foxtail)

  • Dicots: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)

Protocol:

  • Pre-Emergence Application:

    • Fill 10 cm pots with a standard potting mix.

    • Sow seeds of each species at a depth of 1-2 cm.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant).

    • Apply the test compound solution evenly to the soil surface using a spray chamber, typically at a rate equivalent to 1000-2000 g a.i./ha.[13]

    • Include untreated (solvent only) and positive (commercial herbicide, e.g., atrazine) controls.

    • Place pots in a greenhouse under controlled conditions (25°C, 16h light/8h dark).

    • Assess phytotoxicity (visual injury rating from 0% = no effect to 100% = death) at 7, 14, and 21 days after treatment (DAT).

  • Post-Emergence Application:

    • Sow seeds and grow seedlings to the 2-3 leaf stage.

    • Apply the test compound solution as described above, ensuring even foliage coverage.[14][15]

    • Include appropriate controls.

    • Return plants to the greenhouse.

    • Assess phytotoxicity at 7, 14, and 21 DAT.

Protocol: Primary Fungicidal Screening (In Vitro)

This assay evaluates the direct inhibitory effect of the compound on fungal growth.[16][17]

Fungal Species:

  • Botrytis cinerea (causes gray mold)

  • Fusarium graminearum (causes Fusarium head blight)[18]

Protocol:

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) and autoclave.

    • Allow the agar to cool to ~50-55°C.

    • Add the test compound (from a concentrated stock in DMSO) to the molten agar to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1% v/v.

    • Pour the amended PDA into sterile petri dishes. Prepare solvent-only (DMSO) control plates.

  • Inoculation and Incubation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus.

    • Place the plug, mycelium-side down, in the center of the amended and control PDA plates.[19]

    • Incubate the plates at 22-25°C in the dark.

  • Assessment:

    • Measure the radial growth (colony diameter) of the fungus daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percent inhibition using the formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100

Secondary Screening: Dose-Response and EC₅₀ Determination

If significant activity (>80% inhibition/phytotoxicity) is observed in primary screens, a dose-response study is required to quantify potency.

Protocol:

  • Based on the primary screening protocol (herbicidal or fungicidal) that showed activity, prepare a series of treatment concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).

  • Perform the bioassay with at least three replicates for each concentration.

  • Record the response (e.g., % phytotoxicity, % growth inhibition) for each concentration.

  • Use a suitable statistical software (e.g., R, GraphPad Prism) to plot the response versus the log of the concentration and fit a non-linear regression model (e.g., log-logistic) to determine the Effective Concentration that causes 50% response (EC₅₀).

Parameter Description Example Value
EC₅₀ (Herbicidal) Concentration causing 50% plant death or injury.35 µM
EC₅₀ (Fungicidal) Concentration causing 50% inhibition of mycelial growth.42 µM
MIC Minimum Inhibitory Concentration (fungicidal).>100 µM

Mechanism of Action (MoA) Elucidation

Given the structural similarity to known isoxazole herbicides, the primary hypothesis is that this compound acts as an HPPD inhibitor .[2][20][21]

Hypothesized MoA Pathway Diagram

MoAPathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone (& Tocopherol) Homogentisate->Plastoquinone PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Carotenoids Carotenoids (Photoprotection) PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Photobleaching & Necrosis Chlorophyll->Bleaching Sunlight (No Protection) TestCompound 3-(2-Methoxy-phenyl)- isoxazole-5-carboxylic acid TestCompound->HPPD INHIBITS

Caption: Hypothesized MoA: Inhibition of the HPPD enzyme and downstream effects.

Protocol: In Vitro HPPD Enzyme Inhibition Assay

This biochemical assay directly measures the interaction between the test compound and the target enzyme.

Principle: The activity of HPPD is monitored by measuring the rate of oxygen consumption as it catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate. An inhibitor will reduce this rate.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • p-hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbate

  • Catalase

  • Oxygen-sensing electrode or plate-based oxygen sensor system

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compound and positive control (e.g., isoxaflutole)

Protocol:

  • Prepare a reaction mixture in the assay buffer containing the HPPD enzyme, ascorbate, and catalase.

  • Add the test compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include a solvent control (DMSO) and a positive control.

  • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 25°C.

  • Initiate the reaction by adding the substrate, HPPA.

  • Immediately begin monitoring the rate of oxygen consumption.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as a potential agrochemical. Positive results, particularly potent herbicidal activity and confirmed HPPD inhibition, would warrant progression to more advanced studies. These include weed spectrum analysis, crop selectivity trials on commercially relevant species (e.g., corn, soybean, wheat), and preliminary toxicology and environmental fate assessments. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with modifications to the phenyl ring and isoxazole core, would be a logical next step in a lead optimization program.

References

Application Notes and Protocols for High-Throughput Screening of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its presence in numerous clinically approved drugs and its role as a versatile pharmacophore in the discovery of novel therapeutic agents.[1] These five-membered heterocyclic compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][5] High-Throughput Screening (HTS) has become an indispensable engine for modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that can serve as the foundation for new medicines.[6] This guide provides an in-depth technical overview of the design, development, and implementation of robust HTS assays tailored for the screening of isoxazole derivative libraries. We will explore the causality behind experimental choices, present detailed, self-validating protocols for key biochemical and cell-based assays, and offer insights into data analysis and hit validation.

Introduction: The Synergy of Isoxazoles and High-Throughput Screening

The isoxazole ring's unique electronic and structural properties allow it to serve as a bioisostere for various functional groups, enabling fine-tuning of a compound's pharmacological profile.[7] Its derivatives have been successfully developed to modulate a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and transcription factors.[2][4][8] The challenge and opportunity lie in efficiently navigating the vast chemical space of possible isoxazole derivatives to pinpoint molecules with desired biological activity.

This is where HTS provides a transformative solution. By leveraging automation, miniaturization, and sensitive detection technologies, HTS allows for the testing of hundreds of thousands of compounds daily, dramatically accelerating the initial stages of drug discovery.[6] The successful marriage of a well-designed isoxazole library with a robust HTS campaign can significantly shorten the timeline from target identification to lead optimization.

This document will focus on three powerful and widely adopted HTS technologies:

  • Fluorescence Polarization (FP): A homogenous biochemical assay ideal for studying molecular interactions, particularly for enzyme inhibition.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based biochemical assay for detecting a wide range of biomolecular interactions.

  • Luciferase Reporter Gene Assay: A versatile cell-based assay for monitoring the modulation of specific signaling pathways and gene expression.

Foundational Principles of HTS Assay Design for Isoxazole Libraries

A successful HTS campaign is built on a foundation of meticulous assay design and validation. The goal is to create a screening environment that is both biologically relevant and statistically robust.

Assay Validation: The Cornerstone of Trustworthy Data

Before embarking on a full-scale screen, every HTS assay must undergo rigorous validation to ensure its reliability and reproducibility. Key statistical parameters are used to quantify assay performance:

  • Z'-Factor: This parameter measures the statistical effect size and is a reflection of both the dynamic range of the assay signal and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][10]

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the negative control, indicating the dynamic range of the assay. A higher S/B ratio is generally desirable.

  • Coefficient of Variation (%CV): This measures the relative variability of the data and should be as low as possible, typically below 15%.

The validation process should also assess the assay's tolerance to dimethyl sulfoxide (DMSO), the solvent in which compound libraries are typically stored.[9]

Mitigating Assay Interference

Isoxazole derivatives, like any small molecules, can sometimes interfere with the assay technology itself, leading to false positives or false negatives. Common types of interference include:

  • Autofluorescence: Compounds that fluoresce at the same wavelength as the assay's detection signal can artificially inflate readings.

  • Light Scattering: Compound precipitation can interfere with light-based detection methods.

  • Assay-Specific Inhibition: Some compounds may directly inhibit a component of the detection system (e.g., the luciferase enzyme in a reporter assay).[11]

It is crucial to implement counter-screens and orthogonal assays to identify and eliminate these promiscuous compounds early in the hit validation process.

Biochemical Assays: Direct Interrogation of Molecular Targets

Biochemical assays utilize purified components (e.g., enzymes, receptors, binding partners) to directly measure the effect of a compound on a specific molecular interaction. These assays are highly controlled and are excellent for identifying direct inhibitors or binders.

Case Study: Targeting p38α MAP Kinase with Isoxazole Derivatives

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drug discovery. Several studies have identified isoxazole-based compounds as potent inhibitors of p38α.[8]

Compound IDSubstitution Patternp38α IC50 (nM)Reference
SB-203580 Imidazole (Reference)50[8]
Isoxazole 4a 3,4,5-trisubstituted25[8]
Isoxazole 12 4,5-disubstituted200[8]
Isoxazole 21 3,4-disubstituted>10,000[8]
Protocol 1: Fluorescence Polarization (FP) Assay for p38α Kinase Inhibition

This protocol describes a competitive binding assay to identify isoxazole derivatives that displace a fluorescently labeled tracer from the ATP-binding pocket of p38α kinase.

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis p1 Prepare Assay Buffer p2 Prepare p38α Enzyme and FP Tracer Solution a2 Add p38α/Tracer Mix p2->a2 p3 Serially Dilute Isoxazole Compounds a1 Dispense Isoxazole Compounds (or DMSO/Control) p3->a1 a1->a2 a3 Incubate at Room Temperature a2->a3 r1 Read Fluorescence Polarization a3->r1 r2 Calculate % Inhibition r1->r2 r3 Generate Dose-Response Curves (IC50) r2->r3

Caption: Fluorescence Polarization Assay Workflow.

  • Recombinant human p38α kinase

  • Fluorescently labeled ATP-competitive tracer (e.g., a Bodipy-TMR labeled ligand)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Isoxazole compound library dissolved in 100% DMSO

  • Positive Control: A known p38α inhibitor (e.g., SB-203580)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

  • Compound Plating: Dispense 100 nL of isoxazole compounds from the library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense 100% DMSO (negative control) and a known p38α inhibitor (positive control).

  • Enzyme/Tracer Preparation: Prepare a 2X working solution of p38α kinase and the fluorescent tracer in Assay Buffer. The final concentration of the tracer should be at its Kd for p38α, and the enzyme concentration should be sufficient to yield a stable polarization signal.

  • Assay Initiation: Add 10 µL of the 2X enzyme/tracer solution to each well of the compound plate. The final reaction volume is 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min)) where mP_compound is the millipolarization value of the test well, mP_min is the average of the positive controls, and mP_max is the average of the negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

    • For confirmed hits, perform dose-response experiments to determine the IC50 value.

Protocol 2: AlphaScreen® Assay for Protein-Protein Interaction Inhibition

This protocol is designed to identify isoxazole derivatives that disrupt the interaction between two proteins, for example, a kinase and its substrate or a protein with its scaffolding partner.

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis p1 Prepare Assay Buffer p2 Prepare Biotinylated Protein A and GST-tagged Protein B a2 Add Protein A and Protein B p2->a2 p3 Serially Dilute Isoxazole Compounds a1 Dispense Isoxazole Compounds p3->a1 a1->a2 a3 Incubate a2->a3 a4 Add Donor and Acceptor Beads a3->a4 a5 Incubate in the Dark a4->a5 r1 Read AlphaScreen Signal a5->r1 r2 Calculate % Inhibition r1->r2 r3 Determine IC50 for Hits r2->r3

Caption: AlphaScreen® Assay Workflow.

  • Biotinylated Protein A

  • GST-tagged Protein B

  • Streptavidin-coated Donor Beads (PerkinElmer)

  • Anti-GST Acceptor Beads (PerkinElmer)

  • AlphaScreen Assay Buffer: 100 mM Tris (pH 8.0), 25 mM NaCl, 0.1% BSA

  • Isoxazole compound library in 100% DMSO

  • 384-well, white, opaque microplates (e.g., ProxiPlate)

  • Plate reader capable of AlphaScreen detection (e.g., EnVision®)

  • Compound Plating: Dispense 100 nL of isoxazole compounds into the wells of a 384-well plate.

  • Protein Addition: Add 5 µL of a 2X solution of Biotinylated Protein A and GST-tagged Protein B in Assay Buffer to each well.

  • Protein Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow protein-protein interaction.

  • Bead Addition: Prepare a 2X mixture of Streptavidin Donor and anti-GST Acceptor beads in Assay Buffer. Add 5 µL of this bead suspension to each well.

  • Bead Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate percent inhibition as described for the FP assay, with the AlphaScreen signal intensity replacing the mP values.

Cell-Based Assays: Probing Activity in a Physiological Context

Cell-based assays measure the effect of compounds on cellular processes, providing a more physiologically relevant context than biochemical assays.[12] They are particularly useful for identifying modulators of complex signaling pathways.

Case Study: Modulating NF-κB Signaling with Isoxazole Derivatives

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immunity. Its dysregulation is linked to numerous diseases. Isoxazole derivatives have been identified as modulators of this pathway, for instance, by targeting upstream components like Toll-like receptor 8 (TLR8).[13]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Luc Luciferase Gene DNA->Luc Binding Transcription Transcription & Translation Luc->Transcription Luciferase Luciferase Protein Transcription->Luciferase Ligand Ligand (e.g., R848) Ligand->TLR8 Isoxazole Isoxazole Inhibitor Isoxazole->TLR8

Caption: NF-κB Luciferase Reporter Pathway.

Protocol 3: Luciferase Reporter Gene Assay for NF-κB Inhibition

This protocol uses a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to screen for inhibitors of the pathway.

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., HEK-Blue™ TLR8 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Assay Medium: Serum-free DMEM

  • NF-κB pathway agonist (e.g., R848 for TLR8)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Isoxazole compound library in 100% DMSO

  • 384-well, white, solid-bottom, cell culture-treated microplates

  • Luminometer plate reader

  • Cell Seeding: Seed the reporter cells into 384-well plates at a density of 10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: The next day, add 50 nL of isoxazole compounds to the cell plates.

  • Agonist Stimulation: Prepare a 5X solution of the NF-κB agonist (e.g., R848 at its EC80 concentration) in Assay Medium. Add 5 µL to each well (except for unstimulated negative controls).

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Lysis and Luminescence: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the luciferase reagent to each well.

  • Data Acquisition: After a 5-minute incubation to ensure complete cell lysis, measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO-treated, agonist-stimulated controls.

    • To identify compounds that are cytotoxic or directly inhibit luciferase, a counter-screen should be performed using a cell viability assay (e.g., CellTiter-Glo®) and a direct luciferase inhibition assay with purified enzyme, respectively.

Hit Validation and Follow-Up

The primary HTS campaign is only the first step. The identified "hits" must be subjected to a rigorous validation cascade to confirm their activity, determine their mechanism of action, and establish a preliminary structure-activity relationship (SAR).

Hit Validation Workflow
  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Determine the potency (IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology to rule out assay-specific artifacts.

  • Counter-Screens: Screen hits against assays designed to detect common sources of interference (e.g., autofluorescence, luciferase inhibition).

  • Selectivity Profiling: Test the validated hits against related targets to assess their selectivity.

  • SAR Expansion: Procure or synthesize analogs of the most promising hits to explore the initial SAR.

Conclusion

The combination of isoxazole-focused chemical libraries and robust, well-validated HTS assays provides a powerful platform for the discovery of novel therapeutic candidates. The biochemical and cell-based protocols detailed in this guide offer proven methodologies for identifying and characterizing isoxazole derivatives that modulate key biological targets and pathways. By understanding the principles of assay design, carefully validating each step, and implementing a logical hit-to-lead cascade, researchers can effectively harness the therapeutic potential of the isoxazole scaffold.

References

Application Note: A Practical Guide to Developing Structure-Activity Relationship (SAR) Studies for 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Rationale

1.1 The Isoxazole Scaffold in Medicinal Chemistry: A Privileged Structure

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique electronic properties and ability to act as bioisosteric replacements for other functional groups make them a "privileged scaffold" in drug design.[3] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The isoxazole ring is not only a versatile synthetic handle but also contributes favorably to the physicochemical properties of drug candidates, such as metabolic stability and oral bioavailability.[3]

1.2 Profile of the Parent Compound: 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic Acid

The lead compound, 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid, serves as a key intermediate in the synthesis of various pharmaceutical agents.[5] For the purpose of this guide, we will treat it as a hypothetical hit from a high-throughput screening campaign against a protein kinase target. Its structure contains three key regions amenable to chemical modification: the 2-methoxyphenyl ring, the isoxazole core, and the 5-carboxylic acid moiety. While the carboxylic acid is often crucial for target engagement (e.g., forming salt bridges with basic residues like lysine or arginine in an active site), it can also lead to poor membrane permeability and metabolic liabilities such as acyl glucuronide formation.[6][7]

1.3 The Objective: A Systematic SAR Exploration Strategy

The goal of this application note is to provide a detailed, systematic approach to building a Structure-Activity Relationship (SAR) for this lead compound. By methodically synthesizing and testing analogs, researchers can understand the contribution of each structural component to biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This iterative process is fundamental to optimizing a hit compound into a clinical candidate.

Strategic Design of Analog Libraries

2.1 Core Principle: Isolate and Probe Key Structural Regions

A successful SAR campaign involves systematically modifying one part of the molecule at a time to generate clear, interpretable data. Our strategy will focus on three distinct regions of the parent compound.

2.2 Visualizing the SAR Strategy

SAR_Strategy cluster_regions Key Modification Regions Parent 3-(2-Methoxy-phenyl)- isoxazole-5-carboxylic acid R1 Region 1: 2-Methoxyphenyl Ring Parent->R1 Phenyl Ring Analogs R2 Region 2: Carboxylic Acid Parent->R2 Carboxylic Acid Bioisosteres R3 Region 3: Methoxy Group R1->R3 Methoxy Group Analogs

Caption: A logical map for the SAR exploration of the lead compound.

2.3 Region 1: The Phenyl Ring (Position 3)

Modifications here will probe how electronics and sterics influence binding. A common strategy is to start with a bromo-substituted precursor, enabling diversification via Suzuki-Miyaura cross-coupling reactions.[8][9][10][11][12]

  • Probing Electronic Effects: Synthesize analogs with electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at the para-position of the phenyl ring.

  • Investigating Steric Bulk: Introduce bulkier substituents (e.g., isopropyl, t-butyl) to probe the size of the binding pocket.

  • Exploring Positional Isomers: Move the methoxy group from the ortho to the meta and para positions to understand the preferred conformation for target engagement.

2.4 Region 2: The Carboxylic Acid (Position 5)

The carboxylic acid is a common liability.[13] Replacing it with bioisosteres can improve pharmacokinetic properties while maintaining or enhancing potency.[6][7][14][15]

  • Classical Bioisosteric Replacements: Synthesize analogs where the carboxylic acid is replaced with groups of similar pKa and hydrogen bonding capability, such as:

    • Tetrazole: A widely used acidic bioisostere.[13][14]

    • Acyl Sulfonamide: Another common replacement.[14]

    • Hydroxamic Acid: Offers different chelation properties.[6][13]

  • Amide Library Synthesis: Couple the carboxylic acid with a diverse set of amines to explore new interactions and modulate physicochemical properties. This is readily achieved using standard peptide coupling reagents like HATU.[16][17][18][19][20]

2.5 Region 3: The Methoxy Group (on the Phenyl Ring)

Aryl ethers, like the methoxy group, are often sites of metabolic oxidation (O-demethylation).[21] Exploring replacements is crucial for improving metabolic stability.

  • Impact of Methoxy Group: Synthesize the analog where the methoxy group is replaced by hydrogen to establish a baseline.

  • Bioisosteric Replacement: Replace the methoxy group with metabolically more stable alternatives that mimic its steric and electronic properties.[22][23] Examples include:

    • Halogens: -F, -Cl

    • Fluorinated Alkyls: -CF₃, -OCHF₂, -CH₂CF₃[21]

Synthetic Protocols & Methodologies

3.1 General Synthetic Scheme

The core isoxazole ring is efficiently synthesized via a 1,3-dipolar cycloaddition reaction.[24][25][26][27][28] Subsequent diversification at positions 3 and 5 allows for the creation of a comprehensive analog library.

Synthesis cluster_core Core Synthesis cluster_div Diversification A Aryl Aldehyde C Aldoxime A->C 1 B Hydroxylamine B->C E Hydroximinoyl Chloride C->E 2 D NCS / Base D->E G 3-Aryl-isoxazole-5-carboxylate Ester E->G 3 (1,3-Dipolar Cycloaddition) F Alkyne F->G I 3-Aryl-isoxazole-5-carboxylic Acid G->I 4 H Saponification H->I K Amide Library I->K 5 J Amide Coupling (HATU, Amine) J->K

Caption: General synthetic workflow for analog synthesis.

3.2 Protocol 1: Synthesis of the Isoxazole Core via 1,3-Dipolar Cycloaddition [25][26]

This protocol describes the synthesis of Ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate.

  • Step 1: Aldoxime Formation. To a solution of 2-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq). Stir at room temperature for 4-6 hours until TLC indicates consumption of the aldehyde.

  • Step 2: Hydroximinoyl Chloride Generation. Dissolve the crude aldoxime in DMF. Cool to 0 °C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise. Stir for 1 hour at 0 °C.

  • Step 3: Cycloaddition. To the solution containing the in-situ generated hydroximinoyl chloride, add ethyl propiolate (1.1 eq) followed by slow, dropwise addition of triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the target ester.

3.3 Protocol 2: Diversification at Position 5 - Amide Coupling [16][19]

This protocol describes the formation of an amide from the corresponding carboxylic acid.

  • Step 1: Saponification. Dissolve the ester from Protocol 1 in a mixture of THF/Methanol/Water (3:1:1). Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours. Acidify with 1N HCl to pH ~3 and extract with ethyl acetate. Dry and concentrate to yield the carboxylic acid.

  • Step 2: Amide Coupling. To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq) to the activated mixture. Stir at room temperature for 2-12 hours until the reaction is complete by LC-MS.

  • Work-up and Purification. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, concentrate, and purify by flash chromatography or preparative HPLC.

Table 1: Representative Amines for Library Synthesis

Amine TypeExampleRationale
Small, polar CyclopropylamineProbes small polar pockets
Bulky, lipophilic tert-ButylamineProbes for steric tolerance
Aromatic AnilineIntroduces potential for π-stacking
Heterocyclic 4-MethylpiperazineImproves solubility and introduces a basic center
Chiral (R)-1-PhenylethylamineProbes for stereochemical preferences

Biological Evaluation Cascade

A tiered approach to biological evaluation ensures that resources are focused on the most promising compounds.

4.1 Workflow for Biological Screening

Screening_Cascade A Synthesized Analog Library B Primary Assay: In Vitro Potency (IC50) A->B C Secondary Assays: Selectivity Panel B->C Potent Hits (IC50 < 1 µM) D Early ADMET Profiling B->D Potent Hits (IC50 < 1 µM) E Data Analysis & SAR C->E D->E F Design Next Generation of Analogs E->F

Caption: Tiered workflow for efficient biological evaluation.

4.2 Protocol 3: Primary In Vitro Assay (Illustrative Example: Kinase Inhibition)

This protocol measures the concentration of a compound required to inhibit 50% of a target kinase's activity (IC₅₀).

  • Reagents. Kinase, substrate peptide, ATP, kinase buffer, test compounds (serially diluted in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure. In a 384-well plate, add 5 µL of kinase solution to wells containing 50 nL of test compound.

  • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's protocol.

  • Data Analysis. Measure luminescence. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.3 Protocol 4: Early ADMET Profiling [29][30][31][32][33]

Early assessment of ADMET properties is critical to avoid late-stage failures.[32]

4.3.1 Metabolic Stability in Human Liver Microsomes (HLM) [34][35][36]

  • Purpose: To assess a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.[35]

  • Procedure: a. Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).[34][35] b. Add the test compound (final concentration 1 µM). c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding a pre-warmed NADPH regenerating system.[34][37] e. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[34] f. Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

4.3.2 Aqueous Solubility (Kinetic)

  • Purpose: To measure the solubility of a compound in an aqueous buffer, which is critical for oral absorption.

  • Procedure: a. Add a concentrated DMSO stock solution of the test compound to a phosphate buffer (pH 7.4) to a final concentration of 200 µM. b. Shake the mixture vigorously for 2 hours at room temperature. c. Filter the resulting solution/suspension through a 96-well filter plate to remove any precipitated compound. d. Quantify the concentration of the compound in the filtrate by LC-MS/MS against a standard curve.

Data Interpretation & SAR Analysis

5.1 Structuring the SAR Table

Consolidate all data into a single table to facilitate analysis. This allows for the direct comparison of structural changes with their effects on potency and ADMET properties.

Table 2: Example SAR Data Consolidation

Cmpd IDR¹ (Phenyl)R² (Position 5)Kinase IC₅₀ (µM)HLM t₁/₂ (min)Solubility (µM)
1 2-OCH₃-COOH0.8501525
2 4-F-COOH0.4202230
3 2-OCH₃-CONH(c-Pr)1.20045150
4 2-H-COOH2.500>6040
5 2-OCH₃-Tetrazole0.9501875
  • From Cmpd 1 vs. 2: Placing a fluorine at the 4-position of the phenyl ring doubles potency and slightly improves metabolic stability. This suggests an electronic or favorable steric interaction in the pocket.

  • From Cmpd 1 vs. 3: Converting the carboxylic acid to a cyclopropyl amide abolishes potency but significantly improves metabolic stability and solubility. This indicates the carboxylic acid is critical for activity, but amides are a good strategy for improving properties if potency can be regained elsewhere.

  • From Cmpd 1 vs. 4: Removing the methoxy group reduces potency, confirming its importance, but dramatically improves metabolic stability, confirming it is a metabolic soft spot.

  • From Cmpd 1 vs. 5: Replacing the carboxylic acid with a tetrazole bioisostere retains potency while improving solubility, marking it as a promising modification.

This analysis leads to the next design cycle: combine the beneficial modifications. A key next analog to synthesize would be 3-(2-methoxy-4-fluoro-phenyl)-isoxazole-5-tetrazole to test the hypothesis that these changes are additive. This iterative cycle of design, synthesis, testing, and analysis is the engine of medicinal chemistry.

References

scale-up synthesis of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and agrochemical development.[1] The isoxazole core is a privileged scaffold found in numerous biologically active compounds, including approved drugs.[2][3] This document provides a comprehensive, two-step protocol for the multigram scale-up synthesis of this target compound. The strategy is centered on a highly reliable 1,3-dipolar cycloaddition to construct the isoxazole ring, followed by a robust saponification. This guide details the underlying chemical principles, step-by-step procedures, critical process parameters for scaling, and troubleshooting advice to ensure a successful, high-purity synthesis.

Synthetic Strategy & Rationale

The synthesis is logically divided into two primary stages: the construction of the core heterocyclic structure as an ethyl ester, followed by its hydrolysis to the target carboxylic acid.

  • Stage 1: [3+2] Cycloaddition for Isoxazole Ring Formation. The cornerstone of this synthesis is the 1,3-dipolar cycloaddition reaction, a powerful and highly regioselective method for forming five-membered heterocycles.[4][5][6] A nitrile oxide, generated in situ from 2-methoxybenzaldoxime, serves as the 1,3-dipole. This reactive intermediate is trapped by ethyl propiolate, the dipolarophile, to yield Ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate.

  • Stage 2: Saponification to Yield the Final Acid. The stable ethyl ester intermediate is hydrolyzed under basic conditions. This classic saponification reaction efficiently cleaves the ester to reveal the desired carboxylic acid functionality upon acidic workup.[7]

This two-step approach is advantageous for scale-up because the ester intermediate is readily purified by standard column chromatography, ensuring that high-purity material enters the final hydrolysis step. This minimizes purification challenges for the more polar final product, which is often amenable to purification by simple precipitation and washing or recrystallization.

Overall Synthetic Workflow

G cluster_0 Stage 1: Cycloaddition cluster_1 Stage 2: Hydrolysis A 2-Methoxybenzaldoxime B In situ Nitrile Oxide Formation (NCS, Et3N) A->B C 1,3-Dipolar Cycloaddition (Ethyl Propiolate) B->C D Work-up & Purification C->D E Ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate D->E F Base-Mediated Saponification (NaOH or LiOH) E->F Purified Intermediate G Acidic Work-up & Precipitation F->G H Isolation & Drying G->H I Final Product: 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid H->I

Caption: High-level workflow for the two-stage synthesis.

Detailed Experimental Protocols

Part A: Scale-Up Synthesis of Ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate (Intermediate)

Causality: This protocol focuses on the in situ generation of 2-methoxyphenyl nitrile oxide. 2-Methoxybenzaldoxime is first converted to the corresponding hydroximinoyl chloride using N-chlorosuccinimide (NCS). This intermediate is not isolated; instead, a base like triethylamine (Et₃N) is used to perform an E2-like elimination of HCl, generating the highly reactive nitrile oxide.[5][8] The slow, controlled addition of NCS is critical to manage the reaction exotherm and prevent the dimerization or decomposition of the nitrile oxide before it can react with the ethyl propiolate.

Chemical Reaction Scheme

Caption: Reaction scheme for the 1,3-dipolar cycloaddition step.

Materials & Reagents

Reagent Formula MW ( g/mol ) Amount (g) Moles Eq.
2-Methoxybenzaldoxime C₈H₉NO₂ 151.16 15.12 0.10 1.0
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂ 133.53 14.02 0.105 1.05
Triethylamine (Et₃N) C₆H₁₅N 101.19 12.14 0.12 1.2
Ethyl propiolate C₅H₆O₂ 98.10 11.77 0.12 1.2
Tetrahydrofuran (THF) C₄H₈O - 400 mL - -
Ethyl Acetate C₄H₈O₂ - ~1 L - -
Hexane C₆H₁₄ - ~2 L - -

| Saturated NaCl (Brine) | NaCl | - | 200 mL | - | - |

Step-by-Step Protocol

  • Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a dropping funnel. Place the flask under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with 2-methoxybenzaldoxime (15.12 g, 0.10 mol) and anhydrous tetrahydrofuran (THF, 400 mL). Stir until all solids dissolve.

  • Base Addition: Add triethylamine (12.14 g, 0.12 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • NCS Addition (Critical Step): Add N-chlorosuccinimide (14.02 g, 0.105 mol) in four equal portions over 30 minutes. Causality: Portion-wise addition is crucial on this scale to control the exothermic reaction and prevent a dangerous temperature spike. Ensure the internal temperature does not exceed 10 °C.

  • Nitrile Oxide Formation: After the final NCS addition, stir the resulting slurry at 0-5 °C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) to confirm consumption of the starting aldoxime.

  • Cycloaddition: Slowly add ethyl propiolate (11.77 g, 0.12 mol) via the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the pad with ethyl acetate (100 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (400 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 200 mL) and saturated brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane. Combine the pure fractions and concentrate to yield the product as a pale yellow oil or low-melting solid. (Expected yield: 18-21 g, 73-85%).

Part B: Scale-Up Hydrolysis to 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid (Final Product)

Causality: Saponification is a robust ester cleavage method. A mixed solvent system (THF/water) is used to ensure the solubility of both the non-polar ester starting material and the polar sodium hydroxide reagent. After the reaction, acidification of the aqueous solution containing the sodium carboxylate salt protonates it, causing the less water-soluble carboxylic acid to precipitate, providing a simple and effective method of isolation.

Chemical Reaction Scheme

Caption: Reaction scheme for the saponification step.

Materials & Reagents

Reagent Formula MW ( g/mol ) Amount (g) Moles Eq.
Ethyl Ester Intermediate C₁₃H₁₃NO₄ 247.25 18.0 0.073 1.0
Sodium Hydroxide (NaOH) NaOH 40.00 4.38 0.11 1.5
Tetrahydrofuran (THF) C₄H₈O - 150 mL - -
Water H₂O - 150 mL - -
Hydrochloric Acid (6M) HCl - ~20 mL - -

| Diethyl Ether | C₄H₁₀O | - | 100 mL | - | - |

Step-by-Step Protocol

  • Dissolution: In a 1 L flask, dissolve the purified ethyl ester intermediate (18.0 g, 0.073 mol) in THF (150 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (4.38 g, 0.11 mol) in water (150 mL). Add the aqueous NaOH solution to the THF solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The mixture should become homogeneous as the reaction proceeds. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Work-up:

    • Dilute the remaining aqueous solution with water (100 mL).

    • Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Precipitation (Critical Step):

    • Cool the aqueous layer in an ice bath.

    • Slowly add 6M HCl while stirring until the pH is ~1-2 (test with pH paper). A thick white precipitate will form.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Drying: Dry the white solid in a vacuum oven at 40-50 °C to a constant weight. (Expected yield: 14.5-15.5 g, 91-97%).

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisSpecification
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ ~ 14.0 (br s, 1H, COOH), 7.8-7.9 (m, 1H), 7.5-7.6 (m, 1H), 7.4 (s, 1H), 7.2 (d, 1H), 7.1 (t, 1H), 3.9 (s, 3H, OCH₃) ppm.
¹³C NMR (101 MHz, DMSO-d₆)δ ~ 162.1, 159.5, 157.2, 156.4, 132.8, 129.5, 121.3, 118.2, 112.9, 107.8, 56.1 ppm.
Mass Spec (ESI-) Calculated for C₁₁H₈NO₄⁻ [M-H]⁻: 218.05. Found: 218.1.
Purity (HPLC) ≥96%[1]
Molecular Formula C₁₁H₉NO₄[9]
Molecular Weight 219.19 g/mol [9]

Scale-Up Considerations & Troubleshooting

Scaling a synthesis from the bench to a pilot or production scale introduces challenges that must be proactively managed.[10]

ChallengeConsideration & Mitigation Strategy
Heat Management The in situ formation of the nitrile oxide is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Mitigation: Use a jacketed reactor with a chiller, ensure slow, subsurface addition of NCS, and have an emergency cooling plan.
Mixing Efficiency Inadequate mixing can lead to localized "hot spots" during NCS addition or incomplete hydrolysis. Mitigation: Use a mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure bulk fluid motion and homogeneity.
Product Isolation Filtration of large quantities of precipitate can be slow. Mitigation: Use a larger Büchner funnel or a filter press. Ensure the precipitate is well-granulated by controlling the rate of acidification and agitation.
Impurity Profile Impurities that are minor on a small scale can become significant problems on a larger scale.[10] Mitigation: Use high-purity starting materials. Ensure the ester intermediate is thoroughly purified before hydrolysis. Potential impurities include the furoxan dimer of the nitrile oxide or regioisomers from the cycloaddition.
Hydrolysis Work-up Emulsion formation can occur during the ether wash of the basic aqueous layer. Mitigation: Add a small amount of brine to the aqueous layer to break the emulsion. Perform gentle inversions rather than vigorous shaking.

Conclusion

The described two-stage protocol, leveraging a 1,3-dipolar cycloaddition and subsequent saponification, provides a reliable and scalable pathway to high-purity 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid. By carefully controlling critical parameters such as temperature during the nitrile oxide formation and ensuring the purity of the ester intermediate, researchers can confidently produce this valuable building block on a multigram scale, facilitating its use in advanced drug discovery and development programs.

References

Application Notes & Protocols: Versatile Functionalization of the Carboxylic Acid Group on Isoxazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Isoxazole Carboxylic Acid as a Linchpin in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in modern drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in a multitude of commercial drugs, including antibiotics like sulfamethoxazole and anti-inflammatory agents like leflunomide.[1][2] Among the various substituted isoxazoles, those bearing a carboxylic acid functionality are of paramount importance. This group is not merely a pharmacophoric feature but serves as an exceptionally versatile synthetic handle, allowing for the systematic elaboration of a core structure into a diverse library of analogues for structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of the primary chemical transformations of the isoxazole carboxylic acid group, focusing on the underlying principles, strategic selection of reagents, and robust, field-tested protocols.

Core Chemical Principles: Activation and Ring Stability

Carboxylic Acid Activation: The direct reaction of a carboxylic acid with a nucleophile (like an amine or alcohol) is generally unfavorable. The hydroxyl (-OH) group is a poor leaving group. Therefore, successful functionalization hinges on a critical first step: activation .[3][4] This process involves converting the hydroxyl into a group that is readily displaced by a nucleophile. This is typically achieved by reacting the carboxylic acid with an electrophilic coupling reagent to form a highly reactive intermediate, such as an active ester, acyl halide, or anhydride.[5][6]

Isoxazole Ring Stability: While generally considered a stable aromatic system, the isoxazole ring possesses an inherent vulnerability: the weak N-O bond.[7][8] This bond can be cleaved under certain conditions, particularly in the presence of strong bases or at elevated temperatures, leading to ring-opened byproducts.[7][9] Consequently, the selection of reaction conditions for functionalizing the carboxylic acid must be carefully managed to be mild enough to preserve the integrity of the heterocyclic core. Under specific energetic conditions, such as UV irradiation, isoxazoles can also rearrange to their more stable oxazole isomers.[7][8][10]

G cluster_main cluster_products main Isoxazole-COOH (Starting Material) Amide Amide (R-CO-NR'R'') main->Amide Amine, Coupling Reagent (e.g., HATU) Ester Ester (R-CO-OR') main->Ester Alcohol, Catalyst or Alkyl Halide, Base Weinreb Weinreb Amide (R-CO-N(OMe)Me) main->Weinreb HN(OMe)Me, Coupling Reagent Amine Primary Amine (R-NH₂) main->Amine Curtius Rearrangement (via Acyl Azide) caption Key functionalization pathways from an isoxazole carboxylic acid.

Figure 1: Key functionalization pathways from an isoxazole carboxylic acid.

Amide Bond Formation: The Cornerstone of Library Synthesis

The conversion of carboxylic acids to amides is arguably the most frequently performed reaction in medicinal chemistry, enabling the exploration of vast chemical space.[11] The choice of coupling reagent is critical and depends on the steric and electronic properties of both the isoxazole carboxylic acid and the amine.

Mechanism and Reagent Selection

The process universally involves two stages: activation of the carboxylate, followed by nucleophilic attack by the amine.[12] While numerous reagents exist, they can be broadly categorized.

  • Carbodiimides (e.g., EDC): These are cost-effective and widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization (for chiral acids) and can rearrange to an unreactive N-acylurea. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included, which traps the active intermediate to form a more stable and selective active ester.[12]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These are generally more powerful and efficient, especially for hindered substrates or poorly nucleophilic amines.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation reagent prized for its high efficiency and low rates of racemization.[13][14] Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which reacts swiftly with the amine.[15][16] The pyridine nitrogen atom in the HOAt portion is believed to stabilize the transition state, accelerating the coupling reaction.[16]

G start Isoxazole-COOH + Base carboxylate Isoxazole-COO⁻ start->carboxylate intermediate O-Acyl(tetramethyl)isouronium Salt (Highly Reactive) carboxylate->intermediate Attacks hatu HATU hatu->intermediate active_ester OAt-Active Ester intermediate->active_ester + HOAt⁻ product Isoxazole-Amide active_ester->product Attacks amine Amine (R₂NH) amine->product caption Simplified mechanism of HATU-mediated amide bond formation.

Figure 2: Simplified mechanism of HATU-mediated amide bond formation.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent Structure Key Advantages Considerations & Potential Drawbacks
EDC (+ HOBt) N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide Cost-effective; water-soluble urea byproduct is easily removed during aqueous workup. Requires an additive (HOBt) to suppress racemization and side reactions. Less effective for very hindered substrates.
HATU High reactivity and fast kinetics; very low racemization rates; excellent for hindered substrates and weakly nucleophilic amines.[13][14] Higher cost; can cause guanidinylation of the amine if used in large excess or with slow reactions.[12][14]

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based, so it does not react with the amine nucleophile, avoiding guanidinylation side products.[5] | Can be less reactive than HATU for the most challenging couplings. Byproducts can sometimes complicate purification. |

Advanced Transformations: Expanding the Synthetic Toolkit

Beyond the ubiquitous amide, the isoxazole carboxylic acid is a gateway to other critical functional groups.

Weinreb Amides for Controlled Ketone Synthesis

The N-methoxy-N-methylamide, or Weinreb amide , is a uniquely valuable intermediate.[17] Unlike esters or acid chlorides, which can undergo multiple additions with organometallic reagents, the Weinreb amide reacts to form a stable, chelated tetrahedral intermediate. This intermediate resists further reaction until acidic workup, cleanly providing a ketone in high yield.[17][18] This transformation is a cornerstone of modern synthesis for building carbon-carbon bonds in a controlled manner. They are readily synthesized from carboxylic acids using standard coupling procedures with N,O-dimethylhydroxylamine.[19][20]

Curtius Rearrangement for Accessing Amines

The Curtius rearrangement provides a powerful method to convert a carboxylic acid into a primary amine, with the formal loss of the carboxyl carbon.[21][22] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges with loss of N₂ gas to form an isocyanate.[23] This highly reactive isocyanate can then be trapped by various nucleophiles; hydrolysis with water yields the primary amine (via an unstable carbamic acid).[24] A key advantage is the complete retention of stereochemistry of the migrating group.[21][22] Modern one-pot procedures often use diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the acyl azide in situ.[25]

Detailed Application Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Principle: The carboxylic acid is activated with HATU in the presence of a non-nucleophilic base to form a highly reactive OAt-ester, which is then coupled in situ with a primary or secondary amine.

Materials & Reagents:

  • Isoxazole carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the isoxazole carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the amine (1.1 eq), HATU (1.1 eq), and finally DIPEA (2.5 eq) to the stirred solution at room temperature. Note: For sensitive substrates, the reaction can be cooled to 0 °C before the addition of DIPEA.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Mild Esterification using an Alkyl Halide

Principle: The carboxylate anion, formed by deprotonation with a mild inorganic base, acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide to form the corresponding ester.

Materials & Reagents:

  • Isoxazole carboxylic acid (1.0 eq)

  • Alkyl iodide or bromide (e.g., methyl iodide, ethyl bromide, 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Combine the isoxazole carboxylic acid (1.0 eq) and potassium carbonate (2.0 eq) in a round-bottom flask.

  • Add anhydrous DMF or acetone to suspend the solids (approx. 0.2 M).

  • Add the alkyl halide (1.5 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C (for DMF) or to reflux (for acetone) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid (typically 4-16 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

Protocol 3: One-Pot Synthesis of an Isoxazole Weinreb Amide

Principle: This protocol utilizes the same activation chemistry as amide coupling but employs N,O-dimethylhydroxylamine hydrochloride as the nucleophile. The base serves to both deprotonate the carboxylic acid and neutralize the HCl salt of the amine.

Materials & Reagents:

  • Isoxazole carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous NaHCO₃

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • In a dry flask under N₂, dissolve the isoxazole carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) to the mixture.

  • Slowly add DIPEA (3.0 eq) dropwise, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.

  • Dilute the reaction with DCM and wash sequentially with 1 M HCl (1x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure Weinreb amide.

Troubleshooting Guide

Table 2: Common Problems and Suggested Solutions

Observation / Problem Potential Cause(s) Suggested Solution(s)
Low or No Amide Yield 1. Incomplete activation of the acid. 2. Poorly nucleophilic amine. 3. Steric hindrance around acid or amine. 1. Switch from EDC to a more powerful onium salt like HATU or PyBOP. 2. Increase reaction time or temperature moderately (e.g., to 40 °C). 3. Use 1.2-1.5 eq of HATU and amine.
Epimerization/Racemization (with chiral centers) 1. Over-activation or prolonged reaction time. 2. Use of a carbodiimide without an additive. 1. Ensure an additive like HOBt or HOAt (present in HATU) is used. 2. Perform the reaction at a lower temperature (0 °C). 3. Avoid excess base.
Ring-Opened Byproducts Detected 1. Base is too strong or conditions are too harsh. 2. High reaction temperature. 1. Use a hindered, non-nucleophilic base like DIPEA instead of smaller amines like TEA. 2. Maintain room temperature or below. 3. If possible, use a milder base like K₂CO₃ if applicable.

| Guanidinylation of Amine (when using HATU) | The amine attacks the HATU reagent itself instead of the activated acid. More common with primary amines and excess HATU. | 1. Pre-activate the carboxylic acid with HATU/DIPEA for 5-10 minutes before adding the amine. 2. Avoid using a large excess of HATU (use 1.05-1.1 eq). |

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification Challenges of Polar Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique purification challenges encountered with polar isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions, grounded in the fundamental chemical properties of the isoxazole scaffold.

I. Understanding the Core Challenges: Why Are Polar Isoxazoles So Tricky?

The purification of polar isoxazole derivatives is often hampered by a combination of their inherent physicochemical properties. Understanding these root causes is the first step toward developing effective purification strategies.

  • High Polarity and Water Solubility: The presence of polar functional groups (e.g., hydroxyl, carboxyl, amino groups) on the isoxazole scaffold significantly increases their polarity and, consequently, their solubility in aqueous media. This makes extraction from aqueous reaction mixtures into common organic solvents inefficient.

  • Weak Basicity of the Isoxazole Ring: The isoxazole ring itself is a very weak base. The pKa of its conjugate acid is approximately -1.3 to 0.8, meaning it is less basic than other nitrogen-containing heterocycles like imidazole.[1] This weak basicity can lead to undesirable interactions with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase in normal-phase chromatography.

  • Potential for Ring Instability: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions, such as exposure to strong acids, bases, or even prolonged contact with acidic silica gel.[2] This can lead to sample degradation during purification, resulting in low recovery and the generation of new impurities.

II. Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and immediate challenges faced during the purification of polar isoxazole derivatives.

Q1: My polar isoxazole derivative is highly soluble in water. How can I effectively extract it into an organic solvent?

A1: High water solubility is a frequent hurdle. Here are several strategies to enhance extraction efficiency:

  • Salting Out: Saturating the aqueous layer with an inorganic salt, such as sodium chloride (NaCl) or ammonium sulfate, increases the ionic strength of the aqueous phase. This reduces the solvation of your polar organic compound, effectively "pushing" it into the organic layer.

  • Use of More Polar Organic Solvents: If standard solvents like ethyl acetate or dichloromethane are proving ineffective, consider using more polar, water-immiscible solvents. n-Butanol is an excellent choice for extracting highly polar compounds from water.

  • pH Adjustment: If your isoxazole derivative possesses acidic or basic functional groups, adjusting the pH of the aqueous solution can be a powerful tool.

    • For acidic isoxazoles , acidifying the aqueous phase (to a pH at least 2 units below the pKa of the acidic group) will protonate the functional group, making the molecule more soluble in the organic phase.

    • For basic isoxazoles , basifying the aqueous phase (to a pH at least 2 units above the pKa of the conjugate acid of the basic group) will deprotonate the functional group, increasing its lipophilicity and facilitating extraction into an organic solvent.

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases, continuous liquid-liquid extraction can be employed. This technique continuously cycles fresh organic solvent through the aqueous layer, allowing for the efficient extraction of compounds with low partition coefficients.

Q2: I'm observing significant peak tailing and streaking during silica gel column chromatography of my polar isoxazole. What's causing this and how can I fix it?

A2: Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase. For polar, weakly basic isoxazoles, the primary culprits are the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Mechanism of Tailing: The lone pair of electrons on the nitrogen atom of the isoxazole ring can interact with the acidic protons of the silanol groups via hydrogen bonding or acid-base interactions. These interactions are often strong and heterogeneous, leading to a portion of the molecules being retained longer on the column, resulting in a "tailing" peak shape.

  • Troubleshooting Strategies:

    • Mobile Phase Modification: Adding a small amount of a competitive base, such as triethylamine (TEA) (typically 0.1-1% v/v), to the mobile phase is a highly effective solution.[3] The TEA will preferentially interact with the active silanol sites, effectively masking them from your isoxazole derivative and leading to more symmetrical peaks. For acidic isoxazole derivatives, adding a small amount of formic acid or acetic acid (typically 0.1-1% v/v) can improve peak shape by ensuring the compound is in a single protonation state.[4]

    • Change of Stationary Phase: If mobile phase modification is insufficient, consider switching to a less acidic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.

      • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.

    • Reverse-Phase Chromatography: This is often the most effective solution for purifying highly polar compounds. In reverse-phase chromatography, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The retention mechanism is based on hydrophobic interactions, which minimizes the problematic interactions with silanol groups.

Q3: I suspect my isoxazole derivative is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A3: Decomposition on silica is a real possibility for sensitive isoxazole derivatives.

  • 2D TLC Stability Test: A simple way to check for decomposition is to perform a two-dimensional thin-layer chromatography (TLC) analysis.

    • Spot your crude material on a TLC plate and elute as you normally would.

    • Dry the plate, turn it 90 degrees, and re-elute in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots that have appeared after the first elution.

  • Purification Alternatives for Sensitive Compounds:

    • Reverse-Phase Flash Chromatography: As mentioned previously, this is a gentler technique that avoids the acidic environment of silica gel.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent, non-chromatographic method for purification that avoids contact with any stationary phase.

    • Preparative HPLC: For high-purity requirements and challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution and a wider variety of stationary phases.

III. Troubleshooting Guides & Detailed Protocols

This section provides a more in-depth look at common problems and detailed, step-by-step protocols for key purification techniques.

Troubleshooting Guide: Column Chromatography
Problem Possible Cause(s) Solutions & Optimization Strategies
Compound won't elute from the column (stuck at the origin) The compound is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - If using 100% ethyl acetate is not enough, switch to a more polar solvent system like dichloromethane/methanol. - For very polar compounds, a gradient of up to 20% methanol in dichloromethane might be necessary.
Poor separation of closely eluting spots The mobile phase does not have the right selectivity for the compounds.- Experiment with different solvent systems. Sometimes, adding a third solvent can improve selectivity (e.g., hexane/ethyl acetate/dichloromethane). - Use a shallower gradient during elution. A slower increase in polarity can improve the resolution between closely eluting compounds.
Compound elutes with the solvent front The mobile phase is too polar for your compound.- Start with a less polar mobile phase. If you started with 50% ethyl acetate in hexane, try 10% or 20%.
Irreproducible retention times between runs - Inconsistent mobile phase preparation. - Column equilibration is insufficient.- Always use freshly prepared mobile phases and ensure accurate measurements of solvent ratios. - Before loading your sample, ensure the column is fully equilibrated with the initial mobile phase (at least 5-10 column volumes).
Experimental Protocol 1: Reverse-Phase Flash Chromatography of a Polar Isoxazole Derivative

This protocol is ideal for polar isoxazole derivatives that show poor behavior on silica gel.

  • Stationary Phase Selection: Choose a C18-bonded silica gel column appropriate for the scale of your purification.

  • Mobile Phase Selection:

    • Common mobile phases are mixtures of water and acetonitrile (ACN) or water and methanol (MeOH).

    • To improve peak shape and aid in the ionization for mass spectrometry analysis, it is common to add a modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[5]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 water:ACN with 0.1% formic acid) for at least 5 column volumes.

  • Sample Preparation and Loading:

    • Dissolve your crude sample in a minimal amount of a strong solvent like methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

    • If using DMSO, keep the injection volume small to avoid solvent-induced peak distortion.

    • Alternatively, you can dissolve the sample in the initial mobile phase.

  • Elution:

    • Begin elution with the initial mobile phase composition.

    • Run a gradient of increasing organic solvent concentration. A typical gradient might be from 5% to 100% ACN in water over 10-20 column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution using TLC (if applicable) or by analyzing small aliquots by LC-MS.

  • Product Isolation:

    • Combine the pure fractions.

    • The organic solvent can be removed under reduced pressure.

    • To remove the water, lyophilization (freeze-drying) is the preferred method, especially for thermally sensitive compounds.[6]

Experimental Protocol 2: Advanced Recrystallization for Polar Isoxazoles

When chromatography is not ideal, recrystallization can be a powerful purification technique.

  • Solvent Selection:

    • The ideal solvent should dissolve your compound when hot but not when cold.

    • For polar compounds, consider polar solvents like ethanol, methanol, isopropanol, acetone, or water.

    • If a single solvent is not effective, a binary solvent system can be used. Common pairs for polar compounds include ethanol/water, methanol/diethyl ether, or acetone/hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (or the more soluble solvent in a binary system) and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • If using a binary solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. To encourage the formation of large, pure crystals, insulate the flask to slow the cooling process.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the pure compound.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

IV. Visualizing the Purification Workflow

A logical approach to selecting a purification strategy is crucial for success. The following diagram outlines a decision-making workflow for purifying polar isoxazole derivatives.

Purification_Workflow Start Crude Polar Isoxazole Derivative CheckSolubility Assess Solubility in Water and Organic Solvents Start->CheckSolubility HighWaterSol High Water Solubility? CheckSolubility->HighWaterSol Extraction Extraction from Aqueous Phase HighWaterSol->Extraction Yes Chromatography Chromatographic Purification HighWaterSol->Chromatography No SaltingOut Salting Out Extraction->SaltingOut PolarSolvent Use Polar Organic Solvent (e.g., n-Butanol) Extraction->PolarSolvent pH_Adjust pH Adjustment Extraction->pH_Adjust SaltingOut->Chromatography PolarSolvent->Chromatography pH_Adjust->Chromatography TLC_Test Perform TLC Analysis (Normal Phase) Chromatography->TLC_Test GoodSeparation Good Separation and Rf? TLC_Test->GoodSeparation Decomposition Suspect Decomposition on Silica? TLC_Test->Decomposition Streaking Streaking/Tailing Observed? GoodSeparation->Streaking No NP_Chrom Normal-Phase Chromatography GoodSeparation->NP_Chrom Yes Modifier Add Mobile Phase Modifier (e.g., TEA) Streaking->Modifier Yes AltStationary Use Alternative Stationary Phase (Alumina, Florisil) Streaking->AltStationary Consider RP_Chrom Reverse-Phase Chromatography Streaking->RP_Chrom Persistent Issue FinalProduct Pure Polar Isoxazole Derivative NP_Chrom->FinalProduct Modifier->NP_Chrom AltStationary->NP_Chrom RP_Chrom->FinalProduct Decomposition->RP_Chrom Yes Recrystallization Consider Recrystallization Decomposition->Recrystallization Yes Recrystallization->FinalProduct

Caption: Decision workflow for purifying polar isoxazole derivatives.

V. Data Presentation: Purity Assessment

Assessing the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the gold standard for purity analysis.

Analytical Technique Information Provided Typical Purity Target for Drug Discovery
HPLC-UV Provides purity based on UV absorbance. Can quantify impurities that have a chromophore.>95% by area at a relevant wavelength (e.g., 254 nm).
LC-MS Confirms the mass of the desired product and can identify the masses of impurities.A single major peak corresponding to the target mass.
NMR Spectroscopy (¹H NMR) Provides structural confirmation and can reveal the presence of impurities with distinct proton signals.No observable impurity signals (or integration consistent with >95% purity).

VI. References

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. (2023). --INVALID-LINK--

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. (2025). --INVALID-LINK--

  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. PharmaTutor. (2012). --INVALID-LINK--

  • HPLC Troubleshooting Guide. Sigma-Aldrich. --INVALID-LINK--

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. --INVALID-LINK--

  • 9 Ways to Crystallize Organic Compounds. wikiHow. (2024). --INVALID-LINK--

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. --INVALID-LINK--

  • Manual for Normal Phase, Reversed Phase Flash Column. Hawach. --INVALID-LINK--

  • Reversed-Phase Flash Purification. Biotage. --INVALID-LINK--

  • Isoxazole. ChemicalBook. (2023). --INVALID-LINK--

  • Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives. Benchchem. --INVALID-LINK--

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. --INVALID-LINK--

  • Advanced crystallisation methods for small organic molecules. PubMed. (2023). --INVALID-LINK--

  • HPLC Troubleshooting Guide. --INVALID-LINK--

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. (2025). --INVALID-LINK--

  • Reverse Phase Chromatography Guide. Scribd. --INVALID-LINK--

  • Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. ResearchGate. (2025). --INVALID-LINK--

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. --INVALID-LINK--

  • Isoxazole. Wikipedia. --INVALID-LINK--

  • Substituent effects in isoxazoles: Identification of 4-substituted isoxazoles as Michael acceptors. ResearchGate. (2025). --INVALID-LINK--

  • Successful Flash Chromatography. King Group. --INVALID-LINK--

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. (2017). --INVALID-LINK--

  • Crystallization. --INVALID-LINK--

  • Structure and stability of isoxazoline compounds. ResearchGate. (2025). --INVALID-LINK--

  • Formic Acid Mobile Phase Modifier for HPLC/LCMS, Neat. --INVALID-LINK--

  • C18 Reversed-Phase Silica Gel Flash Chromatography – A Visual Walkthrough. --INVALID-LINK--

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. --INVALID-LINK--

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. (2023). --INVALID-LINK--

  • A review of isoxazole biological activity and present synthetic techniques. --INVALID-LINK--

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. --INVALID-LINK--

  • Isoxazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025). --INVALID-LINK--

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. (2025). --INVALID-LINK--

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate. --INVALID-LINK--

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. --INVALID-LINK--

  • Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. ResearchGate. (2025). --INVALID-LINK--

  • strategies for removing impurities from 4-Chlorobenzo[d]isoxazole crude product. Benchchem. --INVALID-LINK--

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. --INVALID-LINK--

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. --INVALID-LINK--

  • A review of isoxazole biological activity and present synthetic techniques. --INVALID-LINK--

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021). --INVALID-LINK--

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. (2023). --INVALID-LINK--

  • Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers. ResearchGate. (2025). --INVALID-LINK--

  • Construction of Isoxazole ring: An Overview. --INVALID-LINK--

  • Product decomposed on silica gel. ResearchGate. (2017). --INVALID-LINK--

References

Technical Support Center: Optimizing Esterification of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of isoxazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Isoxazole moieties are prevalent in a wide range of pharmaceuticals and bioactive molecules, making their efficient functionalization a critical task.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common challenges and successfully optimize your esterification reactions.

Part 1: Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address challenges you may encounter in the lab.

Issue 1: Low or No Ester Yield

You've run your esterification reaction, but TLC analysis shows mostly unreacted starting material, or your isolated yield is disappointingly low.

This is one of the most common issues in esterification. The underlying cause is often related to the reaction equilibrium or suboptimal activation of the carboxylic acid.

Potential Causes & Step-by-Step Solutions

A. Unfavorable Reaction Equilibrium (Primarily for Fischer Esterification)

The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process.[1][2][3][4] The formation of water as a byproduct can drive the reaction backward, hydrolyzing the newly formed ester.

  • Solution 1: Use an Excess of Alcohol. A simple and effective way to shift the equilibrium towards the product, according to Le Châtelier's principle, is to use a large excess of the alcohol reactant.[2][3][5] In many cases, the alcohol can be used as the solvent. A 10-fold excess of alcohol can significantly improve yields.[3]

  • Solution 2: Actively Remove Water. If using a large excess of alcohol is not feasible (e.g., the alcohol is expensive or high-boiling), water must be removed as it forms.

    • Dean-Stark Apparatus: This is the classic method.[1][3][4] The reaction is run in a solvent that forms an azeotrope with water (like toluene or hexane). The azeotrope boils, condenses in the Dean-Stark trap, and the denser water separates and is collected, preventing it from re-entering the reaction.[3][6]

    • Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water byproduct.[4][7]

B. Insufficient Carboxylic Acid Activation

For the alcohol to attack, the carbonyl carbon of the carboxylic acid must be sufficiently electrophilic.

  • Solution 1: Increase Catalyst Loading (Acid Catalysis). Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] While catalytic, an insufficient amount will lead to a slow and incomplete reaction.

  • Solution 2: Switch to a More Powerful Activation Method. If acid catalysis is failing, especially with sterically hindered isoxazole carboxylic acids or less nucleophilic alcohols (like phenols or tertiary alcohols), switching to a coupling agent is recommended.[7]

    • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) is often crucial for efficient esterification, especially with secondary or tertiary alcohols.[7][8]

    • Uronium/Aminium Reagents: Reagents such as HATU, HBTU, and TBTU are highly efficient for forming esters under mild conditions, often at room temperature.[8][9] These are particularly useful for sensitive or complex substrates.[9][10]

C. Steric Hindrance

Substituents on the isoxazole ring near the carboxylic acid group, or bulky groups on the alcohol, can sterically impede the reaction.

  • Solution: Employ smaller, less hindered reagents if possible. If the substrate cannot be changed, using more potent coupling agents (like HATU) and allowing for longer reaction times or slightly elevated temperatures can help overcome steric barriers.

Issue 2: Significant Byproduct Formation

Your reaction appears to work, but you observe multiple spots on your TLC plate, and purification is challenging.

Side reactions can plague esterifications, particularly with functionalized or sensitive substrates.

Potential Causes & Step-by-Step Solutions

A. Ring Opening or Rearrangement of the Isoxazole Ring

The isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions, especially harsh acidic or basic conditions at elevated temperatures.

  • Solution 1: Milder Reaction Conditions. Avoid prolonged heating at high temperatures. If using Fischer esterification, try running the reaction at the lowest possible reflux temperature.

  • Solution 2: Use Non-Harsh Methods. Switch from strong acid catalysis to coupling agent-mediated methods, which proceed at or near room temperature and under neutral or mildly basic conditions.[9] This is often the best strategy to protect sensitive heterocyclic systems.

B. Dehydration of Alcohol

Tertiary alcohols are particularly prone to elimination (dehydration) to form alkenes under strong acidic and high-temperature conditions.[4][7]

  • Solution: Avoid Fischer esterification for tertiary alcohols. Use a carbodiimide (DCC, EDC) with DMAP or a uronium-based coupling agent like COMU, which has been shown to be effective for esterifying tertiary alcohols.[9]

C. Aza-Michael Addition Side Reaction

If your isoxazole carboxylic acid contains an α,β-unsaturated moiety, the reaction medium itself can sometimes act as a nucleophile. For instance, using imidazole as a solvent can lead to its addition across the double bond.[11]

  • Solution: Carefully select a non-nucleophilic solvent and base for your reaction. If using a coupling agent that requires a base, a sterically hindered non-nucleophilic base like diisopropylethylamine (DIPEA) is a good choice.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for my isoxazole carboxylic acid?

This is a critical question, and the answer depends on your specific substrate and alcohol. The following decision tree and table can guide your choice.

Esterification_Decision_Tree sub Substrate Properties? acid_stable Acid & Heat Stable? sub->acid_stable alcohol_type Alcohol Type? fischer Fischer Esterification (e.g., H₂SO₄, Toluene, Reflux) alcohol_type->fischer Primary or Secondary Alcohol coupling Coupling Agent (e.g., EDC/DMAP or HATU) alcohol_type->coupling Tertiary or Precious Alcohol yamaguchi Yamaguchi Esterification (Bulky Substrates) alcohol_type->yamaguchi Sterically Hindered Acid & Alcohol acid_stable->alcohol_type Yes acid_stable->coupling No (Sensitive Substrate)

Caption: Decision workflow for selecting an esterification method.

Table 1: Comparison of Common Esterification Methods

MethodReagentsProsConsBest For...
Fischer Esterification Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄, p-TsOH)Inexpensive, simple, good for large scale.[4]Equilibrium-limited, requires heat, harsh conditions, not for sensitive substrates or tertiary alcohols.[2][4]Simple, robust isoxazoles with primary or secondary alcohols.
Carbodiimide Coupling Acid, Alcohol, DCC or EDC, DMAP (cat.)Mild conditions (often RT), high yields, good for secondary & tertiary alcohols.DCC byproduct (DCU) can be difficult to remove; potential for racemization.[8]Acid/base sensitive substrates; when avoiding high temperatures is critical.
Uronium/Aminium Coupling Acid, Alcohol, HATU/HBTU, Base (DIPEA)Very fast, high yielding, mild conditions, low racemization.[8]Reagents are more expensive.Complex, precious, or sensitive substrates; peptide-like couplings.[9]
Q2: How do I properly set up and monitor my reaction?

A successful reaction depends on careful setup and monitoring.

Experimental Protocol: General Fischer Esterification with Dean-Stark Trap
  • Assembly: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.[2]

  • Reagents: To the flask, add the isoxazole carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), and a suitable solvent like toluene (enough to fill the flask and the trap).

  • Catalyst: Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~0.1 eq).[2]

  • Heating: Heat the mixture to reflux. You should observe the solvent condensing and dripping into the trap. Water will collect in the bottom of the trap over time.[6]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction pot, quench them, and spot them on a TLC plate against your starting material. The disappearance of the carboxylic acid spot and the appearance of a new, typically less polar, ester spot indicates progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[2][6] Follow with water and brine washes.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified, typically by silica gel column chromatography.[2]

Fischer_Esterification_Workflow A 1. Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B 2. Add Reactants (Isoxazole Acid, Alcohol, Toluene) A->B C 3. Add Acid Catalyst (e.g., H₂SO₄) B->C D 4. Heat to Reflux (Collect Water) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Work-up (Quench, Wash with NaHCO₃) E->F Reaction Complete G 7. Purify (Column Chromatography) F->G

Caption: Step-by-step workflow for a typical Fischer esterification.

Q3: My isoxazole ester seems unstable during purification. What can I do?

The stability of isoxazole derivatives can vary. Some substituted isoxazoles might be sensitive to the acidic nature of silica gel during column chromatography.

  • Solution 1: Neutralize Silica Gel. Before preparing your column, you can slurry the silica gel in your eluent containing a small amount of a neutral-to-basic additive, like triethylamine (~0.5-1% v/v). This deactivates the acidic sites on the silica surface.

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your purification.

  • Solution 3: Non-Chromatographic Purification. If the product is crystalline, recrystallization is an excellent method for purification that avoids chromatography.[12] Alternatively, if there is a significant difference in boiling points, distillation can be used for volatile esters.

References

Technical Support Center: Purification of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing starting materials and other impurities from this target compound. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when handling a crude reaction mixture containing the target molecule.

Q1: What are the likely starting materials and impurities in my crude product?

Understanding the potential contaminants is the first step toward effective purification. The identity of these impurities is directly linked to the synthetic route used. The most common methods for synthesizing the 3-aryl-isoxazole-5-carboxylate core involve either 1,3-dipolar cycloaddition or condensation reactions.

Common Synthetic Precursors (Potential Starting Materials):

  • (2-Methoxy)benzaldoxime: Used to generate the nitrile oxide for cycloaddition. It is a neutral compound.

  • Ethyl Propiolate or similar alkynes: The dipolarophile in the cycloaddition reaction. A neutral, volatile ester.[1]

  • A substituted β-keto ester: Reacts with hydroxylamine in condensation routes. A neutral, higher-boiling point compound.[1]

  • Hydroxylamine (often as HCl or H₂SO₄ salt): A key reagent in condensation reactions. The salt form is water-soluble.[2]

Common Byproducts and Impurities:

  • Regioisomers: Depending on the reaction conditions, isomeric isoxazoles or 5-isoxazolone byproducts can form.[1]

  • Nitrile Oxide Dimers (Furoxans): A common side reaction if the nitrile oxide is generated faster than it is consumed.[1]

  • Un-hydrolyzed Ester: If the synthesis produces the ethyl or methyl ester of the target molecule, incomplete hydrolysis will leave this neutral impurity in the product.

  • Oxidation Impurities: Impurities from incomplete oxidation if the carboxylic acid is derived from an alcohol or aldehyde precursor.[3][4]

Q2: How can I quickly assess the purity of my crude and purified product?

Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions.

TLC Protocol:

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or DCM) and spot it on a silica gel TLC plate. Also spot the known starting materials if available.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or iodine can also be used if compounds are not UV-active.

Your acidic product should have a lower Rf value (travel less) than the less polar starting materials (e.g., esters, aldoximes). Streaking of the product spot is common for carboxylic acids; adding 0.5-1% acetic acid to the eluent can resolve this.

TLC Eluent Systems (Mobile Phase) Typical Application
30-50% Ethyl Acetate in HexanesGood starting point for resolving moderately polar compounds.
5-10% Methanol in Dichloromethane (DCM)Effective for more polar compounds.
50% Ethyl Acetate in Hexanes + 1% Acetic AcidIdeal for carboxylic acids to reduce streaking and improve spot shape.[5]

Primary Purification Protocols & Troubleshooting Guides

This section provides detailed, step-by-step protocols for the most effective purification methods.

Guide 1: Purification by Acid-Base Extraction

Principle: This is the most powerful and highly recommended first-line technique. It leverages the acidic nature of the carboxylic acid group. By treating the crude mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral starting materials and byproducts remain in the organic layer and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid, which precipitates and can be collected.[6][7][8]

Detailed Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash (Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

    • Scientific Rationale: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~4-5) but often not strong enough to cause hydrolysis of any unreacted ester starting material. The resulting sodium salt of your product is ionic and partitions into the aqueous layer.[9] Neutral impurities remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Re-extract the organic layer with fresh NaHCO₃ solution one more time to ensure complete recovery of the product. Combine all aqueous extracts.

  • Organic Layer Wash (Optional): Wash the original organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous Na₂SO₄. This layer contains your neutral impurities and can be concentrated to see if recovery of unreacted starting material is desired.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2 (check with pH paper). The this compound will precipitate out as a solid.[7]

    • Scientific Rationale: Acidification protonates the water-soluble carboxylate salt, converting it back to the neutral carboxylic acid, which is insoluble in water and precipitates.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum to remove residual water and any trapped solvents.

G cluster_0 cluster_1 cluster_2 A Crude Mixture in Ethyl Acetate B 1. Add Sat. NaHCO₃ (aq) 2. Shake & Vent A->B C Separatory Funnel B->C D Organic Layer (Neutral Impurities, e.g., SM Ester) C->D Separate Layers E Aqueous Layer (Product as Sodium Salt) C->E Separate Layers D->D F 1. Cool in Ice Bath 2. Acidify with 1M HCl to pH 2 E->F G Precipitate Forms F->G H Filter & Dry G->H I Pure Product (Solid) H->I

Caption: Workflow for purification via acid-base extraction.

Guide 2: Purification by Recrystallization

Principle: Recrystallization is an excellent secondary purification step after extraction, or as a primary method if the impurities have significantly different solubility profiles from the product. The technique involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent.[10]

Detailed Experimental Protocol:
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the product poorly at room temperature but very well at its boiling point. Test small batches in different solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under high vacuum.

Potential Recrystallization Solvents Comments
Ethanol / WaterA common and effective mixed-solvent system for aromatic acids. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Re-heat to clarify, then cool.[11]
Isopropanol (IPA)Good single solvent for moderately polar compounds.
TolueneA non-polar aromatic solvent; can be effective for aromatic compounds.[12]
Acetic Acid / WaterUseful for acids that are difficult to crystallize, but acetic acid can be hard to remove completely.[12]
Guide 3: Purification by Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (the eluent).[13] Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.[14][15] This method is useful when dealing with multiple impurities of similar polarity or when acid-base extraction is ineffective (e.g., for neutral impurities very similar to the product).

Detailed Experimental Protocol:
  • Select Eluent: Use TLC to find a solvent system that gives your product an Rf of ~0.2-0.4 and separates it well from impurities. A common starting point is a gradient of ethyl acetate in hexanes, with 0.5-1% acetic acid added to the mobile phase.[5]

  • Pack Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Run the column by passing the eluent through, driven by gravity or positive pressure (flash chromatography).

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Advanced Troubleshooting

Q3: My product is still impure after acid-base extraction. What's next?

This typically occurs if you have acidic impurities with similar pKa values or neutral impurities that were trapped (occluded) in the precipitated solid.

  • Solution 1: Combine Methods: Perform the acid-base extraction first to remove the bulk of neutral impurities. Then, take the resulting solid and perform a recrystallization. This two-step process is extremely effective.

  • Solution 2: Re-evaluate Extraction: Ensure you used enough base to extract all of your product and that you re-extracted the organic layer at least once.

Q4: The compound seems to degrade during purification. What can I do?

While isoxazoles are generally stable, harsh conditions can cause issues. The N-O bond in the isoxazole ring can be susceptible to reductive cleavage, and other functional groups may be sensitive.

  • Avoid Strong Bases: Use sodium bicarbonate instead of stronger bases like sodium hydroxide or potassium hydroxide, which could potentially catalyze side reactions.

  • Avoid Heat: If you suspect thermal instability, concentrate solvents at lower temperatures on the rotary evaporator and avoid prolonged heating during recrystallization.

  • Inert Atmosphere: If the compound is sensitive to air, perform purifications under a nitrogen or argon atmosphere.

Q5: How do I remove residual high-boiling point solvents like Toluene or Acetic Acid?

These solvents can be difficult to remove completely with a standard rotary evaporator.

  • High Vacuum: Place the sample under a high vacuum line for several hours, sometimes with gentle warming if the compound is thermally stable.

  • Co-evaporation: Dissolve the product in a low-boiling point solvent (like DCM or diethyl ether) and re-concentrate it on the rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the higher-boiling one.

References

preventing decarboxylation of isoxazole-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole-5-Carboxylic Acids

A Guide to Preventing and Troubleshooting Unwanted Decarboxylation

Welcome to the technical support center for isoxazole-5-carboxylic acids. As a Senior Application Scientist, I understand the synthetic challenges that can arise when working with sensitive heterocyclic systems. One of the most common and frustrating issues encountered with isoxazole-5-carboxylic acids is their propensity to undergo decarboxylation, leading to yield loss and purification difficulties.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of why this reaction occurs and, more importantly, how to prevent it. We will move beyond simple procedural lists to explore the underlying mechanisms, offering field-proven strategies to ensure the integrity of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the instability of isoxazole-5-carboxylic acids.

Q1: What is decarboxylation, and why is it a significant problem for isoxazole-5-carboxylic acids?

A: Decarboxylation is a chemical reaction in which a carboxylic acid group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). For isoxazole-5-carboxylic acids, this results in the loss of a critical functional group and the formation of the parent isoxazole, an impurity that can be difficult to separate. This side reaction lowers the yield of the desired product and complicates downstream applications where the carboxylic acid is essential for further coupling or for its biological activity. The isoxazole ring's electronic nature and the N-O bond's inherent weakness contribute to its susceptibility to this transformation.[1]

Q2: What are the primary triggers for the decarboxylation of these compounds?

A: The decarboxylation of isoxazole-5-carboxylic acids is typically initiated by thermal stress, but it can be significantly accelerated by the presence of acids, bases, or certain metal catalysts.[2][3] The isoxazole ring itself is a fairly stable aromatic system; however, the N-O bond can be cleaved under various conditions, including catalytic hydrogenation or in the presence of transition metals, which can initiate ring instability.[4][5]

Part 2: Troubleshooting Guide - Pinpointing the Problem

If you are observing unexpected loss of your starting material or the appearance of a less polar byproduct on your TLC plate, use this guide to diagnose the source of decarboxylation.

Workflow: Diagnosing Unwanted Decarboxylation

G Start Decarboxylation Observed (e.g., by LC-MS, NMR, TLC) Stage At which stage? Start->Stage Synthesis During Synthesis or Reaction? Stage->Synthesis Synthesis Workup During Aqueous Workup or Extraction? Stage->Workup Workup Purification During Purification (Chromatography/Recrystallization)? Stage->Purification Purification Storage During Storage? Stage->Storage Storage Sol_Synthesis High Temperature? Acidic/Basic Reagents? Metal Catalyst? Synthesis->Sol_Synthesis Potential Causes Sol_Workup Strong Acid/Base Wash? Emulsion with long contact time? Workup->Sol_Workup Potential Causes Sol_Purification Prolonged heating during solvent evaporation? Acidic silica gel? Purification->Sol_Purification Potential Causes Sol_Storage Stored at RT? Exposed to air/moisture? Storage->Sol_Storage Potential Causes

Caption: A troubleshooting workflow to identify the experimental stage causing decarboxylation.

Q3: I suspect decarboxylation is happening during my reaction. What should I look for?

A: High reaction temperatures are the most common culprit. Many heteroaromatic carboxylic acids are thermally labile.[6] If your reaction requires heat (e.g., > 80 °C), you are at high risk. Additionally, the presence of palladium, silver, or copper catalysts, often used in cross-coupling reactions, can actively promote decarboxylation.[2][3][7]

Solution:

  • Lower the Temperature: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Screen Solvents: Switch to a lower-boiling point solvent if reflux conditions are necessary.

  • Protecting Group Strategy: If high temperatures or harsh conditions are unavoidable, synthesize the corresponding ester (e.g., methyl or ethyl) and perform a mild hydrolysis as the final step.

Q4: My reaction seems clean, but I see the byproduct after workup. Why?

A: Standard aqueous workups involving strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) can induce decarboxylation on the isoxazole ring. The protonation or deprotonation of the ring nitrogens can destabilize the system, facilitating the loss of CO₂.

Solution:

  • Use Milder Washes: Substitute strong acid/base washes with saturated aqueous solutions of NH₄Cl (mildly acidic), NaHCO₃ (mildly basic), or brine (neutral).

  • Minimize Contact Time: Perform extractions quickly and avoid letting biphasic mixtures stir for extended periods.

Q5: The product looks fine after workup, but degrades during column chromatography. What's happening?

A: Standard silica gel is inherently acidic and can catalyze decarboxylation, especially if the compound moves slowly down the column. The prolonged contact time and the acidic surface create a perfect environment for this unwanted side reaction.

Solution:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% of a non-polar base like triethylamine (Et₃N) before packing the column. See Protocol 1 for a detailed procedure.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

  • Flash Chromatography: Run the column quickly ("flash" it) to minimize the residence time of your compound on the stationary phase.

Part 3: Preventative Strategies & Protocols

Proactive measures are the most effective way to combat decarboxylation. Here, we provide detailed protocols and mechanistic insights to help you design robust synthetic routes.

The Mechanism: How Decarboxylation Occurs

While multiple pathways can exist, a common mechanism involves the formation of an unstable intermediate that readily expels CO₂. For heteroaromatic acids, this can proceed through a zwitterionic intermediate or a concerted pericyclic transition state, often facilitated by heat or a proton source.[8] The electron-rich nature of the isoxazole ring can stabilize the resulting carbanion or vinyl anion intermediate after the loss of CO₂.

Caption: Proposed pathway for acid-catalyzed or thermal decarboxylation of isoxazole-5-carboxylic acid. Note: Chemical structures are representational.

Strategy 1: The Ester as a Robust Protecting Group

The most reliable strategy to avoid decarboxylation is to handle the molecule as an ester (e.g., methyl or ethyl ester) throughout the synthesis and perform a mild hydrolysis at the very end.

MethodReagents & ConditionsProsCons
Harsh Saponification NaOH or KOH, MeOH/H₂O, RefluxFast, inexpensiveHigh risk of decarboxylation , potential for other side reactions
Mild Saponification LiOH, THF/H₂O, 0 °C to RTLow temperature, highly effectiveMore expensive than NaOH/KOH
Acidic Hydrolysis HCl or H₂SO₄, H₂O, HeatEffective for hindered estersHigh risk of decarboxylation , can cleave other acid-labile groups
Experimental Protocols

This protocol is recommended for the final deprotection step to minimize the risk of decarboxylation.

  • Dissolution: Dissolve the isoxazole-5-carboxylate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio) and cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) in water dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-12 hours).

  • Quenching: Once complete, cool the reaction back to 0 °C and carefully acidify the mixture to pH ~3-4 with cold 1M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (< 40 °C).

Use this procedure to prepare your stationary phase before purification to prevent on-column degradation.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen chromatography eluent.

  • Base Addition: To this slurry, add triethylamine (Et₃N) to a final concentration of 1% v/v (e.g., 10 mL of Et₃N for every 990 mL of eluent).

  • Equilibration: Stir the slurry gently for 15-20 minutes to ensure the base is evenly distributed.

  • Column Packing: Pack your chromatography column with the treated silica slurry as you normally would.

  • Running the Column: Run the column using an eluent that also contains 1% Et₃N to maintain the neutral/basic environment.

Analytical Detection

Be vigilant in monitoring for potential decarboxylation using the following methods.

TechniqueObservation
TLC Appearance of a new, higher Rf (less polar) spot corresponding to the parent isoxazole.
¹H NMR Disappearance of the carboxylic acid proton signal (>10 ppm); appearance of a new signal for the proton at the C5 position.
LC-MS Appearance of a new peak with a mass corresponding to the loss of 44 Da (mass of CO₂).
IR Spectroscopy Disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

By understanding the triggers and implementing these preventative and troubleshooting strategies, you can significantly improve the success rate of your work with isoxazole-5-carboxylic acids, ensuring the integrity of your valuable compounds.

References

Technical Support Center: Metal-Free Synthesis of 3-Phenyl-isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-phenyl-isoxazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals seeking to avoid transition metal catalysts in their synthetic routes. Contamination with residual metals is a significant concern in pharmaceutical development, making robust, metal-free alternatives highly valuable.

This document provides in-depth, question-and-answer-based troubleshooting guides and validated protocols grounded in established chemical principles.

Overview: The Core Synthetic Challenge

The principal metal-free pathway to the 3-phenyl-isoxazole-5-carboxylic acid scaffold is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction. This powerful transformation involves the reaction of a nitrile oxide dipole with an alkyne dipolarophile. For the target molecule, the key components are:

  • Benzonitrile Oxide (the Dipole): Generated in situ from a stable precursor.

  • Propiolic Acid or its Ester (the Dipolarophile): Provides the C4-C5 segment and the carboxylic acid functionality.

The primary challenge in this synthesis lies in the transient and highly reactive nature of the nitrile oxide intermediate, which must be generated efficiently and consumed by the alkyne before it can decompose or dimerize.

G cluster_0 Part 1: Nitrile Oxide Generation cluster_1 Part 2: Cycloaddition & Hydrolysis Precursor Benzaldoxime Oxidation Metal-Free Oxidation Precursor->Oxidation Intermediate Benzonitrile Oxide (Reactive Intermediate) Oxidation->Intermediate Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Trapped in situ Dipolarophile Ethyl Propiolate Dipolarophile->Cycloaddition Ester Ethyl 3-phenylisoxazole- 5-carboxylate Cycloaddition->Ester Hydrolysis Saponification (e.g., LiOH) Ester->Hydrolysis Product 3-Phenylisoxazole- 5-carboxylic Acid Hydrolysis->Product

Caption: General workflow for the metal-free synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low, or I'm getting no desired product. What is the most likely cause?

Answer: The most common culprit for low yields in this reaction is the instability of the nitrile oxide intermediate. Benzonitrile oxide, once formed, can rapidly undergo self-condensation in a competing [3+2] cycloaddition reaction to form a stable, six-membered ring dimer known as a furoxan (specifically, 3,4-diphenylfuroxan).[1] This side reaction consumes your key intermediate, preventing it from reacting with the alkyne.

Troubleshooting Steps:

  • Ensure In Situ Generation: The nitrile oxide must be generated in the presence of the dipolarophile (ethyl propiolate). Do not pre-form the nitrile oxide and then add the alkyne. The goal is to have the alkyne act as an efficient trap.

  • Control Reagent Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of the alkyne relative to the nitrile oxide precursor (benzaldoxime). This increases the statistical probability of the desired intermolecular reaction over the dimerization.

  • Slow Addition: If using a liquid oxidant (like bleach), add it slowly to the reaction mixture containing both the aldoxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, further suppressing dimerization.

  • Temperature Control: Perform the reaction at room temperature or even cooled in an ice bath. While higher temperatures can accelerate the cycloaddition, they often accelerate the dimerization even more.

G NO Benzonitrile Oxide Product Desired Isoxazole Product NO->Product [3+2] Cycloaddition (Desired Pathway) Dimer Furoxan Side-Product NO->Dimer [3+2] Dimerization (Competing Pathway) Alkyne Ethyl Propiolate Alkyne->Product NO2 Benzonitrile Oxide NO2->Dimer

Caption: Competing reaction pathways for the nitrile oxide intermediate.

Q2: I've isolated a product, but my NMR spectrum is complex. Am I forming isomers?

Answer: Yes, regioisomerism is a potential issue. While the reaction of a nitrile oxide with a terminal alkyne like ethyl propiolate strongly favors the 3,5-disubstituted isoxazole, the formation of the 3,4-disubstituted isomer is possible.[2] The regioselectivity is governed by the electronic and steric properties of the reactants and can be influenced by the reaction conditions.

Identification and Control:

  • NMR Analysis: The proton on the isoxazole ring is a key diagnostic handle. In the desired 3-phenyl-5-carboxylate ester, the C4-H is a singlet typically found around 7.2 ppm. For the undesired 3-phenyl-4-carboxylate isomer, the C5-H proton is much more deshielded and appears further downfield, often above 8.5 ppm.[2]

  • Solvent Effects: Solvent polarity can influence the ratio of regioisomers. Studies have shown that increasing solvent polarity can sometimes decrease the selectivity for the desired 3,5-isomer.[2] Dichloromethane (DCM) or toluene are often good starting points for high regioselectivity.

  • Mechanism: This selectivity is often explained by Frontier Molecular Orbital (FMO) theory. The reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide).[3] This pairing favors the orbital overlap that leads to the 3,5-disubstituted product.

Q3: There are several metal-free methods to generate nitrile oxides. Which one is best for my application?

Answer: The choice of method depends on factors like substrate tolerance, cost, scalability, and waste profile. The most common metal-free approaches start from benzaldoxime.

MethodPrecursor(s)Reagents & ConditionsAdvantagesDisadvantages
Oxidation with Bleach BenzaldoximeAqueous NaOCl (bleach), often in a biphasic system (e.g., DCM/water) at RT.[2][4]Inexpensive, readily available reagents.Can be harsh; may not be suitable for sensitive functional groups.
Oxidation with Oxone/KCl BenzaldoximeOxone, KCl, Na₂CO₃ in an aqueous medium (e.g., MeCN/H₂O) at RT.[5][6]"Green" protocol, mild conditions, broad substrate scope, avoids organic oxidants.[6]Requires aqueous conditions, which might be problematic for some substrates.
Oxidation with Hypervalent Iodine BenzaldoximeDiacetoxyiodobenzene (DIB) or PIFA in an organic solvent (e.g., DCM, MeCN) at RT.[7][8]High efficiency, fast reaction times, excellent for sensitive substrates.Reagents are more expensive and generate iodobenzene as a byproduct.
Dehydration of O-Silylated Hydroxamic Acid Benzohydroxamic acid (to make precursor)1. Silylation (e.g., TBDPSCl) 2. Tf₂O, Et₃N at low temperature.[9][10]Extremely mild, metal-free, and oxidant-free conditions.[10]Requires a two-step preparation of the nitrile oxide precursor.

Recommendation: For general laboratory use, the Oxone/KCl method offers a great balance of efficiency, cost, and environmental consideration.[5][6] For substrates with sensitive functionalities that may not tolerate bleach or aqueous conditions, the hypervalent iodine or O-silylated hydroxamic acid routes are superior choices.

Q4: How should I perform the final hydrolysis of the ester to the carboxylic acid?

Answer: The conversion of the ethyl 3-phenylisoxazole-5-carboxylate to the final carboxylic acid is typically achieved via saponification.

Standard Protocol:

  • Dissolution: Dissolve the crude or purified ester in a mixture of a water-miscible organic solvent (like THF or Methanol) and water.

  • Base Addition: Add 1.5 - 3.0 equivalents of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred as it can lead to cleaner reactions.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until all the starting ester has been consumed.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and perform a wash with an organic solvent (e.g., ethyl acetate or ether) to remove any neutral organic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is ~2-3.

    • The 3-phenyl-isoxazole-5-carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied, but monitor carefully to avoid potential ring-opening, although isoxazoles are generally robust.

  • Product Doesn't Precipitate: If the product is very soluble or forms an oil, extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.[11]

Experimental Protocols

Protocol 1: Synthesis via Oxone/KCl Oxidation

This protocol is adapted from green chemistry principles for nitrile oxide generation.[5][6]

Step A: [3+2] Cycloaddition

  • To a 100 mL round-bottom flask, add benzaldoxime (1.21 g, 10 mmol), ethyl propiolate (1.18 g, 12 mmol, 1.2 equiv), and potassium chloride (KCl, 0.75 g, 10 mmol, 1 equiv).

  • Add a solvent mixture of acetonitrile (20 mL) and water (20 mL). Stir to create a suspension.

  • In a separate beaker, dissolve Oxone (potassium peroxymonosulfate, 6.15 g, 10 mmol, 1 equiv) in water (30 mL).

  • Add the Oxone solution dropwise to the reaction flask over 30 minutes at room temperature.

  • Stir the reaction vigorously at room temperature for 3-5 hours. Monitor the disappearance of the benzaldoxime starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-phenylisoxazole-5-carboxylate, which can be purified by column chromatography or used directly in the next step.

Step B: Saponification

  • Dissolve the crude ester from Step A in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.63 g, 15 mmol, 1.5 equiv).

  • Stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the ester.

  • Once the reaction is complete, remove the THF via rotary evaporation.

  • Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-acidic impurities.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2 by the slow addition of 2M HCl.

  • A white precipitate of 3-phenyl-isoxazole-5-carboxylic acid will form. Stir for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven to afford the pure product.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic Acid and its 4-Methoxy Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold and Positional Isomerism

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3] The substituents on the isoxazole and its associated phenyl ring play a crucial role in determining the specific biological activity and potency of the molecule.[4]

The position of a substituent on the phenyl ring can dramatically alter a compound's electronic properties, steric profile, and metabolic stability, thereby influencing its interaction with biological targets. In the case of the methoxy group (-OCH3), its placement at the ortho (2-position) versus the para (4-position) of the phenyl ring in 3-phenyl-isoxazole-5-carboxylic acid is expected to lead to distinct biological profiles. This guide will explore these potential differences and provide a framework for their experimental validation.

Synthesis of Methoxy-Substituted Phenyl-Isoxazole-5-Carboxylic Acids

The synthesis of 3-aryl-isoxazole-5-carboxylic acids can be achieved through several established synthetic routes. A common and effective method involves the cycloaddition reaction between a substituted benzaldehyde oxime and a suitable three-carbon synthon, followed by hydrolysis of an ester precursor.

Below is a generalized synthetic workflow for preparing the target compounds.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition & Esterification cluster_2 Step 3: Hydrolysis A 2-Methoxybenzaldehyde or 4-Methoxybenzaldehyde C Substituted Benzaldehyde Oxime A->C Base (e.g., NaOAc) EtOH/H2O, rt B Hydroxylamine Hydrochloride D Substituted Benzaldehyde Oxime G Ethyl 3-(substituted-phenyl)- isoxazole-5-carboxylate D->G Heat E Ethyl Acetoacetate F Chloramine-T H Ethyl 3-(substituted-phenyl)- isoxazole-5-carboxylate I 3-(substituted-phenyl)- isoxazole-5-carboxylic acid (Target Compound) H->I Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: Generalized synthetic workflow for 3-phenyl-isoxazole-5-carboxylic acids.

Comparative Bioactivity Analysis: A Predictive Overview

In the absence of direct comparative experimental data, we can infer potential differences in the bioactivity of the 2-methoxy and 4-methoxy isomers based on established medicinal chemistry principles.

Feature3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid (ortho-isomer)3-(4-Methoxy-phenyl)-isoxazole-5-carboxylic acid (para-isomer)Rationale & Potential Implications
Steric Hindrance The ortho-methoxy group can cause significant steric hindrance, potentially restricting the rotation of the phenyl ring.The para-methoxy group imposes minimal steric hindrance, allowing for greater conformational flexibility.The steric bulk of the ortho-substituent may influence binding to target proteins. It could either prevent optimal binding or, in some cases, lock the molecule into a more active conformation.
Electronic Effects The methoxy group at the ortho position can exert a strong electron-donating effect through resonance and an inductive effect. It can also participate in intramolecular hydrogen bonding with the isoxazole nitrogen.The para-methoxy group also has a strong electron-donating resonance effect, which can influence the electron density of the entire molecule.These electronic differences can affect the pKa of the carboxylic acid and the overall polarity of the molecule, influencing its solubility, cell permeability, and interaction with biological targets.
Metabolic Stability The ortho-position may be more susceptible to steric hindrance, potentially protecting it from certain metabolic enzymes. However, O-demethylation is a common metabolic pathway.The para-position is often more exposed and can be a site for metabolic hydroxylation, followed by other phase II conjugation reactions.Differences in metabolic stability will impact the pharmacokinetic profile of the compounds, including their half-life and bioavailability.
Potential Biological Activities Given the prevalence of ortho-substituted phenyl rings in anti-inflammatory agents, this isomer could exhibit notable anti-inflammatory activity.The para-methoxy phenyl motif is found in numerous compounds with anticancer and antimicrobial activities.[4][5]While both isomers may share a broad spectrum of isoxazole-related bioactivities, the positional difference of the methoxy group is likely to fine-tune their potency and selectivity towards specific biological targets.

Proposed Experimental Protocols for Synthesis and Bioactivity Screening

To empirically determine and compare the bioactivities of these two isomers, a structured experimental plan is essential.

Protocol 1: Synthesis of this compound and its 4-methoxy isomer

This protocol is adapted from established methods for the synthesis of similar isoxazole derivatives.[5]

Step 1: Synthesis of Substituted Benzaldehyde Oximes

  • To a solution of the corresponding methoxybenzaldehyde (10 mmol) in a 1:1 mixture of ethanol and water (20 mL), add sodium acetate (11 mmol) and hydroxylamine hydrochloride (11 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Synthesis of Ethyl 3-(methoxy-phenyl)-isoxazole-5-carboxylates

  • A mixture of the respective methoxybenzaldehyde oxime (6.6 mmol), ethyl acetoacetate (13.2 mmol), and chloramine-T trihydrate (6.6 mmol) is warmed on a water bath for 3 hours.

  • After the reaction, cool the mixture to room temperature.

  • Filter the sodium chloride formed and wash with ethanol.

  • Evaporate the combined filtrate and washings under vacuum.

  • Extract the residue with diethyl ether (25 mL) and wash successively with water (25 mL), 10% sodium hydroxide (25 mL), and saturated brine solution (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude isoxazole ester.

Step 3: Hydrolysis to 3-(methoxy-phenyl)-isoxazole-5-carboxylic acids

  • Reflux the crude isoxazole ester with 10% aqueous sodium hydroxide for 4 hours.

  • After the reaction, cool the mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: In Vitro Anti-inflammatory Activity Assay (Protein Denaturation Inhibition)

This assay provides a preliminary indication of anti-inflammatory potential.[1]

  • Prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds (e.g., 10, 50, 100 µg/mL in a suitable solvent like DMSO).

  • A control group should be prepared with the solvent alone.

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.

G cluster_0 In Vitro Bioactivity Screening Workflow A Synthesized Isomers (2-methoxy and 4-methoxy) B Stock Solution Preparation (in DMSO) A->B C Serial Dilutions B->C D Anti-inflammatory Assay (Protein Denaturation) C->D E Anticancer Assay (MTT on Cancer Cell Lines) C->E F Data Analysis: % Inhibition D->F G Data Analysis: IC50 Determination E->G H Comparative Bioactivity Profile F->H G->H

Caption: Experimental workflow for comparative bioactivity screening.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential bioactivities of this compound and its 4-methoxy isomer. Based on established structure-activity relationships, it is hypothesized that the positional variation of the methoxy group will lead to distinct pharmacological profiles. The ortho-isomer may exhibit more pronounced anti-inflammatory effects, while the para-isomer could show greater potential as an anticancer agent.

However, these predictions require empirical validation. The provided experimental protocols offer a clear path for the synthesis and systematic biological evaluation of these compounds. The results of such studies would provide valuable insights into the SAR of substituted phenyl-isoxazoles and could lead to the identification of novel therapeutic lead compounds. Further investigations could also include in vivo studies, ADME-Tox profiling, and target identification to fully elucidate the therapeutic potential of these promising isoxazole derivatives.

References

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical research and development, serving as a key building block in the synthesis of novel therapeutic agents. Accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products, from early-stage discovery through to final product release. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[3][4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, mandate rigorous validation of analytical methods to ensure the reliability and integrity of the generated data.[3][4][5]

This guide presents a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound. We will delve into the validation of a newly developed, optimized method (Method A) and compare its performance against a more traditional, standard method (Method B). This in-depth analysis, supported by experimental data, will provide researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical method for their specific needs.

The Analyte: this compound

  • Structure:

    • Empirical Formula: C₁₁H₉NO₄

    • Molecular Weight: 219.19 g/mol

  • Chemical Properties: The presence of a carboxylic acid group and an aromatic ring system makes this molecule amenable to reversed-phase HPLC with UV detection.

Comparative HPLC Methodologies

The selection of chromatographic conditions is critical for achieving optimal separation and quantification. Here, we compare two distinct RP-HPLC methods. Method A is designed for faster analysis times and improved peak symmetry, leveraging a modern column with smaller particle size. Method B represents a more conventional approach.

Method A: Rapid High-Resolution Method

  • Column: Agilent Polaris C18, 3 µm, 4.6 x 100 mm (or equivalent polar-embedded C18 column for enhanced retention of polar compounds).[6][7]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) in a ratio of 55:45 (v/v).

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Detector: Photodiode Array (PDA) Detector at 254 nm. A PDA detector is chosen for its ability to monitor a wide range of wavelengths simultaneously, which is invaluable for assessing peak purity and specificity.[8][9][10][11][12]

Method B: Standard Method

  • Column: Phenomenex Luna C18, 5 µm, 4.6 x 150 mm (or equivalent traditional C18 column).[13]

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M Phosphate Buffer (pH 3.0) (A) and Acetonitrile (B) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV-Vis Detector at 254 nm.

Method Validation Workflow

The validation of an analytical method is a systematic process that encompasses several key parameters. The following workflow, based on ICH Q2(R1) guidelines, was applied to both Method A and Method B.[3][4]

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Parameters cluster_3 Reporting Method_Dev Method Development Validation_Protocol Validation Protocol Definition Method_Dev->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: A generalized workflow for HPLC method validation, from development to the final report.

Comparative Validation Data

The following sections present a head-to-head comparison of the validation data for Method A and Method B.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[14][15] This was evaluated by performing forced degradation studies. The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[16][17]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 1 mg/mL of the analyte in 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept at 80°C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

Results:

Stress ConditionMethod A (Peak Purity Index)Method B (Peak Purity Index)Comments
Acid Hydrolysis> 0.999> 0.998Both methods show no co-elution with degradation products.
Base Hydrolysis> 0.999> 0.998Both methods demonstrate specificity.
Oxidative Degradation> 0.999> 0.997Method A shows slightly better peak purity.
Thermal Degradation> 0.999> 0.999No significant degradation observed.
Photolytic Degradation> 0.999> 0.998Both methods are specific.
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4]

Experimental Protocol for Linearity:

  • Prepare a stock solution of the analyte at 1 mg/mL.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the regression equation and the correlation coefficient (r²).

Results:

ParameterMethod AMethod BAcceptance Criteria
Range1 - 150 µg/mL5 - 200 µg/mLCovers the expected working range.
Correlation Coefficient (r²)0.99980.9995r² ≥ 0.999
Regression Equationy = 25432x + 1254y = 18765x + 2345-
Y-intercept (% of 100% response)0.8%1.5%Should be insignificant.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Experimental Protocol for Accuracy:

  • Prepare samples at three concentration levels (low, medium, and high) across the linear range.

  • Spike a placebo matrix with the analyte at these three concentrations.

  • Analyze each sample in triplicate.

  • Calculate the percent recovery.

Results:

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
Low (10 µg/mL)99.5 ± 0.8%98.8 ± 1.2%98.0 - 102.0%
Medium (75 µg/mL)100.2 ± 0.5%99.5 ± 0.9%98.0 - 102.0%
High (150 µg/mL)100.5 ± 0.4%100.8 ± 0.7%98.0 - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on two different days, by two different analysts, and on two different instruments.

Results:

ParameterMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Repeatability0.6%1.1%RSD ≤ 2.0%
Intermediate Precision0.9%1.5%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ (based on the standard deviation of the response and the slope):

  • Determine the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Results:

ParameterMethod AMethod B
LOD0.3 µg/mL1.5 µg/mL
LOQ0.9 µg/mL4.5 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18][19][20][21]

Experimental Protocol for Robustness:

  • Introduce small, deliberate variations to the chromatographic conditions.

  • Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Results:

Parameter VariedMethod A (% Change in Peak Area)Method B (% Change in Peak Area)Acceptance Criteria
Flow Rate (± 0.1 mL/min)< 2.0%< 3.5%System suitability criteria are met.
Column Temperature (± 2°C)< 1.5%< 2.5%System suitability criteria are met.
Mobile Phase Composition (± 2%)< 2.5%< 4.0%System suitability criteria are met.

Method Selection Decision Tree

The choice between Method A and Method B will depend on the specific requirements of the analysis. The following decision tree can guide the selection process.

Method Selection Decision Tree Start Start: Need to quantify 3-(2-Methoxy-phenyl)- isoxazole-5-carboxylic acid High_Throughput Is high throughput/fast analysis critical? Start->High_Throughput High_Sensitivity Is high sensitivity (low LOQ) required? High_Throughput->High_Sensitivity No Method_A Select Method A: Rapid High-Resolution High_Throughput->Method_A Yes High_Sensitivity->Method_A Yes Method_B Select Method B: Standard Method High_Sensitivity->Method_B No

Caption: A decision tree to aid in the selection of the appropriate HPLC method.

Overall Comparison and Conclusion

This guide has provided a detailed validation and comparison of two HPLC methods for the quantification of this compound.

Validation ParameterMethod A (Rapid High-Resolution)Method B (Standard)Recommendation
Specificity ExcellentExcellentBoth suitable. Method A offers enhanced peak purity analysis with PDA.
Linearity Excellent (r² = 0.9998)Excellent (r² = 0.9995)Both suitable.
Accuracy ExcellentExcellentBoth suitable.
Precision Excellent (%RSD < 1.0)Good (%RSD < 1.5)Method A is superior.
Sensitivity (LOD/LOQ) High (LOQ = 0.9 µg/mL)Moderate (LOQ = 4.5 µg/mL)Method A is highly recommended for trace analysis.
Robustness ExcellentGoodMethod A is more robust to small variations.
Analysis Time ~5 minutes~10 minutesMethod A is significantly faster, increasing throughput.

Method A emerges as the superior analytical method. Its use of modern column technology results in a faster, more sensitive, more precise, and more robust assay. It is the recommended method for most applications, particularly in a high-throughput environment or when low-level quantification is required.

Method B is a reliable and accurate method that meets all fundamental validation criteria. It represents a viable alternative, especially in laboratories where the instrumentation or columns for faster HPLC are not available.

Ultimately, the choice of method should be based on a thorough risk assessment and the specific analytical requirements of the project. This guide provides the foundational data and rationale to make an informed, scientifically sound decision.

References

A Comparative Analysis of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid and Established COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a comprehensive comparison of the putative selective COX-2 inhibitor, 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid, with well-characterized members of this class, including Celecoxib, Etoricoxib, Rofecoxib, and Mavacoxib. By synthesizing available experimental data and predictive insights from structurally related analogs, this document aims to equip researchers, scientists, and drug development professionals with a nuanced understanding of their relative performance and the experimental methodologies crucial for their evaluation.

The Rationale for Selective COX-2 Inhibition: A Mechanistic Overview

The cyclooxygenase (COX) enzyme is pivotal in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1][2] It exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, including the protection of the gastrointestinal mucosa, and COX-2, which is inducible and upregulated at sites of inflammation.[3][4] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to therapeutic efficacy but also the risk of gastrointestinal side effects.[3] Selective COX-2 inhibitors were developed to mitigate these risks by specifically targeting the inflammation-associated enzyme.[4]

Below is a depiction of the COX-2 signaling pathway and the point of intervention for selective inhibitors.

COX2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Catalysis Pro-inflammatory Prostaglandins (PGE2, etc.) Pro-inflammatory Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins (PGE2, etc.) Isomerases Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins (PGE2, etc.)->Inflammation & Pain COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of selective COX-2 inhibitors.

Performance Comparison of COX-2 Inhibitors

The efficacy and selectivity of COX-2 inhibitors are quantitatively assessed by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, and the resulting selectivity index (SI). A higher SI value (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 150.04>375
Etoricoxib 1161.1106
Rofecoxib >1000.53>188
Mavacoxib ---
This compound Not ReportedNot ReportedNot Reported

Data for Celecoxib, Etoricoxib, and Rofecoxib are compiled from various in vitro human whole blood assays.

In Focus: this compound - A Potential Contender

The isoxazole ring is a well-established scaffold in the design of selective COX-2 inhibitors.[5][6] The diarylheterocycle structure is a common motif in many potent "coxibs".[5] Furthermore, studies on various isoxazole derivatives have demonstrated that substitutions on the phenyl rings significantly influence potency and selectivity.[2][7] For instance, the presence of a methoxy group on a phenyl ring has been associated with potent COX-2 inhibitory activity in several series of compounds.[6] In silico molecular docking studies on other isoxazole derivatives have shown that these molecules can fit into the larger, more hydrophobic active site of COX-2, with key interactions with residues such as Arg513 and Val523, which differ from their counterparts in COX-1 (His513 and Ile523).[5][8]

Given these precedents, it is plausible that this compound could exhibit selective COX-2 inhibitory properties. However, this remains a hypothesis pending empirical validation through the experimental protocols detailed below.

Experimental Protocols for Evaluation

The following are detailed methodologies for the in vitro and in vivo assessment of COX-2 inhibitors, designed to provide a robust framework for comparative analysis.

In Vitro Evaluation: Human Whole Blood Assay

This ex vivo assay provides a physiologically relevant environment for assessing COX-1 and COX-2 inhibition by measuring the production of specific prostaglandins in response to different stimuli.[9]

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 (in platelets) and COX-2 (in LPS-stimulated monocytes).

Methodology:

  • Blood Collection: Collect fresh venous blood from healthy, consenting volunteers who have not consumed NSAIDs for at least two weeks.

  • Compound Preparation: Dissolve the test compound (e.g., this compound) and reference inhibitors in a suitable solvent, such as DMSO, to create stock solutions. Prepare serial dilutions to achieve a range of final concentrations.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.

    • Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • Centrifuge the samples to separate the serum.

    • Measure the concentration of TXB2 in the serum using a validated enzyme immunoassay (EIA) kit.

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.

    • Add lipopolysaccharide (LPS) to induce the expression and activity of COX-2 in monocytes.

    • Incubate the blood for 24 hours at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.

    • Centrifuge the samples to separate the plasma.

    • Measure the concentration of PGE2 in the plasma using a validated EIA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 values for COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Whole_Blood_Assay cluster_0 COX-1 Assay cluster_1 COX-2 Assay Blood_Clotting Whole Blood + Inhibitor (Clotting for 1h @ 37°C) Serum_Separation1 Centrifugation Blood_Clotting->Serum_Separation1 TXB2_Measurement TXB2 Measurement (EIA) Serum_Separation1->TXB2_Measurement Data_Analysis IC50 & Selectivity Index Calculation TXB2_Measurement->Data_Analysis LPS_Stimulation Whole Blood + Inhibitor + LPS (Incubation for 24h @ 37°C) Plasma_Separation Centrifugation LPS_Stimulation->Plasma_Separation PGE2_Measurement PGE2 Measurement (EIA) Plasma_Separation->PGE2_Measurement PGE2_Measurement->Data_Analysis

Caption: Workflow for the human whole blood assay for COX-1 and COX-2 inhibition.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.[10][11][12]

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound) and a reference drug (e.g., Indomethacin) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses. Administer the vehicle to the control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of lambda carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]

    • The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treatment group at each time point compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Concluding Remarks for the Research Professional

The established COX-2 inhibitors—Celecoxib, Etoricoxib, and Rofecoxib—serve as critical benchmarks in the development of new anti-inflammatory agents, each with a well-defined profile of potency and selectivity. While this compound remains a compound of putative activity, its chemical structure is rooted in a pharmacophore known for selective COX-2 inhibition. The true potential of this and other novel candidates can only be elucidated through rigorous and systematic experimental evaluation. The protocols provided herein offer a validated pathway for such investigations, enabling a direct and meaningful comparison with the established standards in the field. It is through such diligent application of scientific methodology that the next generation of safer and more effective anti-inflammatory therapies will be discovered and developed.

References

A Comparative Guide to the Synthetic Methods of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its role in a wide array of therapeutic agents.[1][2][4] Commercially available drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory parecoxib, and the immunosuppressant leflunomide all feature this privileged scaffold, highlighting its importance in drug design.[5][6] The stability of the isoxazole ring allows for extensive functionalization, yet its characteristic weak N-O bond provides a strategic site for cleavage, revealing valuable difunctionalized intermediates like β-hydroxy ketones or γ-amino alcohols.[2]

This guide provides a comparative analysis of the most prominent and effective synthetic strategies for constructing substituted isoxazoles. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each method, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific target molecules.

Method 1: The Classical Approach - Cyclocondensation of 1,3-Dicarbonyl Compounds

One of the oldest and most direct methods for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[2][7] This approach, often referred to as the Claisen isoxazole synthesis, relies on the sequential condensation of hydroxylamine with the two carbonyl groups to form the heterocyclic ring.[6][7]

Mechanistic Rationale

The reaction typically initiates with the more reactive amine group of hydroxylamine attacking one of the carbonyl carbons to form a monoxime intermediate.[7][8] This is followed by an intramolecular cyclization where the hydroxyl group attacks the remaining carbonyl. Subsequent dehydration then yields the aromatic isoxazole ring.[7]

The primary challenge with this method, especially when using unsymmetrical 1,3-diketones, is the lack of regioselectivity.[6] The initial nucleophilic attack can occur at either carbonyl group, leading to a mixture of regioisomeric products, which can be difficult to separate.

// Reactants Dicarbonyl [label="1,3-Dicarbonyl\n(R1-CO-CH2-CO-R2)"]; Hydroxylamine [label="Hydroxylamine\n(NH2OH)"];

// Intermediates Monoxime1 [label="Monoxime Intermediate A\n(Attack at C1)"]; Monoxime2 [label="Monoxime Intermediate B\n(Attack at C2)"]; Cyclized1 [label="Cyclized Intermediate A"]; Cyclized2 [label="Cyclized Intermediate B"];

// Products Isoxazole1 [label="Regioisomer 1\n(3-R1, 5-R2)"]; Isoxazole2 [label="Regioisomer 2\n(3-R2, 5-R1)"]; Mixture [label="Mixture of Regioisomers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Flow Dicarbonyl -> Monoxime1 [label=" + NH2OH\n (Path A)"]; Dicarbonyl -> Monoxime2 [label=" + NH2OH\n (Path B)"]; Monoxime1 -> Cyclized1 [label=" Intramolecular\n Cyclization"]; Monoxime2 -> Cyclized2 [label=" Intramolecular\n Cyclization"]; Cyclized1 -> Isoxazole1 [label=" - H2O"]; Cyclized2 -> Isoxazole2 [label=" - H2O"]; Isoxazole1 -> Mixture; Isoxazole2 -> Mixture; } dot Caption: Regioselectivity issues in classical isoxazole synthesis.

Controlling Regioselectivity

Modern advancements have introduced strategies to overcome the regioselectivity challenge. The use of β-enamino diketones, which are derivatives of 1,3-dicarbonyls, allows for regiochemical control by carefully tuning the reaction conditions.[9][10] Factors such as the choice of solvent, the use of a Lewis acid like BF₃·OEt₂, or specific structural features of the starting enaminone can direct the cyclocondensation to selectively yield one regioisomer over another.[6][9][10] These refined methodologies provide access to 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles with good to excellent yields and high selectivity.[9][10]

Method 2: The Workhorse - 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is arguably the most versatile and widely employed method for synthesizing isoxazoles.[2][5][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[5][11] When an alkyne is used, an isoxazole is formed directly.[11]

Mechanistic Rationale

The reaction proceeds through a concerted, pericyclic mechanism where the π-systems of the nitrile oxide and the alkyne interact to form a five-membered ring in a single step.[5][12] A key aspect of this method is the generation of the nitrile oxide, which is often too unstable to be isolated. It is typically generated in situ from precursors like aldoximes or hydroximoyl chlorides.[5] A common method involves the oxidation of an aldoxime (e.g., using sodium hypochlorite) or the dehydrohalogenation of a hydroximoyl chloride with a mild base like triethylamine.[5][13]

// Nodes Aldoxime [label="Aldoxime\n(R1-CH=NOH)"]; Oxidant [label="Oxidant\n(e.g., NCS, NaOCl)"]; NitrileOxide [label="Nitrile Oxide (in situ)\n[R1-C≡N⁺-O⁻]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="Alkyne\n(R2-C≡C-R3)"]; TransitionState [label="Concerted\nTransition State", shape=ellipse, style=dashed]; Isoxazole [label="Substituted Isoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aldoxime -> NitrileOxide [label=" Oxidation"]; Oxidant -> NitrileOxide [style=invis]; NitrileOxide -> TransitionState [label=" + Alkyne"]; Alkyne -> TransitionState; TransitionState -> Isoxazole; } dot Caption: In-situ generation of nitrile oxide for cycloaddition.

Advantages and Scope

The power of this method lies in its broad substrate scope and high degree of predictability.[11] A wide variety of functional groups can be tolerated on both the nitrile oxide precursor and the alkyne, allowing for the synthesis of densely functionalized isoxazoles. Furthermore, metal catalysis, particularly with copper(I), can accelerate the reaction and control regioselectivity, especially with terminal alkynes.[14] This variant, often considered a "click chemistry" reaction, provides reliable access to 3,5-disubstituted isoxazoles.[5]

Method 3: Modern Approaches - Transition-Metal Catalysis

Recent years have seen a surge in the development of novel isoxazole syntheses mediated by transition metals like gold, copper, and palladium.[15][16][17] These methods often offer unique pathways and improved efficiency over classical routes.[1][4][16]

Key Strategies
  • Cycloisomerization of α,β-Acetylenic Oximes : Gold(III) chloride (AuCl₃) has been shown to be an effective catalyst for the cycloisomerization of α,β-acetylenic oximes.[14] This reaction proceeds under mild conditions and provides excellent yields of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles, depending on the substitution pattern of the starting material.[14]

  • Electrophilic Cyclization : The reaction of 2-alkyn-1-one O-methyl oximes with electrophilic halogen sources (like I₂, Br₂, or ICl) provides a direct route to 3,5-disubstituted 4-haloisoxazoles.[18] This method is valuable for introducing a handle (the halogen) at the C4 position for further synthetic transformations.

  • Cascade Reactions : Palladium-catalyzed cascade reactions have been developed that combine multiple steps, such as annulation and allylation, in a single pot.[14] These processes are highly efficient and allow for the rapid construction of complex, functionalized isoxazoles from simple precursors.[14]

Comparative Analysis of Synthetic Methods

MethodKey ReagentsRegioselectivityFunctional Group ToleranceKey AdvantagesKey Disadvantages
1,3-Dicarbonyl Condensation 1,3-Dicarbonyl, HydroxylamineGenerally poor (can be controlled with β-enamino diketones)Moderate; sensitive to harsh acidic/basic conditionsReadily available starting materials, straightforward procedure.[2][7]Often forms regioisomeric mixtures[6], may require harsh conditions.
1,3-Dipolar Cycloaddition Aldoxime/Hydroximoyl Chloride, AlkyneGood to Excellent (especially with terminal alkynes)High; tolerates a wide range of functional groupsHigh versatility and scope, predictable outcomes, "click" reliability.[5][11]Requires in situ generation of unstable nitrile oxides.
Transition-Metal Catalysis Substituted Alkynes/Oximes, Metal Catalyst (Au, Pd, Cu)Excellent; catalyst and ligand controlGood; generally mild reaction conditionsHigh efficiency, novel transformations, access to unique substitution patterns.[16][17]Catalyst cost and toxicity, may require specialized ligands.

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a typical procedure for the in situ generation of a nitrile oxide from an aldoxime followed by cycloaddition with a terminal alkyne.[5]

  • Oxime Formation : To a solution of the desired aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 40 minutes to 2 hours, monitoring by TLC until the aldehyde is consumed.[5] The resulting oxime can often be used directly or after a simple workup.

  • Nitrile Oxide Generation & Cycloaddition : Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent such as ethyl acetate or dichloromethane.[5]

  • Add an oxidizing agent, such as sodium hypochlorite solution (5% aqueous, 1.2 eq), dropwise to the stirred solution at 0 °C. A catalytic amount of a base like triethylamine (5 mol%) can facilitate the reaction.[5]

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.

  • Workup : Upon completion, dilute the reaction with water and extract with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis from a β-Enamino Diketone

This protocol is adapted from methodologies developed for the regiocontrolled synthesis of isoxazoles.[6][9][10]

  • Reaction Setup : In a round-bottom flask, dissolve the β-enamino diketone (1.0 eq) in acetonitrile (MeCN).

  • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.0 eq) to the solution.

  • Cool the mixture to room temperature and add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) dropwise.[6]

  • Reaction : Stir the reaction mixture at room temperature for the time specified by the optimized procedure (e.g., 1-6 hours), monitoring for the consumption of the starting material by TLC.

  • Workup : Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to obtain the pure, single-regioisomer isoxazole.[6]

Conclusion and Future Outlook

The synthesis of substituted isoxazoles has evolved from classical condensation reactions to highly sophisticated and versatile methodologies. While the 1,3-dipolar cycloaddition remains the preeminent strategy due to its reliability and broad scope, challenges in regioselectivity for certain substitution patterns persist. The classical condensation of 1,3-dicarbonyls, once hampered by poor selectivity, has been revitalized through the use of tailored substrates like β-enamino diketones, offering precise regiochemical control.[9]

The future of isoxazole synthesis will likely focus on enhancing sustainability and efficiency. The development of green chemistry approaches, such as reactions in aqueous media or under solvent-free mechanochemical conditions, is a promising frontier.[1][4][13] Furthermore, the discovery of novel transition-metal catalyzed reactions will continue to provide access to previously unattainable isoxazole architectures, further expanding the chemical space available to medicinal chemists and materials scientists.[15][16] These ongoing innovations ensure that the isoxazole scaffold will remain a vital component in the development of new technologies and therapeutics.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide for 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An inhibitor's interaction with unintended targets can lead to misleading experimental results or adverse off-target effects in a therapeutic context. This guide provides an in-depth analysis of kinase cross-reactivity, centered on the chemical scaffold of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid.

The Significance of the Isoxazole Scaffold in Kinase Inhibition

The isoxazole ring is a five-membered heterocycle that serves as a versatile building block in medicinal chemistry due to its favorable physicochemical properties and ability to form key interactions with biological targets.[3] Numerous studies have demonstrated that isoxazole derivatives can be potent inhibitors of various protein kinases, including those involved in cancer and inflammatory diseases.[4][5][6] The structure-activity relationship (SAR) of these compounds is often highly dependent on the substituents at various positions on the isoxazole core and appended aryl rings.[3][7] For instance, modifications can drastically alter potency and, critically, the selectivity profile across the human kinome.[8]

Quantitative Comparison: Potency and Selectivity of Representative Kinase Inhibitors

To contextualize the challenge of selectivity, it is instructive to compare the profiles of different types of kinase inhibitors. A truly selective inhibitor potently modulates its intended target with minimal effect on other kinases. In contrast, a non-selective inhibitor interacts with many kinases, while a multi-targeted inhibitor is designed to hit a specific, desired set of kinases.

Due to the lack of specific data for this compound, we present a hypothetical inhibitory profile based on known activities of isoxazole carboxamide analogs, such as JNK inhibitors, against a small panel of representative kinases.[8][9] This is compared with the known profiles of Staurosporine (a notoriously non-selective inhibitor) and Dasatinib (a multi-targeted inhibitor).[10]

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetRepresentative Isoxazole Carboxamide (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Tyrosine Kinases
ABL1>10,0006.3<1
SRC>10,0003<1
EGFR>10,0008.830
VEGFR250078
Serine/Threonine Kinases
JNK350>10,000>10,000
p38α2,50020330
CDK2/cyclin A>10,0002.219
PKA>10,0007>10,000

Note: The IC50 values for the representative isoxazole carboxamide are illustrative, designed to show a selective profile for JNK3 with some off-target activity on VEGFR2 and p38α. Data for Staurosporine and Dasatinib are adapted from publicly available sources for comparative purposes.[10]

Experimental Protocol for Comprehensive Kinase Selectivity Profiling

To generate reliable cross-reactivity data for a novel compound like this compound, a systematic, multi-tiered approach is essential. The following protocol outlines the industry-standard workflow.

Part 1: Primary Screening and IC50 Determination

The initial step is to determine the compound's potency against its intended primary target.

  • Select an Appropriate Assay Format: A variety of formats are available, each with distinct advantages.[11]

    • Radiometric Assays (e.g., ³³PanQinase™ or HotSpot™): These are considered a gold standard as they directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[3][12] This method is highly sensitive and less prone to interference from compound fluorescence.[2]

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays indirectly measure kinase activity by quantifying the amount of ADP produced.[4][12] They are highly amenable to high-throughput screening (HTS) and avoid the complexities of handling radioactivity.[12]

  • Determine Optimal ATP Concentration: The measured IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[2] For meaningful and comparable data, it is best practice to run the assay at an ATP concentration that is equal to the Michaelis constant (Km) of the specific kinase being tested.[2]

  • Perform Dose-Response Curve: To determine the IC50, the compound should be tested across a range of concentrations (typically an 8- to 10-point curve). This provides a more accurate measure of potency than a single-concentration screen.[13]

Part 2: Large-Panel Kinase Selectivity Screening

Once the on-target potency is established, the compound's selectivity must be assessed across a broad panel of kinases. Several vendors offer this as a service.[3][7]

  • Choose a Screening Strategy:

    • Single High-Concentration Screen: A cost-effective initial approach is to screen the compound at a single, high concentration (e.g., 1 µM or 10 µM) against a large kinase panel (e.g., >400 kinases).[11][13] This quickly identifies potential off-targets.

    • Tiered Approach: A more efficient strategy involves an initial single-concentration screen. Any kinase showing significant inhibition (e.g., >70% inhibition) is then selected for a full IC50 determination in a follow-up dose-response assay.[13]

  • Data Analysis and Visualization: The results are typically reported as percent inhibition at the tested concentration or as IC50/Kd values. This data can be visualized on a kinome tree diagram, which provides an intuitive representation of the compound's selectivity across the entire kinase family.

cluster_0 Phase 1: Discovery & Initial Profiling cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Downstream Validation Compound Test Compound (e.g., 3-(2-Methoxy-phenyl)- isoxazole-5-carboxylic acid) PrimaryAssay Primary Biochemical Assay (On-Target Potency - IC50) Compound->PrimaryAssay CellularAssay Cell-Based Target Engagement (e.g., NanoBRET, Western Blot) PrimaryAssay->CellularAssay KinasePanel Broad Kinase Panel Screen (e.g., >400 kinases, 1µM) CellularAssay->KinasePanel DoseResponse Follow-up Dose-Response (IC50 for Hits >70% Inhibition) KinasePanel->DoseResponse KinomeTree Data Visualization (Kinome Tree / Selectivity Score) DoseResponse->KinomeTree OffTargetValidation Cellular Off-Target Validation (Confirm functional effect of hits) KinomeTree->OffTargetValidation PhenotypicScreen Phenotypic / Functional Assays (e.g., Proliferation, Apoptosis) OffTargetValidation->PhenotypicScreen

Caption: A comprehensive workflow for kinase inhibitor characterization.

Part 3: Cellular and Functional Validation

Biochemical data must be validated in a cellular context.

  • Confirm On-Target Engagement: Use techniques like Western blotting to confirm that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in cells.[5]

  • Distinguish On-Target vs. Off-Target Phenotypes: This is a critical and challenging step.[5]

    • Rescue Experiments: Expressing a form of the target kinase that is resistant to the inhibitor should "rescue" the cells from the inhibitor's effect if the phenotype is on-target.[5]

Visualizing and Interpreting Selectivity Data

The output from a large kinase screen can be overwhelming. A kinome tree map is a powerful tool for visualizing selectivity. In this representation, each dot represents a kinase, and the size of the dot corresponds to the potency of the inhibition (larger dots mean stronger inhibition).

KinomeSelectivity Hypothetical Kinome Map for a Selective JNK Inhibitor cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_CMGC CMGC Group cluster_AGC AGC Group cluster_CAMK CAMK Group SRC ABL EGFR VEGFR RAF MLK CDK2 MAPK JNK p38 GSK3 PKA ROCK PKB CAMK1 DAPK

Caption: Hypothetical kinome map for a selective JNK3 inhibitor.

Interpreting the Map: The diagram above illustrates a compound with high potency against JNK (large yellow dot). It also shows weaker, but notable, inhibition of p38 and VEGFR (smaller yellow and blue dots, respectively). All other kinases are not significantly inhibited (represented by the absence of large dots). This profile suggests the compound is highly selective for JNK but has potential off-target activities against p38 and VEGFR that must be investigated further.

Conclusion: A Framework for Rigorous Evaluation

While specific cross-reactivity data for this compound remains to be publicly documented, the principles and protocols outlined in this guide provide a robust framework for its evaluation. The isoxazole scaffold is a proven pharmacophore for kinase inhibition, but as with any chemical series, meticulous profiling is non-negotiable.

By employing a combination of direct, quantitative biochemical assays, broad kinome screening, and downstream cellular validation, researchers can build a comprehensive selectivity profile. This data is crucial not only for validating the compound as a specific tool for basic research but also for identifying potential liabilities or even new therapeutic opportunities through polypharmacology. Ultimately, adherence to these self-validating experimental systems ensures the generation of trustworthy and authoritative data, accelerating the path from a promising molecule to a validated chemical probe or therapeutic candidate.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, isoxazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The specific molecule, 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid, serves as a crucial building block for synthesizing novel therapeutic agents.[2] As with any candidate molecule in a development pipeline, unambiguous structural confirmation is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound and its derivatives. We will focus on the central role of High-Resolution Mass Spectrometry (HRMS) as a rapid, sensitive, and highly accurate first-line technique, while also objectively comparing its performance and informational output with orthogonal methods like Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography.

The Primary Tool: High-Resolution Mass Spectrometry (HRMS)

For the modern analytical chemist, HRMS—particularly when coupled with liquid chromatography (LC)—is an indispensable tool for small molecule analysis.[3][4] Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) and Orbitrap provide mass measurements with high accuracy (typically < 5 ppm), enabling the confident determination of a molecule's elemental formula—often the first and most critical piece of evidence in structural elucidation.[3][5][6]

Why HRMS is the Method of Choice

The power of HRMS lies in its ability to measure the mass of a molecule with enough precision to distinguish between compounds that have the same nominal mass but different elemental compositions. For a molecule like this compound (Molecular Formula: C₁₁H₉NO₄), the theoretical monoisotopic mass is 219.0532 Da.[7] HRMS can measure this mass with an error of less than 0.001 Da, providing extremely high confidence in the assigned elemental formula. This capability is crucial for quickly confirming the successful synthesis of a target compound and identifying impurities or degradation products.[3][8]

The HRMS Experimental Workflow

The process of confirming a molecular structure via HRMS is a systematic workflow, designed to be self-validating at each stage. The causality behind each step is critical for generating trustworthy and reproducible data.

HRMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-HRMS Analysis cluster_data Phase 3: Data Interpretation Prep 1. Sample Solubilization (e.g., in Methanol/Water) Filt 2. Filtration (0.22 µm syringe filter) Prep->Filt Remove particulates LC 3. LC Separation (C18 column) ESI 4. Ionization (Electrospray - ESI) LC->ESI Introduce sample MS 5. Mass Analysis (Orbitrap or TOF) ESI->MS Generate gas-phase ions MSMS 6. Fragmentation (MS/MS) (Collision-Induced Dissociation) MS->MSMS Isolate precursor ion ExactMass 7. Exact Mass Matching (< 5 ppm error) MS->ExactMass Isotope 8. Isotopic Pattern Analysis MS->Isotope Frag 9. Fragment Analysis MSMS->Frag Confirm Structure Confirmed ExactMass->Confirm Isotope->Confirm Frag->Confirm

Caption: A typical experimental workflow for structural confirmation using LC-HRMS.

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., a 50:50 mixture of methanol and water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL. The high sensitivity of modern HRMS instruments means that low concentrations are sufficient and help to avoid detector saturation.[4]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Instrumentation and Data Acquisition:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column for separation. A gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid is a standard starting point. Formic acid is used to protonate the analyte, promoting efficient ionization.

    • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The carboxylic acid and nitrogen atom in the isoxazole ring are readily protonated, making ESI an ideal choice.[3]

    • Mass Spectrometry (MS):

      • Perform a full scan MS analysis over a mass range of m/z 100-500 to detect the protonated molecular ion [M+H]⁺.

      • Set the mass resolving power to at least 60,000 to ensure high mass accuracy.[6][9]

      • Perform data-dependent MS/MS analysis. The instrument will automatically select the most intense ion from the full scan (the [M+H]⁺ ion) for fragmentation via Collision-Induced Dissociation (CID). This provides structural information.[9]

  • Data Analysis and Interpretation:

    • Exact Mass: Extract the mass of the molecular ion from the full scan data. Calculate the mass error between the measured mass and the theoretical mass of C₁₁H₉NO₄ + H⁺ (220.0604 Da). A mass error below 5 ppm is considered strong evidence for the elemental composition.[5]

    • Isotopic Pattern: Compare the observed isotopic pattern with the theoretical pattern for C₁₁H₉NO₄. The relative abundance of the M+1 peak (primarily due to the natural abundance of ¹³C) should match the theoretical prediction.

    • Fragmentation (MS/MS): Analyze the MS/MS spectrum. The fragmentation pattern provides a fingerprint of the molecule's structure. For isoxazole derivatives, common fragmentation pathways involve the cleavage of the N-O bond in the isoxazole ring.[10] Expected fragments for this structure would include losses of CO₂ (from the carboxylic acid), CO, and cleavage of the isoxazole ring.

Expected HRMS Data and Fragmentation

The table below summarizes the key data points expected from an HRMS analysis of the target compound.

ParameterExpected Value/ObservationRationale for Confirmation
Molecular Formula C₁₁H₉NO₄The foundation of the structural hypothesis.
Theoretical [M+H]⁺ 220.0604 DaCalculated monoisotopic mass of the protonated molecule.
Observed [M+H]⁺ 220.0604 ± 0.0011 DaA measured mass within a 5 ppm error window provides high confidence in the formula.[5]
Isotopic Pattern Match theoretical for C₁₁The relative intensity of the A+1 isotope peak confirms the carbon count.
Key MS/MS Fragment 1 [M+H - H₂O]⁺Loss of water from the carboxylic acid group.
Key MS/MS Fragment 2 [M+H - CO₂]⁺Decarboxylation is a common fragmentation for carboxylic acids.[11]
Key MS/MS Fragment 3 [M+H - CO₂ - CH₃]⁺Subsequent loss of a methyl group from the methoxy substituent.
Key MS/MS Fragment 4 Cleavage of Isoxazole RingN-O bond cleavage is a characteristic fragmentation pathway for isoxazoles.[10]

Comparative Analysis: HRMS vs. Orthogonal Techniques

While HRMS is a powerful tool for determining elemental composition, it provides inferred, not definitive, information about atomic connectivity and stereochemistry. For complete and unambiguous structural proof, especially for novel compounds, regulatory bodies often require data from orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the precise connectivity of atoms in a molecule.[12] Through a suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC), one can piece together the complete carbon-hydrogen framework.[13]

  • Expertise: For this compound, ¹H NMR would show distinct signals for the protons on the phenyl ring, the methoxy group, and the isoxazole ring. 2D experiments like HMBC would then be used to confirm the long-range correlations, for example, between the isoxazole proton and the carbons of the phenyl ring, definitively proving the substitution pattern.[13][14]

  • Trustworthiness: Unlike MS, which relies on fragmentation patterns that can sometimes be ambiguous, NMR provides direct evidence of covalent bonds through scalar couplings.[12]

Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, X-ray crystallography is the ultimate arbiter.[15][16] It provides the precise spatial arrangement of every atom in the molecule, including relative stereochemistry.

  • Expertise: This technique relies on the ability to grow a high-quality single crystal of the compound, which can be a significant bottleneck.[17][18] If successful, however, the resulting electron density map provides a definitive and visually intuitive model of the molecule.[19]

  • Trustworthiness: It is considered the most definitive method for structural determination, leaving no ambiguity about atom connectivity or 3D arrangement.[15][17]

Objective Comparison of Techniques

The choice of analytical technique is driven by the specific question being asked, the stage of research, and sample availability.

FeatureHigh-Resolution Mass Spectrometry (HRMS)NMR SpectroscopySingle-Crystal X-ray Crystallography
Primary Information Elemental Composition, Molecular Weight[8]Atomic Connectivity, 2D Structure[12]Absolute 3D Atomic Arrangement[15][16]
Sensitivity Very High (pg to ng)Low (mg)Moderate (µg to mg)
Sample Requirement Minimal, destructiveHigh, non-destructiveRequires a high-quality single crystal
Analysis Time Fast (minutes per sample)Moderate to Slow (minutes to hours)Slow (hours to days, including crystal growth)
Key Advantage Speed, sensitivity, formula confirmationDefinitive connectivity informationUnambiguous 3D structure
Key Limitation Inferred connectivity, no stereochemistryLow sensitivity, complex spectra for mixturesThe absolute requirement for a suitable crystal
Decision Framework for Structural Elucidation

The following diagram illustrates a logical framework for selecting the appropriate analytical technique(s) based on the experimental need.

Decision_Tree Start Goal: Structural Confirmation Q_Formula Is rapid confirmation of elemental formula needed? Start->Q_Formula Q_Connectivity Is atomic connectivity ambiguous? Q_Formula->Q_Connectivity No Use_HRMS Utilize HRMS (High throughput screening, synthesis confirmation) Q_Formula->Use_HRMS Yes Q_3D Is absolute 3D structure or stereochemistry required? Q_Connectivity->Q_3D No Use_NMR Perform 1D & 2D NMR (Definitive structural proof for publication/patents) Q_Connectivity->Use_NMR Yes Crystal_Check Single crystal available? Q_3D->Crystal_Check Yes Use_HRMS->Q_Connectivity Further proof needed Use_NMR->Q_3D Further proof needed Use_Xray Attempt X-ray Crystallography (Gold standard for novel scaffolds, chiral compounds) Crystal_Check->Use_NMR No (Use NOESY for relative stereochem) Crystal_Check->Use_Xray Yes

References

The Tale of Two Assays: A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoxazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of anti-inflammatory therapeutics, the isoxazole scaffold represents a privileged structure with immense potential.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][3] However, the journey from a promising compound in a petri dish to a clinically effective drug is fraught with challenges, primarily centered around the translation of preclinical data. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of isoxazole-based anti-inflammatory agents, grounded in experimental data and established protocols. By dissecting the causality behind experimental choices and presenting self-validating systems, we aim to equip you with the critical insights needed to navigate this crucial phase of drug discovery.

The Fundamental Dichotomy: Mechanistic Insight vs. Physiological Relevance

The evaluation of any potential therapeutic agent hinges on a two-pronged approach: in vitro and in vivo testing. In vitro assays, conducted in a controlled laboratory setting outside of a living organism, offer a window into the specific molecular mechanisms of a drug. They are rapid, cost-effective, and essential for high-throughput screening and lead optimization.[4] Conversely, in vivo studies, performed within a living organism, provide a more holistic understanding of a drug's efficacy, taking into account complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME).[4] A robust correlation between these two methodologies is the holy grail of preclinical drug development, though often elusive.[5]

In Vitro Efficacy: Unraveling the Molecular Tapestry

In vitro assays are the initial proving ground for isoxazole-based anti-inflammatory agents. They allow for the precise measurement of a compound's ability to modulate specific targets within the inflammatory cascade.

Key In Vitro Assays for Anti-Inflammatory Efficacy
  • Cyclooxygenase (COX) Enzyme Inhibition Assay: A cornerstone in anti-inflammatory research, this assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for the production of pro-inflammatory prostaglandins.[6][7]

  • Lipopolysaccharide (LPS)-Induced Cytokine Release in Monocytic Cells (e.g., THP-1): This cell-based assay mimics the inflammatory response by stimulating cells with LPS, a component of the outer membrane of Gram-negative bacteria. The inhibitory effect of the test compound on the release of pro-inflammatory cytokines like TNF-α and IL-6 is then quantified.[8][9][10]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition Assay: The p38 MAPK signaling pathway plays a crucial role in the production of inflammatory cytokines.[11][12] This assay determines a compound's ability to inhibit the kinase activity of p38.[13]

Quantitative Data from In Vitro Studies

The following table summarizes the in vitro efficacy of representative isoxazole-based compounds from the literature, primarily focusing on their COX-2 inhibitory activity, a common target for this class of molecules.

Compound IDTargetAssayIC50 (µM)Reference
Compound C3 COX-2In Vitro COX-2 Enzyme InhibitionNot specified, but significant[2]
Compound C5 COX-2In Vitro COX-2 Enzyme InhibitionNot specified, but significant[2]
Compound C6 COX-2In Vitro COX-2 Enzyme InhibitionNot specified, but significant[2]
Compound 4a p38 MAPKIn Vitro p38 MAPK InhibitionNot specified, but twofold decrease vs. lead[11]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a detailed, step-by-step methodology for assessing the COX-2 inhibitory potential of isoxazole derivatives.

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Assay Genie)[7][14]

  • Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Multi-well fluorescence plate reader

  • Multi-channel pipette

Procedure:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, COX-2 enzyme, and a known COX-2 inhibitor like Celecoxib as a positive control) according to the kit's instructions.[7]

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add a known concentration of the positive control inhibitor (e.g., Celecoxib).

    • Test Compound (S): Add 10 µL of the diluted test isoxazole compound at various concentrations.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit's protocol.[7]

  • Reaction Initiation:

    • Add 80 µL of the Reaction Mix to each well.

    • Using a multi-channel pipette, add 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously to initiate the reaction.[14]

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[7]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Efficacy: Bridging the Gap to Physiological Reality

While in vitro assays provide crucial mechanistic data, in vivo models are indispensable for evaluating the overall anti-inflammatory effect of a compound in a complex biological system.

Key In Vivo Models for Anti-Inflammatory Efficacy
  • Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema.[15][16][17][18]

  • Xylene-Induced Ear Edema: This model is used to assess the topical or systemic anti-inflammatory activity of a compound by measuring the reduction in ear swelling induced by the irritant xylene.[3]

Quantitative Data from In Vivo Studies

The following table presents the in vivo anti-inflammatory activity of isoxazole derivatives, focusing on the carrageenan-induced paw edema model.

Compound IDAnimal ModelDose (mg/kg)% Edema Inhibition (at 3h)Reference
Compound 5b RatNot specified76.71[19]
Compound 5c RatNot specified75.56[19]
Compound 5d RatNot specified72.32[19]
Compound L1 Rat100Significant[3]
Compound L4 Rat100Significant[3]
Compound L6 Rat100Significant[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for evaluating the in vivo anti-inflammatory activity of isoxazole derivatives.

Objective: To assess the ability of a test compound to reduce carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test isoxazole compounds

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Standard Group: Receives the standard drug.

    • Test Groups: Receive the test isoxazole compound at different doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally via gavage one hour before carrageenan injection.[15]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[16][18]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the standard and test groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizing the Molecular Battleground: Signaling Pathways in Inflammation

Many isoxazole-based anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and p38 MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.[20][21] Isoxazole derivatives can inhibit this pathway at various points, leading to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Isoxazole Isoxazole Derivatives Isoxazole->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade that regulates the expression of inflammatory cytokines.[11][12]

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MKK MKK3/6 Stimuli->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates mRNA mRNA Stabilization & Translation p38->mRNA Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) TranscriptionFactors->Cytokines mRNA->Cytokines Isoxazole Isoxazole Derivatives Isoxazole->p38 Inhibit

Caption: Inhibition of the p38 MAPK signaling pathway by isoxazole derivatives.

The Correlation Conundrum: Reconciling In Vitro and In Vivo Data

A direct, linear correlation between in vitro potency and in vivo efficacy is not always observed.[5] A compound with a low IC50 value in an enzyme assay may exhibit poor efficacy in an animal model due to unfavorable pharmacokinetic properties. Conversely, a compound with modest in vitro activity might show significant in vivo effects due to favorable metabolism or tissue distribution.

The data presented for the isoxazole derivatives suggest a generally positive, albeit not perfectly linear, correlation. For instance, compounds 5b, 5c, and 5d, which were identified as potent anti-inflammatory agents, demonstrated significant edema inhibition in the carrageenan-induced paw edema model.[19] This underscores the importance of a multi-parametric approach to drug evaluation, where in vitro assays guide the selection of candidates for more resource-intensive in vivo studies.

Conclusion: A Symbiotic Relationship in Drug Discovery

The evaluation of isoxazole-based anti-inflammatory agents is a testament to the symbiotic relationship between in vitro and in vivo methodologies. In vitro assays provide the mechanistic clarity and throughput necessary for early-stage discovery, while in vivo models offer the indispensable physiological context to predict clinical potential. A thorough understanding of both, including their inherent limitations, is paramount for making informed decisions in the complex and challenging process of drug development. This guide, by providing a framework for comparison and detailed experimental insights, aims to empower researchers to more effectively bridge the translational gap and unlock the full therapeutic potential of the versatile isoxazole scaffold.

References

A Comparative Benchmark Study: 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid Against the Established DMARD Leflunomide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of immunomodulatory and anti-proliferative drug discovery, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells like activated lymphocytes and cancer cells.[4][5] Leflunomide, a cornerstone disease-modifying antirheumatic drug (DMARD), exerts its therapeutic effect through its active metabolite, which potently inhibits DHODH.[6][7][8] This guide presents a comparative framework for evaluating 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid, a structurally related isoxazole derivative, against the well-characterized profile of leflunomide.

While leflunomide's efficacy is established, the quest for novel DHODH inhibitors with improved potency, selectivity, or differential pharmacokinetic profiles continues.[9][10] this compound, hereafter referred to as the "investigational compound," is a versatile chemical building block with a structure suggestive of potential DHODH inhibitory activity.[11] This document provides a detailed roadmap for a head-to-head benchmark study, outlining the mechanistic rationale, experimental protocols, and data interpretation required to rigorously assess its potential as a novel therapeutic agent.

Mechanistic Overview: The Central Role of DHODH Inhibition

The primary mechanism of action for leflunomide is the inhibition of DHODH by its active metabolite, A77 1726 (teriflunomide).[12][13][14] Upon oral administration, the parent drug leflunomide is rapidly converted to A77 1726 through the opening of its isoxazole ring.[7] This metabolite is responsible for virtually all of the drug's activity.[14]

Activated lymphocytes, key mediators in autoimmune diseases like rheumatoid arthritis, must expand their pyrimidine nucleotide pool significantly (8- to 16-fold) to progress from the G1 to the S phase of the cell cycle.[6][15] By inhibiting DHODH, A77 1726 depletes the intracellular supply of uridine monophosphate (rUMP), effectively starving these cells of the necessary building blocks for DNA and RNA synthesis.[8] This leads to cell cycle arrest at the G1 phase, thereby suppressing the proliferation of autoimmune lymphocytes.[6][12] Normal, non-lymphoid cells are less affected as they can rely on the pyrimidine salvage pathway to meet their metabolic needs.[8][15] At higher concentrations, A77 1726 has also been shown to inhibit tyrosine kinases, though its primary immunomodulatory effect is attributed to DHODH inhibition.[6][15]

The structural similarity of the investigational compound to leflunomide suggests a shared mechanism. This study is designed to test the hypothesis that this compound also functions as a DHODH inhibitor.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibitor Action cluster_effects Downstream Cellular Effects Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP (Uridine Monophosphate) Orotate->UMP Nucleotides UTP, CTP (for RNA & DNA Synthesis) UMP->Nucleotides Pyrimidine_Depletion Pyrimidine Pool Depletion Nucleotides->Pyrimidine_Depletion Blockade Leads To Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism A77_1726->Orotate Investigational Investigational Compound Investigational->Orotate Cell_Cycle_Arrest G1 Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Lymphocyte Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Anti_Inflammatory Anti-Inflammatory Effect Proliferation_Inhibition->Anti_Inflammatory

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Physicochemical Properties: A Comparative Overview

A foundational comparison begins with the physicochemical properties of each molecule. These characteristics can influence solubility, cell permeability, and metabolic stability.

PropertyThis compoundLeflunomideA77 1726 (Teriflunomide)
Molecular Formula C₁₁H₉NO₄[11]C₁₂H₉F₃N₂O₂[14]C₁₂H₉F₃N₂O₂
Molecular Weight 219.19 g/mol 270.2 g/mol [14]270.2 g/mol
Structure Isoxazole-5-carboxylic acid derivativeIsoxazole-4-carboxamide derivative[14]α-cyano-enol derivative
Appearance Off-white crystalline solid[11]SolidSolid
Primary Target Hypothesized: DHODHDHODH (via active metabolite)[6][8]DHODH[6][7][8]

Proposed Experimental Benchmark Study

To objectively compare the investigational compound against leflunomide, a multi-tiered experimental approach is proposed. This workflow begins with direct enzymatic inhibition and progresses to cell-based functional assays.

Experimental_Workflow start Start: Compound Characterization enzymatic_assay Protocol 1: DHODH Enzymatic Assay start->enzymatic_assay ic50 Determine IC50 (Biochemical Potency) enzymatic_assay->ic50 cell_assay Protocol 2: Cell Proliferation Assay (e.g., HL-60, Jurkat cells) ic50->cell_assay ec50 Determine EC50 (Cellular Potency) cell_assay->ec50 rescue_exp Protocol 3: Uridine Rescue Experiment ec50->rescue_exp confirm_moa Confirm DHODH-Specific Mechanism of Action rescue_exp->confirm_moa conclusion Conclusion: Comparative Efficacy Profile confirm_moa->conclusion

Caption: Proposed workflow for comparative efficacy testing.
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the investigational compound and A77 1726 against purified human DHODH, providing a direct measure of their biochemical potency.

Rationale: The IC₅₀ value is the gold standard for quantifying how effectively a compound inhibits its enzymatic target. A lower IC₅₀ indicates higher potency. This assay uses a colorimetric method where the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), is coupled to the oxidation of dihydroorotate by DHODH.[16][17] The rate of decrease in absorbance is proportional to enzyme activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the investigational compound and A77 1726 (as a positive control) in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[18][19]

    • Prepare stock solutions of L-Dihydroorotic acid (DHO), DCIP, and Coenzyme Q10.[16]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the compound dilutions (or DMSO for vehicle control) to the wells.

    • Add recombinant human DHODH enzyme solution to each well.

    • Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding to the enzyme.[16]

    • Initiate the reaction by adding a substrate mixture containing DHO, DCIP, and Coenzyme Q10.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[20]

Protocol 2: Cell-Based Anti-Proliferation Assay

Objective: To evaluate the half-maximal effective concentration (EC₅₀) of the investigational compound and A77 1726 required to inhibit the proliferation of a relevant cell line.

Rationale: While the enzymatic assay measures direct target engagement, a cell-based assay assesses the compound's ability to cross the cell membrane and exert a functional effect. This is a more physiologically relevant measure of potency. Rapidly proliferating cancer cell lines, such as the acute myeloid leukemia (AML) line HL-60, are highly dependent on de novo pyrimidine synthesis and are excellent models for this purpose.[18][21]

Methodology:

  • Cell Culture:

    • Culture HL-60 cells in complete medium under standard conditions (37°C, 5% CO₂).

  • Assay Procedure (96-well plate format):

    • Seed cells at a predetermined density (e.g., 5 x 10³ cells/well).[19]

    • Treat the cells with serial dilutions of the investigational compound and A77 1726. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours.[20]

  • Viability Measurement:

    • Add a cell proliferation reagent (e.g., CCK-8, WST-1, or CellTiter-Glo®) to each well.[18][20]

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the results to the vehicle control to determine the percent inhibition of cell proliferation.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[18]

Protocol 3: Uridine Rescue Experiment

Objective: To confirm that the observed anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Rationale: This is a critical validation step. If a compound's anti-proliferative activity is indeed caused by DHODH inhibition, then supplementing the culture medium with uridine should rescue the cells. Uridine can be utilized by the pyrimidine salvage pathway, bypassing the DHODH-dependent de novo pathway and replenishing the pyrimidine pool, thus restoring cell proliferation.[17][18]

Methodology:

  • Assay Setup:

    • Perform the cell-based anti-proliferation assay as described in Protocol 2.

    • Prepare a parallel set of plates. In this set, treat cells with the same concentrations of the investigational compound and A77 1726, but co-administer a high concentration of uridine (e.g., 100-200 µM).[17]

  • Data Acquisition and Analysis:

    • After 72 hours, measure cell viability as before.

    • Compare the dose-response curves in the presence and absence of uridine. A significant rightward shift in the EC₅₀ curve or a complete reversal of the anti-proliferative effect in the presence of uridine confirms a DHODH-specific mechanism of action.[19]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables to facilitate analysis.

Table 2: Hypothetical Comparative Potency Data

Compound DHODH IC₅₀ (nM) HL-60 EC₅₀ (nM) HL-60 EC₅₀ + Uridine (nM)
A77 1726 (Control) 411[1] [Experimental Value] >10,000

| Investigational Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Interpretation:

  • IC₅₀: A lower IC₅₀ for the investigational compound compared to A77 1726 would indicate superior biochemical potency.

  • EC₅₀: A lower EC₅₀ suggests better cellular efficacy, which could be due to higher intrinsic potency or better cell permeability.

  • Uridine Rescue: A dramatic increase in the EC₅₀ value in the presence of uridine is the expected result for a specific DHODH inhibitor. Failure to rescue would suggest off-target effects or a different mechanism of action.

Future Directions

Should the investigational compound demonstrate promising activity (i.e., potent on-target activity with a confirmed mechanism), the logical next steps would involve advancing to more complex preclinical models.

  • In Vivo Efficacy Studies: Evaluation in animal models of disease, such as a collagen-induced arthritis model for rheumatoid arthritis or a xenograft mouse model for cancer, would be essential.[4][22] These studies would assess the compound's efficacy, determine an effective dosing regimen, and monitor for potential toxicity.[4][23]

  • Pharmacokinetic Profiling: In vivo studies are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for predicting its behavior in humans.[24][25]

  • Safety and Toxicology: Comprehensive safety studies are required to identify any potential adverse effects, which are common among DHODH inhibitors and can include hepatotoxicity and myelosuppression.[26]

Conclusion

This guide outlines a rigorous and systematic approach to benchmark this compound against leflunomide, a clinically successful DHODH inhibitor. By progressing from direct enzymatic assays to mechanism-validating cellular experiments, this workflow provides a comprehensive framework for assessing the compound's potential as a novel therapeutic agent. The proposed protocols are designed to generate clear, interpretable, and comparative data, enabling researchers to make informed decisions about the future development of this and other novel DHODH inhibitors.

References

A Head-to-Head Comparison: 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic Acid and its Oxazole Analog as Bioisosteric Partners in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid and its corresponding bioisostere, 3-(2-methoxyphenyl)-oxazole-5-carboxylic acid. In medicinal chemistry, the strategic replacement of one functional group with another that retains similar biological activity—a practice known as bioisosteric replacement—is a cornerstone of lead optimization.[1] The isoxazole and oxazole rings are classic examples of five-membered heterocycles used in this strategy to fine-tune a drug candidate's potency, selectivity, and pharmacokinetic profile.[2]

While structurally similar, the different placement of the nitrogen and oxygen atoms within the heterocyclic ring imparts distinct physicochemical properties that can have profound effects on a molecule's performance.[3][4] This guide will dissect these differences, presenting not only the theoretical underpinnings but also detailed experimental protocols for evaluating their comparative performance in two critical areas: in vitro target potency and metabolic stability. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for making informed decisions when choosing between these valuable chemical scaffolds.

Molecular Profiles and Physicochemical Properties

The key structural difference between the two subject molecules lies in the arrangement of heteroatoms in the five-membered ring. In the isoxazole, the nitrogen and oxygen atoms are adjacent (a 1,2-azole), whereas in the oxazole, they are separated by a carbon atom (a 1,3-azole).[4] This seemingly minor change significantly alters the electronic distribution, dipole moment, and hydrogen bonding capacity of the ring system.

Property3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid3-(2-Methoxyphenyl)-oxazole-5-carboxylic acid (Analog)Rationale for Difference
2D Structure Isomeric structures with different heteroatom positions.
Molecular Formula C₁₁H₉NO₄C₁₁H₉NO₄Isomers share the same molecular formula.
Molecular Weight 219.20 g/mol [5]219.20 g/mol Isomers share the same molecular weight.
Dipole Moment HigherLowerThe adjacent, electronegative N and O atoms in the isoxazole ring lead to a stronger dipole moment compared to the more separated arrangement in the oxazole.[1]
pKa (Ring Nitrogen) Lower (more acidic)Higher (more basic)The conjugate acid of the parent isoxazole ring is significantly more acidic (pKa ≈ -3.0) than that of the parent oxazole ring (pKa ≈ 0.8).[3] This suggests the isoxazole nitrogen is less basic.
Metabolic Liability Higher (N-O bond)LowerThe N-O bond of the isoxazole ring is susceptible to enzymatic reductive cleavage, a well-documented metabolic pathway.[6][7] The oxazole scaffold lacks this specific liability.

Synthesis Methodologies

The synthesis of these two analogs requires distinct chemical strategies tailored to the formation of either the isoxazole or oxazole ring. Below are representative, high-level synthetic workflows.

Workflow: Synthesis of Isoxazole and Oxazole Analogs

G Synthetic Workflows cluster_0 Isoxazole Synthesis (via Cycloaddition) cluster_1 Oxazole Synthesis (from Carboxylic Acid) A1 2-Methoxybenzaldehyde A3 2-Methoxybenzaldoxime A1->A3 Forms oxime A2 Hydroxylamine A2->A3 A5 Chloro-oxime Intermediate A3->A5 Chlorination A4 N-Chlorosuccinimide (NCS) A4->A5 A7 Isoxazole Ester A5->A7 [3+2] Cycloaddition (in situ nitrile oxide) A6 Ethyl Propiolate A6->A7 A9 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid A7->A9 Hydrolysis A8 Saponification (e.g., LiOH) A8->A9 B1 2-Methoxybenzoic acid B3 Activated Acid Intermediate B1->B3 Activation B2 Triflylpyridinium Reagent (DMAP-Tf) B2->B3 B5 Oxazole Ester B3->B5 [3+2] Cycloaddition B4 Ethyl Isocyanoacetate B4->B5 B7 3-(2-Methoxyphenyl)-oxazole-5-carboxylic acid B5->B7 Hydrolysis B6 Saponification (e.g., LiOH) B6->B7

Caption: High-level workflows for the synthesis of the target compounds.

Comparative Performance Evaluation

To provide a tangible comparison, we will evaluate the two compounds based on two critical drug discovery parameters: in vitro potency against a hypothetical protein kinase target and metabolic stability in human liver microsomes. Direct comparative data for this specific pair is not publicly available; therefore, the following sections outline the standard, validated protocols used to generate such data and present an illustrative, data-driven comparison based on established chemical principles.

In Vitro Potency: Protein Kinase Inhibition Assay

Protein kinases are a major class of therapeutic targets, and small molecule inhibitors are often developed for diseases like cancer and inflammatory disorders.[8][9] The subtle differences in the electronic and steric profiles of the isoxazole and oxazole rings can lead to different binding affinities for a target protein.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a protein kinase by quantifying the amount of ADP produced in the kinase reaction.[8]

A. Materials:

  • Kinase of interest (e.g., "Kinase X")

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test Compounds (Isoxazole and Oxazole analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader with luminescence detection capabilities

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the isoxazole and oxazole compounds in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 25 nL of each serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer). The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and begin ADP detection by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete any remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[8]

    • Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Illustrative Data Summary:

CompoundTargetIC₅₀ (nM) (Hypothetical Data)
Isoxazole Analog Kinase X15
Oxazole Analog Kinase X45

In this hypothetical scenario, the isoxazole analog demonstrates higher potency. This could be rationalized by its distinct electronic properties, where the higher dipole moment might facilitate a more favorable electrostatic interaction with a key residue in the kinase's active site.

Metabolic Stability: Human Liver Microsomal (HLM) Assay

Metabolic stability is a critical parameter that influences a drug's half-life and overall exposure in vivo.[10] Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of many drugs.[10] The HLM assay is a standard in vitro tool to assess a compound's susceptibility to this metabolism.[11]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol measures the rate of disappearance of a parent compound over time when incubated with liver microsomes and the necessary cofactors.[12][13]

A. Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • Test Compounds (Isoxazole and Oxazole analogs)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

B. Step-by-Step Methodology:

  • Preparation: Thaw the HLM stock at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in ice-cold phosphate buffer.[14] Prepare working solutions of the test compounds and positive controls (e.g., at 1 µM final concentration).

  • Incubation Setup:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound or control compound to the wells and pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells.[12] The negative control wells receive buffer instead of the NADPH system to measure non-enzymatic degradation.

  • Timepoint Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.[10]

  • Sample Processing:

    • Once all time points are collected, centrifuge the quench plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation)

Workflow: Metabolic Stability Assay

G Metabolic Stability Assay Workflow prep 1. Preparation - Dilute Liver Microsomes - Prepare Compound Solutions incubate 2. Incubation - Add Microsomes & Compound to Plate - Pre-warm to 37°C prep->incubate start 3. Initiate Reaction - Add NADPH Cofactor incubate->start sample 4. Timepoint Sampling (0, 5, 15, 30, 60 min) - Quench reaction with ACN + IS start->sample process 5. Sample Processing - Centrifuge to precipitate proteins - Collect supernatant sample->process analyze 6. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze data 7. Data Analysis - Calculate t½ and CLint analyze->data

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Illustrative Data Summary:

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Isoxazole Analog 1877.0
Oxazole Analog > 60< 23.1

This illustrative data reflects the known chemical liabilities. The isoxazole analog is cleared rapidly, consistent with metabolic cleavage of the weak N-O bond.[6] In contrast, the oxazole analog is significantly more stable, predicting a longer in vivo half-life.

Discussion and Mechanistic Interpretation

The head-to-head comparison, framed by the protocols and illustrative data above, highlights a classic trade-off in drug design.

  • Potency vs. Stability: The isoxazole analog was hypothetically more potent. Its unique electronic signature, arising from the adjacent N-O atoms, may provide superior interactions with the target protein. However, this same feature creates a metabolic Achilles' heel. The weak N-O bond is a known substrate for reductive enzymes, leading to rapid ring-opening and clearance.[7] This metabolic pathway is a significant consideration for drugs like leflunomide and razaxaban.[6][7]

  • The Oxazole Advantage: The oxazole analog, while hypothetically less potent, demonstrates far superior metabolic stability. By rearranging the heteroatoms, the inherent instability of the N-O bond is eliminated. This often translates to improved pharmacokinetic properties, such as a longer half-life and higher oral bioavailability, which are highly desirable for a drug candidate.

The choice between these scaffolds is therefore context-dependent. If maximizing potency is the primary goal and a shorter duration of action is acceptable or can be managed through dosing, the isoxazole may be pursued. However, if metabolic stability and a longer pharmacokinetic profile are paramount for therapeutic efficacy, the oxazole analog presents a more promising path forward, even if it requires further optimization to recover any lost potency.

Conclusion

The bioisosteric replacement of an isoxazole with an oxazole is a powerful and frequently used strategy in medicinal chemistry. This guide demonstrates that while 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid and its oxazole analog are structurally and electronically similar, they are not functionally interchangeable. The isoxazole offers a distinct electronic profile that may enhance target binding, but at the cost of metabolic instability due to its labile N-O bond. The oxazole provides a more robust scaffold with a higher likelihood of favorable pharmacokinetic properties. By employing the detailed in vitro protocols for potency and metabolic stability outlined here, drug discovery teams can experimentally validate these differences, enabling a data-driven decision to select the optimal scaffold for advancement into more complex biological systems and, ultimately, clinical development.

References

A Comparative Guide to the Reproducible Synthesis of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. This guide provides an in-depth, objective comparison of synthetic routes to 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry.[1] We will dissect the established [3+2] cycloaddition methodology, offering a detailed and reproducible protocol. Furthermore, we will explore two alternative synthetic strategies, evaluating their respective merits and drawbacks to empower you with the knowledge to select the most suitable method for your research needs.

Introduction to this compound

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it a desirable feature in the design of novel therapeutics. This compound, in particular, serves as a crucial intermediate for the synthesis of a wide range of biologically active compounds. The reliable and scalable synthesis of this molecule is therefore a critical step in many drug discovery programs.

Primary Synthetic Route: The [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, renowned for its reliability and high regioselectivity.[2][3] This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the isoxazole ring. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Rationale for this Approach

This method is widely adopted due to its predictable outcome and the commercial availability of the starting materials. The formation of the nitrile oxide intermediate under mild conditions and its subsequent rapid cycloaddition minimizes the formation of side products. The two-step process, involving the initial formation of the ester followed by hydrolysis, allows for easier purification of the intermediate and final products.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate

  • Preparation of 2-methoxybenzaldoxime: To a solution of 2-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq). Stir the mixture at room temperature for 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methoxybenzaldoxime.

  • In situ generation of 2-methoxybenzonitrile oxide and cycloaddition: In a round-bottom flask, dissolve 2-methoxybenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, for example, triethylamine (1.1 eq). To this stirred mixture, slowly add a solution of N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) to generate the nitrile oxide in situ.

  • Cycloaddition: Once the formation of the nitrile oxide is observed (typically by a color change and confirmed by TLC), add ethyl propiolate (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate.

Step 2: Hydrolysis to 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid

  • Saponification: Dissolve the ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water. Add a base such as sodium hydroxide or lithium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Primary Synthesis Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldoxime 2-Methoxybenzaldoxime 2-Methoxybenzaldehyde->2-Methoxybenzaldoxime Hydroxylamine HCl, NaOAc 2-Methoxybenzonitrile\noxide (in situ) 2-Methoxybenzonitrile oxide (in situ) 2-Methoxybenzaldoxime->2-Methoxybenzonitrile\noxide (in situ) NCS or NaOCl Ethyl 3-(2-methoxyphenyl)\nisoxazole-5-carboxylate Ethyl 3-(2-methoxyphenyl) isoxazole-5-carboxylate 2-Methoxybenzonitrile\noxide (in situ)->Ethyl 3-(2-methoxyphenyl)\nisoxazole-5-carboxylate Ethyl propiolate [3+2] Cycloaddition 3-(2-Methoxyphenyl)\nisoxazole-5-carboxylic acid 3-(2-Methoxyphenyl) isoxazole-5-carboxylic acid Ethyl 3-(2-methoxyphenyl)\nisoxazole-5-carboxylate->3-(2-Methoxyphenyl)\nisoxazole-5-carboxylic acid NaOH or LiOH, then HCl

Caption: Workflow for the [3+2] cycloaddition synthesis.

Alternative Synthetic Routes

While the [3+2] cycloaddition is a robust method, other synthetic strategies may offer advantages in specific contexts, such as improved atom economy, milder reaction conditions, or the use of less hazardous reagents.

Alternative 1: Synthesis from a β-Ketoester and Hydroxylamine

This classical approach involves the condensation of a β-ketoester with hydroxylamine.[1][4][5][6] The regioselectivity of the cyclization can be a challenge, potentially leading to the formation of an isomeric 5-isoxazolone byproduct. However, with careful control of the reaction conditions, this method can be highly effective.

This method is attractive due to the direct formation of the isoxazole ring from readily available starting materials in a single step. It avoids the need to handle potentially unstable nitrile oxide intermediates directly.

  • Preparation of Ethyl 2-(2-methoxybenzoyl)acetate: Synthesize the β-ketoester by the Claisen condensation of methyl 2-methoxybenzoate with ethyl acetate using a strong base like sodium ethoxide.

  • Cyclization: Dissolve the ethyl 2-(2-methoxybenzoyl)acetate (1.0 eq) in ethanol. Add a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or sodium hydroxide (1.1 eq). Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Workup and Purification: After cooling, pour the reaction mixture into water and acidify with a dilute acid. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.

  • Hydrolysis: The resulting ethyl ester can be hydrolyzed to the carboxylic acid as described in the primary method.

Alternative 1 Workflow Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate Ethyl 2-(2-methoxybenzoyl)acetate Ethyl 2-(2-methoxybenzoyl)acetate Methyl 2-methoxybenzoate->Ethyl 2-(2-methoxybenzoyl)acetate Ethyl acetate, NaOEt Ethyl 3-(2-methoxyphenyl)\nisoxazole-5-carboxylate Ethyl 3-(2-methoxyphenyl) isoxazole-5-carboxylate Ethyl 2-(2-methoxybenzoyl)acetate->Ethyl 3-(2-methoxyphenyl)\nisoxazole-5-carboxylate Hydroxylamine HCl, Base 3-(2-Methoxyphenyl)\nisoxazole-5-carboxylic acid 3-(2-Methoxyphenyl) isoxazole-5-carboxylic acid Ethyl 3-(2-methoxyphenyl)\nisoxazole-5-carboxylate->3-(2-Methoxyphenyl)\nisoxazole-5-carboxylic acid Hydrolysis

Caption: Workflow for the β-ketoester synthesis.

Alternative 2: One-Pot Synthesis in a Deep Eutectic Solvent (DES)

This modern approach offers a "greener" and more efficient synthesis of 3,5-disubstituted isoxazoles.[7] Deep eutectic solvents are mixtures of compounds that have a much lower melting point than their individual components and can act as both solvent and catalyst.

This one-pot procedure simplifies the synthetic process, reduces waste, and often leads to higher yields in shorter reaction times. The use of a deep eutectic solvent, such as choline chloride and urea, is environmentally friendly.

  • One-Pot Reaction: To a stirred solution of 2-methoxybenzaldehyde (1.0 eq) in a choline chloride:urea (1:2) deep eutectic solvent, add hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq). Stir the mixture at 50 °C for one hour.

  • Nitrile Oxide Formation: Add N-chlorosuccinimide (1.5 eq) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add ethyl propiolate (1.0 eq) and continue stirring at 50 °C for four hours.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layers and concentrate. Purify the crude ester by column chromatography.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid as previously described.

Alternative 2 Workflow cluster_0 One-Pot in DES 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Ethyl 3-(2-methoxyphenyl)\nisoxazole-5-carboxylate Ethyl 3-(2-methoxyphenyl) isoxazole-5-carboxylate 2-Methoxybenzaldehyde->Ethyl 3-(2-methoxyphenyl)\nisoxazole-5-carboxylate 1. Hydroxylamine HCl, NaOH 2. NCS 3. Ethyl propiolate 3-(2-Methoxyphenyl)\nisoxazole-5-carboxylic acid 3-(2-Methoxyphenyl) isoxazole-5-carboxylic acid Ethyl 3-(2-methoxyphenyl)\nisoxazole-5-carboxylate->3-(2-Methoxyphenyl)\nisoxazole-5-carboxylic acid Hydrolysis

Caption: Workflow for the one-pot DES synthesis.

Performance Comparison

FeaturePrimary Method: [3+2] CycloadditionAlternative 1: From β-KetoesterAlternative 2: One-Pot in DES
Reproducibility & Reliability HighModerate to High (condition dependent)High
Number of Steps 2 (ester synthesis + hydrolysis)2 (cyclization + hydrolysis)2 (one-pot ester synthesis + hydrolysis)
Yield Good to ExcellentModerate to GoodGood to Excellent
Reaction Conditions MildRefluxMild (50 °C)
Reagent Hazards NCS/NaOCl are oxidantsStrong base for β-ketoester synthesisMinimal
"Green" Chemistry Aspects Use of organic solventsUse of organic solventsUse of deep eutectic solvent
Scalability Readily scalableScalable with careful optimizationPotentially scalable
Key Advantage Well-established and predictableDirect cyclization from common starting materialsHigh efficiency and eco-friendly
Potential Drawback Two distinct synthetic operationsPotential for regioisomer formationRequires preparation of DES

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research, including scale, available equipment, and "green" chemistry considerations.

  • The [3+2] cycloaddition remains the gold standard for its high reliability and reproducibility, making it an excellent choice for most laboratory-scale syntheses where consistency is critical.

  • The synthesis from a β-ketoester is a viable alternative, particularly if the starting β-ketoester is readily available or can be synthesized efficiently. Careful optimization of the reaction conditions is necessary to maximize the yield of the desired regioisomer.

  • The one-pot synthesis in a deep eutectic solvent represents a modern, efficient, and environmentally conscious approach. For laboratories looking to adopt greener synthetic practices without compromising on yield, this method is highly recommended.

By understanding the nuances of each method, researchers can make an informed decision to ensure the consistent and efficient production of this valuable synthetic intermediate, thereby accelerating their drug discovery and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid is pivotal for innovation. This compound serves as a key intermediate in synthesizing various agents, particularly those targeting neurological disorders and in the development of agrochemicals.[1] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound (CAS No: 885273-84-7).[1] Adherence to these procedures is not merely a regulatory formality but a cornerstone of a robust safety culture, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance.[2] Its hazard profile dictates the necessary precautions for handling and the mandatory route for its disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][4]

The Globally Harmonized System (GHS) classifications for this compound are summarized below, providing the causal basis for the handling and disposal procedures that follow.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H302: Harmful if swallowed
Skin Irritation (Category 2)GHS07Warning H315: Causes skin irritation[2]
Eye Irritation (Category 2)GHS07Warning H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07Warning H335: May cause respiratory irritation[2]

Implications for Handling:

  • The skin and eye irritation warnings (H315, H319) mandate the use of stringent Personal Protective Equipment (PPE).

  • The potential for respiratory irritation (H335) requires that all handling of the solid compound, including weighing and preparing for disposal, be conducted within a certified chemical fume hood.

  • The compound is incompatible with strong oxidizing agents, strong bases, amines, and reducing agents.[5] This is a critical consideration for waste segregation to prevent dangerous chemical reactions within the waste container.

Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Workspace Preparation

Adherence to safety protocols is a self-validating system; proper preparation prevents incidents. Before collecting and storing waste, ensure the following measures are in place.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[3]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) suitable for handling irritant chemicals.[3]

  • Body Protection: A full-length laboratory coat must be worn and buttoned.[3]

  • Respiratory Protection: All handling of solid waste or activities that could generate dust must be performed in a well-ventilated area, preferably a chemical fume hood.[4]

Workspace Preparation:

  • Designate a specific area within the laboratory as a Satellite Accumulation Area (SAA) for hazardous waste.[4][6] This area must be at or near the point of waste generation.

  • Ensure the SAA has secondary containment, such as a chemical-resistant tray, to contain potential spills.[4]

  • Prepare the appropriate, properly labeled hazardous waste containers before starting the waste collection process.

Step-by-Step Disposal Procedure

The primary disposal route for this compound is through your institution's licensed hazardous waste disposal program.[4] The following steps detail the process from the lab bench to the point of collection.

Step 1: Waste Minimization The most effective disposal strategy begins with waste minimization. Before any experiment, carefully calculate the required quantities of the chemical to avoid generating excess material that requires disposal.[4]

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.[7]

  • Solid Waste: Collect un-used or contaminated solid this compound, along with any contaminated items (e.g., weigh boats, gloves, paper towels), in a dedicated container for solid hazardous waste.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate container for liquid hazardous waste. This container must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).

  • Incompatible Materials: Never mix this waste with incompatible chemicals such as strong bases, oxidizing agents, or amines.[5]

Step 3: Container Selection and Labeling

  • Selection: Use a chemically compatible container with a secure, leak-proof screw-top cap. The container must be in good condition and free of external contamination.[8]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled.[4] The label must be fully filled out and include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and any other constituents of the waste stream (e.g., solvents).

    • The specific hazards: "Irritant, Harmful if Swallowed "

    • The accumulation start date (the date the first drop of waste was added).

    • The name of the Principal Investigator and the laboratory location.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled, sealed waste container in your designated SAA.[6]

  • The container must remain closed at all times except when you are actively adding waste.[8][9] This is a common and critical compliance point.

  • Do not accumulate more than the allowable limit of hazardous waste as defined by your institution's policy and EPA regulations.

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution, arrange for its collection.

  • Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to schedule a waste pickup. Follow their specific procedures for requesting a collection.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Small Spill (Solid):

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and all cleanup materials (e.g., contaminated paper towels, gloves) into the designated solid hazardous waste container.

    • Decontaminate the area with an appropriate solvent and wash with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: 3-(2-Methoxy-phenyl)-isoxazole- 5-carboxylic acid ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid Waste (e.g., powder, contaminated wipes) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., dissolved in solvent) assess_form->liquid_waste Liquid segregate_solid Step 3: Place in 'Solid Hazardous Waste' container. Do NOT mix with incompatible waste. solid_waste->segregate_solid segregate_liquid Step 3: Place in 'Liquid Hazardous Waste' container. Segregate by solvent type (e.g., halogenated). liquid_waste->segregate_liquid label_container Step 4: Securely Cap & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant, Harmful) - Date segregate_solid->label_container segregate_liquid->label_container store_saa Step 5: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa contact_ehs Step 6: Contact EHS for Pickup (Environmental Health & Safety) store_saa->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.